Benzyl-PEG6-amine
Description
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Structure
2D Structure
Properties
IUPAC Name |
2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO6/c20-6-7-21-8-9-22-10-11-23-12-13-24-14-15-25-16-17-26-18-19-4-2-1-3-5-19/h1-5H,6-18,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMNQQTUZLGTRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Purification of Benzyl-PEG6-amine
This technical guide provides a comprehensive overview of the synthesis and purification of this compound, a valuable bifunctional linker used in bioconjugation, drug delivery, and surface modification. The protocols detailed herein are based on established chemical transformations for polyethylene glycol (PEG) derivatives.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from the commercially available Benzyl-PEG6-alcohol (also known as hexaethylene glycol monobenzyl ether). The overall synthetic pathway involves the activation of the terminal hydroxyl group followed by nucleophilic substitution with an amine source.
Synthetic Pathway Overview
The synthesis commences with the conversion of the primary alcohol of Benzyl-PEG6-alcohol into a good leaving group, commonly a tosylate or mesylate. This is followed by the introduction of the amine functionality, often via a reaction with ammonia or through an azide intermediate followed by reduction.
Experimental Protocols
Step 1: Activation of Benzyl-PEG6-alcohol (Tosylation)
This protocol describes the conversion of the terminal hydroxyl group of Benzyl-PEG6-alcohol to a tosylate group.
-
Materials:
-
Benzyl-PEG6-alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen/argon inlet.
-
-
Procedure:
-
Dissolve Benzyl-PEG6-alcohol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 - 4 equivalents) to the solution and stir for 10 minutes.
-
Dissolve p-toluenesulfonyl chloride (1.2 - 3 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR).
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Precipitate the product by adding the concentrated solution to cold diethyl ether.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain Benzyl-PEG6-OTs.
-
Step 2: Amination of Benzyl-PEG6-OTs
This protocol describes the conversion of the tosylated intermediate to the final amine product.
-
Materials:
-
Benzyl-PEG6-OTs
-
Ammonia solution (e.g., 7N in Methanol or concentrated aqueous ammonium hydroxide)
-
Chloroform or Dichloromethane (if using aqueous ammonia)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer.
-
-
Procedure:
-
Dissolve the Benzyl-PEG6-OTs (1 equivalent) in the chosen ammonia solution.
-
Stir the reaction mixture vigorously at room temperature in a sealed vessel for 24-48 hours.
-
Monitor the reaction progress by TLC or NMR.
-
If using a methanolic ammonia solution, concentrate the reaction mixture under reduced pressure.
-
If using aqueous ammonia, extract the product into chloroform or DCM. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate.
-
Dissolve the crude product in a minimal amount of a suitable solvent like chloroform or DCM.
-
Precipitate the final product, this compound, by adding the solution to a large volume of cold, stirred diethyl ether.
-
Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under high vacuum.
-
Purification Protocol
The purification of this compound can be challenging due to its polarity and potential for interaction with stationary phases. A combination of extraction, precipitation, and chromatography is often employed.
Column Chromatography
-
Normal-Phase Silica Gel Chromatography:
-
Challenge: The basic amine group can interact strongly with the acidic silanol groups of silica, leading to peak tailing and poor recovery.
-
Solution: Add a competing base, such as 0.1-1% triethylamine or ammonia, to the eluent system.
-
Eluent System: A gradient of methanol in dichloromethane (e.g., 0-10% MeOH) with 0.1% TEA is a good starting point.
-
Procedure:
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent.
-
Pack the column and equilibrate with the starting eluent.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the gradient, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Advantage: Can provide high-purity product and is effective for separating polar compounds.
-
Column: A C18 stationary phase is commonly used.
-
Mobile Phase: A gradient of acetonitrile in water, often with an additive like 0.1% trifluoroacetic acid (TFA) to improve peak shape.
-
Detection: UV detection at a wavelength where the benzyl group absorbs (around 254 nm) or an evaporative light scattering detector (ELSD) or charged aerosol detector (CAD) for compounds without a strong chromophore.
-
Data Presentation
The following table summarizes the expected quantitative data for the synthesis and characterization of this compound.
| Parameter | Step 1: Tosylation | Step 2: Amination | Characterization |
| Starting Material | Benzyl-PEG6-alcohol | Benzyl-PEG6-OTs | This compound |
| Reagents | TsCl (1.2-3 eq), TEA (1.5-4 eq) | Ammonia (excess) | - |
| Solvent | Anhydrous DCM | 7N NH₃ in MeOH or conc. aq. NH₄OH | - |
| Reaction Time | 12-24 hours | 24-48 hours | - |
| Temperature | 0 °C to Room Temperature | Room Temperature | - |
| Typical Yield | >90% | >80% | - |
| Purity (Post-Workup) | ~95% | ~90% | >95% (after chromatography) |
| Analytical Techniques | TLC, NMR | TLC, NMR | NMR (¹H, ¹³C), Mass Spectrometry (ESI-MS), HPLC (RP-HPLC with UV, ELSD, or CAD) |
| Expected ¹H NMR signals | Appearance of tosyl aromatic protons (~7.3-7.8 ppm) | Disappearance of tosyl protons, appearance of broad amine proton signal, shift of adjacent methylene protons | Benzyl protons (~7.3 ppm), PEG backbone (~3.6 ppm), methylene adjacent to benzyl ether, methylene adjacent to amine. |
| Expected ESI-MS | [M+Na]⁺ or [M+K]⁺ corresponding to the tosylate | [M+H]⁺ corresponding to the amine | - |
Concluding Remarks
The synthesis and purification of this compound is a robust process that provides a valuable heterobifunctional linker for various applications in the life sciences. Careful control of reaction conditions and the implementation of appropriate purification strategies, particularly the use of modified eluents in column chromatography, are crucial for obtaining a final product of high purity. The analytical techniques outlined in this guide are essential for verifying the identity and purity of the synthesized compound.
Physicochemical Properties of Benzyl-PEG6-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Benzyl-PEG6-amine, a bifunctional molecule increasingly utilized in pharmaceutical research and development. This document details its chemical identity, physical characteristics, and solubility, and provides relevant experimental protocols for its analysis. The information herein is intended to support researchers in the effective application of this compound in areas such as drug delivery, bioconjugation, and the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Physicochemical Data
The quantitative physicochemical properties of this compound are summarized in the table below. It is important to note that as a PEGylated compound, some properties, such as melting and boiling points, can be influenced by the degree of polydispersity. The data presented here are based on available information for the monodisperse compound.
| Property | Value | Source(s) |
| Chemical Formula | C₁₉H₃₃NO₆ | [1] |
| Molecular Weight | 371.47 g/mol | [1] |
| CAS Number | 86770-78-7 | [1][2] |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid at room temperature. | Inferred from PEG properties[3] |
| Solubility | Soluble in Dimethyl sulfoxide (DMSO), Dichloromethane (DCM), and Dimethylformamide (DMF). The hydrophilic PEG chain imparts water solubility. | |
| Boiling Point | Data not available. High boiling point expected due to molecular weight and hydrogen bonding capabilities. | |
| Melting Point | Data not available. PEGs with low molecular weights are often liquid at room temperature. For example, PEG 400 has a melting point of 4-8°C. | |
| pKa | Data not available. The primary amine is expected to have a pKa in the range of 9-10, typical for primary amines. | |
| LogP | 1.24 |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties of this compound are provided below. These protocols are based on standard laboratory practices and can be adapted for specific equipment and research needs.
Determination of Solubility
The solubility of this compound can be determined using a variety of methods. A common approach is the equilibrium solubility method.
Objective: To determine the concentration of a saturated solution of this compound in a given solvent.
Materials:
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This compound
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Selected solvents (e.g., water, phosphate-buffered saline (PBS), DMSO, ethanol)
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Vials with screw caps
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Shaker or rotator
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Centrifuge
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High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
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Analytical balance
Procedure:
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Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid should be visible.
-
Seal the vial tightly and place it on a shaker or rotator.
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Agitate the mixture at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
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After equilibration, centrifuge the suspension to pellet the undissolved solid.
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Carefully withdraw an aliquot of the clear supernatant.
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Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
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Quantify the concentration of this compound in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometric method against a standard curve of known concentrations.
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Calculate the original solubility in the solvent, accounting for the dilution factor.
A relative solubility screening can also be performed using a PEG precipitation assay, which is particularly useful for comparing the solubility of different molecules or under various buffer conditions.
Determination of Melting Point
The melting point of a compound is a key indicator of its purity. For low-melting solids, a capillary melting point apparatus is commonly used.
Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.
Materials:
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This compound
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Capillary tubes
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Melting point apparatus
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Mortar and pestle (if the sample is a waxy solid)
Procedure:
-
Ensure the this compound sample is dry. If it is a waxy solid, finely powder a small amount using a mortar and pestle.
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Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
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Place the capillary tube into the heating block of the melting point apparatus.
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Heat the block rapidly to a temperature about 10-15°C below the expected melting point.
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Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.
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Record the temperature at which the first drop of liquid appears (the onset of melting).
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Continue heating slowly and record the temperature at which the last solid particle melts (the completion of melting).
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The melting point is reported as the range between these two temperatures. A sharp melting range (0.5-2°C) is indicative of a pure compound.
Synthesis of this compound
This compound is typically synthesized from its corresponding alcohol, Benzyl-PEG6-alcohol. The synthesis involves the activation of the terminal hydroxyl group followed by nucleophilic substitution with an amine source. A common two-step procedure is outlined below, based on protocols for similar PEGylated compounds.
Step 1: Activation of Benzyl-PEG6-alcohol with a Sulfonyl Chloride
The terminal hydroxyl group is converted into a better leaving group, such as a tosylate or mesylate.
Materials:
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Benzyl-PEG6-alcohol
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p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve Benzyl-PEG6-alcohol in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine or pyridine to the solution.
-
Slowly add a solution of p-toluenesulfonyl chloride or methanesulfonyl chloride in anhydrous DCM.
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature overnight.
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Monitor the reaction by Thin Layer Chromatography (TLC) or HPLC.
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Upon completion, quench the reaction with water and extract the product with DCM.
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Wash the organic layer with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the activated Benzyl-PEG6-sulfonate.
Step 2: Amination of the Activated PEG
The sulfonate ester is displaced by an amine source, typically ammonia, to form the final product.
Materials:
-
Benzyl-PEG6-tosylate or -mesylate
-
Aqueous ammonia or ammonia in methanol
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Dichloromethane (DCM) or Methanol
Procedure:
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Dissolve the Benzyl-PEG6-sulfonate in DCM or methanol.
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Add an excess of the ammonia solution.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction for the disappearance of the starting material.
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Upon completion, remove the solvent under reduced pressure.
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If necessary, purify the crude product by column chromatography to obtain pure this compound.
Role in PROTAC Development
This compound is a valuable tool in the development of PROTACs. Its bifunctional nature, with a terminal amine group and a benzyl-protected PEG chain, allows for its use as a linker to connect a warhead that binds to a target protein and a ligand that recruits an E3 ubiquitin ligase. The PEG chain enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.
Caption: Role of this compound as a linker in PROTAC synthesis and mechanism of action.
References
Molecular weight and structure of Benzyl-PEG6-amine
An In-Depth Technical Guide to Benzyl-PEG6-amine for Researchers and Drug Development Professionals
Introduction
This compound is a bifunctional molecule that is part of the polyethylene glycol (PEG) derivatives family.[1] It features a benzyl group that provides hydrophobicity and stability, a flexible six-unit polyethylene glycol (PEG) chain that imparts water solubility and reduces immunogenicity, and a terminal primary amine group for conjugation.[1] This unique combination of properties makes it a versatile tool in pharmaceutical research and development, particularly in the fields of drug delivery, bioconjugation, and the development of PROTACs (Proteolysis Targeting Chimeras).[1][2][3] The primary amine group allows for straightforward conjugation to various molecules such as drugs, antibodies, or imaging agents.
Core Molecular Data
A summary of the key quantitative data for this compound is presented below. This information is crucial for experimental design, including reaction stoichiometry and analytical characterization.
| Property | Value | Reference(s) |
| Molecular Weight | 371.23 g/mol , 371.47 g/mol | |
| Chemical Formula | C₁₉H₃₃NO₆ | |
| IUPAC Name | 2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
| CAS Number | 86770-78-7 | |
| Purity | ≥98% | |
| LogP | 1.24 | |
| Hydrogen Bond Acceptors | 7 | |
| Hydrogen Bond Donors | 1 | |
| Appearance | Liquid | |
| Solubility | Soluble in DMSO, DCM, DMF | |
| Storage Conditions | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. |
Molecular Structure
The structure of this compound consists of a benzyl ether at one terminus of a hexaethylene glycol chain and a primary amine at the other.
Caption: Chemical structure of this compound.
Experimental Protocols
The primary amine of this compound is a versatile functional group for conjugation. Below is a detailed protocol for the conjugation of this compound to a molecule containing a carboxylic acid, such as a protein, peptide, or small molecule drug, using carbodiimide chemistry.
Objective: To covalently conjugate this compound to a carboxyl-containing molecule.
Materials:
-
This compound
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Carboxyl-containing molecule (e.g., a protein or small molecule)
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N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
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N-hydroxysuccinimide (NHS)
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Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
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Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
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Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
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Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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Purification system (e.g., dialysis, size exclusion chromatography, or HPLC)
Protocol:
-
Preparation of Reagents:
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Equilibrate all reagents to room temperature before use.
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Prepare a stock solution of this compound in anhydrous DMF or DMSO. For example, a 100 mM stock solution.
-
Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO. For instance, 100 mM solutions.
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-
Activation of the Carboxylic Acid:
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Dissolve the carboxyl-containing molecule in the Activation Buffer.
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Add EDC and NHS to the solution of the carboxyl-containing molecule. A molar excess of 5-10 fold for both EDC and NHS over the carboxyl groups is recommended as a starting point.
-
Incubate the reaction mixture for 15-30 minutes at room temperature to activate the carboxyl groups by forming an NHS-ester.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the activated molecule solution. The optimal molar ratio of this compound to the target molecule should be determined empirically, but a 20-50 fold molar excess is a common starting point.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding the Conjugation Buffer if necessary.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching of the Reaction:
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Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
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Incubate for 15 minutes at room temperature to quench any unreacted NHS-esters.
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-
Purification of the Conjugate:
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Remove unreacted this compound and byproducts using a suitable purification method.
-
For protein conjugates, dialysis or size exclusion chromatography is often effective.
-
For small molecule conjugates, High-Performance Liquid Chromatography (HPLC) is typically used.
-
-
Characterization of the Conjugate:
-
Confirm the successful conjugation using techniques such as Mass Spectrometry (to observe the mass shift), NMR spectroscopy, or HPLC.
-
The degree of labeling for protein conjugates can be determined using methods like MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the attached molecule has a chromophore.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the conjugation of this compound to a carboxyl-containing molecule.
Caption: Workflow for conjugating this compound.
References
Navigating the Solution: A Technical Guide to Benzyl-PEG6-amine Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Benzyl-PEG6-amine in various organic solvents. Given the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a detailed understanding of its expected solubility based on the physicochemical properties of its structural components and data from analogous compounds. Furthermore, a detailed, generalized experimental protocol is provided to enable researchers to determine precise quantitative solubility values tailored to their specific laboratory conditions.
Introduction to this compound and its Solubility
This compound is a bifunctional molecule featuring a hydrophobic benzyl group, a hydrophilic polyethylene glycol (PEG) spacer with six ethylene oxide units, and a reactive primary amine group. This unique structure makes it a valuable linker in bioconjugation, drug delivery, and the development of PROTACs (Proteolysis Targeting Chimeras). The interplay between the hydrophobic benzyl group and the hydrophilic PEG chain governs its solubility, a critical parameter for its handling, reaction efficiency, purification, and formulation. Understanding its behavior in different organic solvents is paramount for its effective application in research and drug development.
The benzyl group generally imparts solubility in aromatic and some non-polar solvents, while the PEG chain enhances solubility in polar solvents, including water. The terminal amine group can also influence solubility, particularly in protic solvents.
Qualitative Solubility Profile
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | Soluble | The polar nature of the PEG chain and the amine group, combined with the overall polarity of the molecule, suggests strong interactions with these solvents. |
| Halogenated | Dichloromethane (DCM), Chloroform (CHCl₃) | Soluble | These solvents are effective at dissolving a wide range of organic compounds, including those with both polar and non-polar characteristics. |
| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Soluble to Moderately Soluble | The amine and PEG components can form hydrogen bonds with alcohols. Solubility may decrease with increasing alcohol chain length due to the increasing non-polar character of the solvent. |
| Ethers | Diethyl Ether (Et₂O), Tetrahydrofuran (THF) | Moderately to Slightly Soluble | Ethers are less polar than alcohols and may have weaker interactions with the polar PEG and amine groups. |
| Aromatic | Toluene, Benzene | Moderately to Slightly Soluble | The benzyl group will have favorable π-π stacking interactions with aromatic solvents, but the polar PEG chain may limit overall solubility. |
| Non-polar Aliphatic | Hexane, Heptane | Insoluble to Slightly Soluble | The significant polarity of the PEG chain and the amine group will likely result in poor solubility in these non-polar solvents. |
| Aqueous | Water (H₂O) | Soluble | The hydrophilic PEG chain is expected to confer good water solubility. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility values, the shake-flask method is a reliable and widely accepted technique. The following protocol provides a detailed methodology for determining the quantitative solubility of this compound in various organic solvents.
Materials
-
This compound
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another quantitative analytical technique.
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Record the initial mass of the compound.
-
Add a known volume or mass of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Prepare replicate samples for each solvent to ensure the reliability of the results.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. The optimal equilibration time should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.
-
-
Sample Preparation for Analysis:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature for at least one hour to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the withdrawn sample through a syringe filter appropriate for the solvent into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.
-
-
Quantitative Analysis:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC method or another appropriate quantitative technique to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Data Analysis
-
From the calibration curve, determine the concentration of this compound in the diluted samples.
-
Calculate the concentration in the original saturated solution, accounting for the dilution factor.
-
Express the solubility in desired units, such as mg/mL or mol/L.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
References
Spectroscopic Analysis of Benzyl-PEG6-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Benzyl-PEG6-amine. This bifunctional molecule, which incorporates a benzyl protecting group, a hydrophilic hexaethylene glycol (PEG6) spacer, and a terminal primary amine, is a valuable building block in bioconjugation, drug delivery, and surface modification. Understanding its spectroscopic signature is crucial for its synthesis, purification, and characterization.
Predicted ¹H NMR and Mass Spectrometry Data
The following tables summarize the predicted quantitative data for the ¹H NMR and mass spectrometry analysis of this compound. These predictions are based on the known chemical structure and data from analogous compounds.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35 - 7.25 | Multiplet | 5H | Aromatic protons (C₆H₅ ) |
| ~4.50 | Singlet | 2H | Benzyl protons (C₆H₅CH₂ -) |
| ~3.65 | Multiplet | 20H | PEG chain protons (-OCH₂CH₂ O-) |
| ~3.55 | Triplet | 2H | Methylene protons adjacent to benzyl ether (-CH₂ -O-Benzyl) |
| ~2.85 | Triplet | 2H | Methylene protons adjacent to amine (-CH₂ -NH₂) |
| (variable) | Broad Singlet | 2H | Amine protons (-NH₂ ) |
Table 2: Predicted Mass Spectrometry Data for this compound
| m/z (Mass-to-Charge Ratio) | Ion Species | Description |
| 372.24 | [M+H]⁺ | Protonated molecular ion |
| 394.22 | [M+Na]⁺ | Sodiated molecular ion |
| 91.05 | [C₇H₇]⁺ | Tropylium ion (characteristic fragment of benzyl group) |
Experimental Protocols
Detailed methodologies for acquiring the ¹H NMR and mass spectrometry data are provided below.
¹H NMR Spectroscopy
Objective: To obtain a high-resolution proton NMR spectrum for structural elucidation and purity assessment.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
5 mm NMR tubes
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of deuterated solvent (CDCl₃ or DMSO-d₆) directly in a clean, dry 5 mm NMR tube.
-
Instrument Setup:
-
Tune and shim the NMR spectrometer to the appropriate solvent frequency.
-
Set the acquisition parameters:
-
Pulse sequence: Standard single-pulse experiment (e.g., 'zg30').
-
Number of scans: 16 to 64, depending on the sample concentration.
-
Relaxation delay (d1): 1-2 seconds.
-
Acquisition time: 2-4 seconds.
-
-
-
Data Acquisition: Acquire the Free Induction Decay (FID).
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift axis using the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₅: δ 2.50 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Mass Spectrometry
Objective: To determine the molecular weight and identify characteristic fragments of this compound.
Materials:
-
This compound sample
-
Methanol or acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid or triethylamine (TEA)
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 100 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid.
-
LC-MS System Setup:
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to elute the compound (e.g., 5% to 95% B over 10 minutes).
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Temperature: 250-350 °C.
-
Drying Gas Flow: 5-10 L/min.
-
Nebulizer Pressure: 30-50 psi.
-
Scan Range: m/z 50-500.
-
-
-
Data Acquisition: Inject the sample and acquire the mass spectrum. For PEG compounds, post-column infusion of a charge-reducing agent like triethylamine (TEA) can be employed to simplify the spectrum by reducing the formation of multiply charged species.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peaks (e.g., [M+H]⁺, [M+Na]⁺) and any significant fragment ions.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
Caption: Relationship between the structure of this compound and its spectroscopic data.
A Technical Guide to the Storage and Stability of Benzyl-PEG6-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the recommended storage conditions, stability profile, and handling procedures for Benzyl-PEG6-amine. Understanding these parameters is critical to ensure the integrity, performance, and shelf-life of this versatile PROTAC linker. The information presented is a synthesis of data from suppliers and scientific literature concerning this compound and related polyethylene glycol (PEG) compounds.
Core Concepts: Understanding this compound
This compound is a heterobifunctional molecule widely used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It consists of a benzyl group, a six-unit polyethylene glycol (PEG) chain, and a terminal primary amine. The benzyl group offers hydrophobicity and can act as a protective group, while the hydrophilic PEG spacer enhances solubility and provides a flexible link.[1] The primary amine serves as a reactive handle for conjugation to other molecules.
Below is a diagram illustrating the basic structure of this compound.
Caption: Chemical structure of this compound.
Storage and Handling Recommendations
Proper storage and handling are paramount to prevent degradation and maintain the chemical integrity of this compound. The following tables summarize the recommended conditions for both the neat compound and solutions.
Storage of Neat Compound (Solid/Liquid)
| Parameter | Recommendation | Rationale |
| Temperature | Long-term: -20°C to -15°C.[1] Some suppliers of similar compounds recommend even lower temperatures, such as -80°C.[2] Short-term: 2-8°C is also cited.[3] | Low temperatures minimize the rate of potential degradation reactions, particularly oxidation. |
| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen).[1] | PEGs are susceptible to oxidative degradation. An inert atmosphere displaces oxygen, significantly improving long-term stability. |
| Light Exposure | Store in the dark. Use amber vials or opaque containers. | PEG derivatives can be light-sensitive. Light exposure can initiate radical degradation pathways. |
| Moisture | Store in a dry environment. Use of a desiccant is recommended. Keep the container tightly sealed. | The amine group is hygroscopic. Moisture can lead to hydrolysis of other reactive groups if present and may affect the compound's physical state and reactivity. |
Storage of Stock Solutions
| Parameter | Recommendation | Rationale |
| Temperature | -80°C for up to 6 months. -20°C for up to 1 month. | Frozen storage significantly slows down degradation in solution. -80°C provides the best long-term stability. |
| Solvent Choice | Use high-purity, anhydrous solvents appropriate for the intended application (e.g., DMSO, DMF, water). | The choice of solvent can impact stability. Ensure the solvent is free of reactive impurities. |
| Aliquoting | Prepare single-use aliquots to avoid repeated freeze-thaw cycles. | Repeated changes in temperature can accelerate degradation and introduce moisture into the sample. |
| Inert Atmosphere | If possible, overlay the solution with an inert gas before sealing and freezing. | This provides an extra layer of protection against oxidation, especially for long-term storage. |
Stability Profile and Degradation Pathways
The stability of this compound is primarily influenced by its polyethylene glycol backbone. The primary mechanism of degradation for PEGs is auto-oxidation.
Oxidative Degradation
Oxidative degradation of the PEG chain is a radical-initiated process that leads to chain scission. This process is accelerated by heat, light, and the presence of transition metal ions.
The general workflow for handling and storing this compound to ensure stability is outlined below.
Caption: Recommended workflow for handling this compound.
The oxidative degradation of the PEG backbone can be visualized as a signaling pathway.
Caption: Oxidative degradation pathway of the PEG chain.
Experimental Protocols for Stability Assessment
While specific stability-indicating assays for this compound are not publicly available, established methods for PEG and PEGylated compounds can be adapted. A typical workflow for a stability study is outlined below.
Forced Degradation Study Protocol
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent at a known concentration.
-
Stress Conditions: Expose the samples to various stress conditions, including:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C for 48 hours (solid and solution).
-
Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples, along with an unstressed control, using a suitable analytical method.
-
Peak Purity: Assess the purity of the main peak to ensure the method is stability-indicating.
Analytical Methodologies
| Method | Purpose |
| HPLC-CAD/ELSD/MS | Primary Method: To separate and quantify this compound and its degradation products. Mass spectrometry (MS) is crucial for identifying unknown degradants. |
| HS-GC-FID | To detect and quantify volatile degradation products such as formaldehyde. |
| NMR Spectroscopy | To confirm the structure of the compound and identify structural changes upon degradation. |
Conclusion
The stability of this compound is critical for its successful application in research and drug development. By adhering to the storage and handling guidelines outlined in this document, researchers can minimize degradation and ensure the quality and reliability of their results. The primary degradation pathway is oxidation of the PEG chain, which can be effectively mitigated by storage at low temperatures, under an inert atmosphere, and protected from light. Regular analytical assessment is recommended for long-term studies to monitor the integrity of the compound.
References
The Core Mechanism of Benzyl-PEG6-amine in PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker, far from being a passive spacer, plays a pivotal role in the efficacy, selectivity, and pharmacokinetic properties of a PROTAC.[3] This technical guide provides an in-depth exploration of the mechanism of action of a specific and widely utilized linker, Benzyl-PEG6-amine, in the context of PROTAC design and function.
The PROTAC Mechanism of Action: A Symphony of Induced Proximity
The fundamental principle of PROTAC action is to induce proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target.[4] This process can be broken down into several key steps, as illustrated in the signaling pathway below. The this compound linker is a critical component that facilitates the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[3]
The Role of the this compound Linker: More Than Just a Connection
The this compound linker is a bifunctional molecule comprising a benzyl group, a six-unit polyethylene glycol (PEG) chain, and a terminal amine group. Each of these components contributes to the overall mechanism of action and drug-like properties of the resulting PROTAC.
The Polyethylene Glycol (PEG) Chain: Flexibility and Physicochemical Properties
The PEG component of the linker is crucial for several reasons:
-
Solubility and Permeability: The hydrophilic nature of the PEG chain enhances the aqueous solubility of the PROTAC molecule, which is often a challenge for these relatively large molecules. This improved solubility can also contribute to better cell permeability.
-
Flexibility and Ternary Complex Formation: The flexibility of the PEG chain allows the PROTAC to adopt a conformation that is favorable for the formation of a stable and productive ternary complex. It provides the necessary degrees of freedom for the POI and E3 ligase to orient themselves correctly for efficient ubiquitination.
-
Linker Length Optimization: The "6" in PEG6 denotes the number of repeating ethylene glycol units. The length of the linker is a critical parameter that must be empirically optimized for each specific POI and E3 ligase pair. A linker that is too short may lead to steric clashes, while a linker that is too long can result in an unproductive ternary complex.
The Benzyl Group: A Modulator of Conformation and Interactions
The benzyl group, while often introduced as a protecting group during synthesis, can also play a role in the final PROTAC's activity:
-
Conformational Rigidity: The aromatic ring of the benzyl group can introduce a degree of rigidity to the otherwise flexible PEG linker. This can help to pre-organize the PROTAC into a conformation that is more amenable to binding and ternary complex formation.
-
Pi-Stacking Interactions: The phenyl ring can participate in π-π stacking interactions with aromatic amino acid residues (e.g., tyrosine, phenylalanine) at the surface of the POI or the E3 ligase. These interactions can contribute to the stability of the ternary complex.
-
Hydrophobicity: The benzyl group adds a hydrophobic character to the linker, which can influence the overall physicochemical properties of the PROTAC, including its cell permeability and potential for non-specific binding.
The Amine Group: The Conjugation Handle
The terminal amine group provides a reactive handle for the conjugation of the linker to either the POI ligand or the E3 ligase ligand, typically through the formation of an amide bond. This allows for a modular and efficient synthesis of the final PROTAC molecule.
Quantitative Analysis of PROTAC Performance
The efficacy of a PROTAC is typically assessed by its ability to induce the degradation of the target protein. Key parameters used to quantify this are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The binding affinities of the PROTAC for its target protein and the E3 ligase, as well as the cooperativity of ternary complex formation, are also critical determinants of its overall performance.
While specific data for a PROTAC utilizing a this compound linker is not always publicly available for every target, the following tables present representative data from studies on PROTACs with PEG linkers of varying lengths to illustrate the typical range of values observed for potent degraders.
Table 1: Degradation Efficiency of PEG-Linker Containing PROTACs
| PROTAC | Target | E3 Ligase | Linker | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | BTK | CRBN | PEG-based | 1-40 | >90 | |
| PROTAC B | TBK1 | VHL | Alkyl/Ether (21 atoms) | 3 | 96 | |
| RC-1 | BTK | CRBN | PEG6 | >1000 | ~80 | |
| NC-1 | BTK | CRBN | PEG-based | 2.2 | 97 | |
| ACBI1 | SMARCA2 | VHL | Benzyl-containing | 300 | 65 |
Table 2: Ternary Complex Formation and Cooperativity
| PROTAC | Target | E3 Ligase | Binary Affinity (Target, Kd nM) | Binary Affinity (E3, Kd nM) | Ternary Complex Cooperativity (α) | Reference |
| MZ1 | BRD4 | VHL | 170 | 180 | 4.8 | |
| BTK PROTAC (long linker) | BTK | CRBN | N/A | N/A | No positive cooperativity | |
| ACBI1 | SMARCA2 | VHL | N/A | N/A | 4.8 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of PROTACs. Below are generalized methodologies for key experiments.
Synthesis of a PROTAC with a this compound Linker
The synthesis of a PROTAC is a multi-step process that typically involves the separate synthesis of the POI ligand and the E3 ligase ligand, followed by their conjugation to the bifunctional linker.
Protocol 1: Amide Bond Formation
This is a common method for conjugating the this compound linker to a carboxylic acid-functionalized ligand.
-
Activation of Carboxylic Acid: Dissolve the carboxylic acid-containing ligand (1.0 eq) in an anhydrous solvent such as dimethylformamide (DMF). Add a peptide coupling reagent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 3.0 eq). Stir the mixture at room temperature for 15-30 minutes.
-
Coupling Reaction: Add the this compound linker (1.1 eq) to the activated ligand solution. Continue stirring at room temperature overnight.
-
Work-up and Purification: Monitor the reaction by LC-MS. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC.
Biophysical Assays for Ternary Complex Characterization
Protocol 2: Surface Plasmon Resonance (SPR)
SPR is a powerful technique to measure the binding kinetics and affinity of the PROTAC to its individual protein partners and to characterize the formation of the ternary complex.
-
Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface.
-
Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity (Kd).
-
Ternary Complex Analysis: Inject a mixture of the PROTAC and the second protein (the POI) at various concentrations over the immobilized E3 ligase. The enhanced binding response compared to the binary interaction indicates the formation of the ternary complex.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd) for both binary and ternary interactions. Cooperativity (α) can be calculated from these values.
Cellular Assays for Degradation and Viability
Protocol 3: Western Blotting for Protein Degradation
This is the most common method to quantify the degradation of the target protein in cells.
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane and probe with a primary antibody specific to the target protein. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection and Analysis: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. Determine the DC50 and Dmax values from the dose-response curve.
Conclusion
The this compound linker is a versatile and effective component in the design of PROTACs. Its combination of a flexible PEG chain, a semi-rigid benzyl group, and a reactive amine handle allows for the fine-tuning of the physicochemical properties and biological activity of the resulting PROTAC. A thorough understanding of the mechanism of action of this linker, coupled with rigorous quantitative analysis and detailed experimental validation, is crucial for the successful development of novel protein-degrading therapeutics. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working in this exciting and rapidly advancing field.
References
The Benzyl Protecting Group: A Linchpin in the Synthesis of Advanced Polyethylene Glycol (PEG) Linkers
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of bioconjugation and drug delivery, the precise engineering of molecular architecture is paramount. Polyethylene glycol (PEG) linkers have emerged as indispensable tools, enhancing the pharmacokinetic and pharmacodynamic profiles of therapeutic molecules. Central to the synthesis of well-defined, heterobifunctional PEG linkers is the strategic deployment of protecting groups, and among these, the benzyl group (Bn) holds a position of particular importance. This technical guide provides a comprehensive exploration of the benzyl protecting group's role in the context of PEG linkers, detailing its application, relevant experimental protocols, and quantitative data to inform and guide research and development endeavors.
The Benzyl Group: A Shield of Stability and Versatility
The benzyl group, a simple phenylmethyl moiety, is widely employed as a protecting group for hydroxyl (-OH) functions in organic synthesis. Its utility in the construction of complex PEG linkers is rooted in a trifecta of desirable properties:
-
Robust Stability: Benzyl ethers exhibit remarkable stability across a broad spectrum of reaction conditions, including strongly acidic and basic environments, as well as in the presence of many oxidizing and reducing agents. This resilience is a critical asset in multi-step syntheses, ensuring the integrity of the PEG linker while other chemical transformations are performed on the molecule.
-
Orthogonal Deprotection: The benzyl group is a cornerstone of orthogonal protection strategies. It remains intact under the basic conditions used to remove a 9-fluorenylmethoxycarbonyl (Fmoc) group and the acidic conditions for cleaving a tert-butyloxycarbonyl (Boc) group. This orthogonality is fundamental for the sequential and controlled synthesis of heterobifunctional linkers.
-
Mild Cleavage Conditions: Despite its stability, the benzyl group can be selectively removed under mild conditions, most commonly through catalytic hydrogenolysis. This deprotection method is highly specific and compatible with a wide array of sensitive functional groups often present in delicate biomolecules.
Quantitative Data Summary
The selection of a protecting group strategy is often guided by quantitative metrics of stability and reaction efficiency. The following tables summarize key data related to the use of benzyl-protected PEG linkers.
| Protecting Group | Stability in 20% Piperidine/DMF (Fmoc Deprotection) | Stability in 95% TFA (Boc/tBu Deprotection & Resin Cleavage) | Cleavage Condition | Typical Cleavage Yield |
| Benzyl (Bn) | >99% Intact | >98% Intact[1] | H₂, Pd/C or Catalytic Transfer Hydrogenation[2] | >95% |
| tert-Butyl (tBu) | >99% Intact | <5% Intact (Cleaved)[1] | 95% TFA, 2.5% H₂O, 2.5% TIS[1] | >95% |
| Fmoc | <1% Intact (Cleaved) | >99% Intact | 20% Piperidine in DMF | >99% |
Table 1: Comparative Stability and Cleavage of Common Protecting Groups in PEG Linker Synthesis. This table highlights the exceptional stability of the benzyl group under both standard basic and acidic conditions used in solid-phase peptide synthesis, demonstrating its orthogonality.
| Reaction | Reagents & Solvents | Temperature | Reaction Time | Typical Yield |
| Benzylation (Williamson Ether Synthesis) | PEG-OH, Sodium Hydride (NaH), Benzyl Bromide (BnBr) in anhydrous DMF or THF[3] | Room Temperature | 12-24 hours | >90% |
| Deprotection (Catalytic Hydrogenation) | Benzyl-PEG, H₂ (gas), 10% Pd/C in Methanol or Ethanol | Room Temperature | 1-4 hours | >95% |
| Deprotection (Catalytic Transfer Hydrogenation) | Benzyl-PEG, Formic Acid or Ammonium Formate, 10% Pd/C in Methanol or Ethanol | Room Temperature to 60-80 °C | 1-6 hours | >90% |
Table 2: Typical Reaction Conditions and Yields for Benzylation and Debenzylation of PEG Linkers. This table provides a practical summary of the key parameters for the introduction and removal of the benzyl protecting group.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of synthetic strategies. The following are protocols for the key experimental steps involving benzyl-protected PEG linkers.
Protocol 1: Benzylation of a PEG-Diol (Williamson Ether Synthesis)
Objective: To selectively protect one hydroxyl group of a PEG-diol with a benzyl group.
Materials:
-
PEG-diol
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl Bromide (BnBr)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
A solution of PEG-diol (1 equivalent) in anhydrous DMF is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
Sodium hydride (1.1 equivalents) is added portion-wise to the stirred solution. The mixture is allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the alkoxide.
-
The reaction mixture is cooled back to 0 °C, and benzyl bromide (1.05 equivalents) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours. Progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to isolate the mono-benzylated PEG.
Protocol 2: Deprotection of a Benzyl-Protected PEG Linker via Catalytic Hydrogenation
Objective: To remove the benzyl protecting group to yield a free hydroxyl group.
Materials:
-
Benzyl-protected PEG linker
-
10% Palladium on Carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
The benzyl-protected PEG linker is dissolved in methanol or ethanol in a round-bottom flask.
-
10% Pd/C (typically 10-20% by weight of the substrate) is carefully added to the solution.
-
The flask is sealed and purged with an inert gas (nitrogen or argon) before introducing hydrogen gas (typically at 1-4 bar pressure).
-
The reaction mixture is stirred vigorously at room temperature for 1-4 hours. The progress of the reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the Pd/C catalyst. The Celite® pad is washed with additional methanol.
-
The combined filtrates are concentrated under reduced pressure to yield the deprotected PEG linker.
Protocol 3: Deprotection via Catalytic Transfer Hydrogenation
Objective: To remove the benzyl protecting group without the need for pressurized hydrogen gas.
Materials:
-
Benzyl-protected PEG linker
-
10% Palladium on Carbon (Pd/C)
-
Formic acid or Ammonium formate
-
Methanol or Ethanol
-
Celite®
Procedure:
-
Dissolve the benzyl-protected PEG linker (1 equivalent) in methanol or ethanol.
-
Carefully add 10% Pd/C (10-20 mol%).
-
Add the hydrogen donor: formic acid (2-5 equivalents) or ammonium formate (3-10 equivalents).
-
The reaction mixture is stirred at room temperature or heated to reflux (60-80 °C) and monitored by TLC or LC-MS.
-
Once the reaction is complete, the mixture is cooled to room temperature and filtered through a pad of Celite® to remove the catalyst.
-
The filtrate is concentrated under reduced pressure. If formic acid was used, co-evaporation with toluene may be necessary to remove residual acid.
-
The crude product can be purified by column chromatography if necessary.
Visualization of Key Processes
Diagrams are provided to illustrate the logical flow and relationships in the synthesis and application of benzyl-protected PEG linkers.
References
Understanding the Hydrophobicity of Benzyl-PEG6-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the hydrophobicity of Benzyl-PEG6-amine, a heterobifunctional linker molecule of significant interest in pharmaceutical sciences, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and other drug delivery systems. The unique structure of this compound, featuring a hydrophobic benzyl group and a hydrophilic polyethylene glycol (PEG) chain, imparts an amphiphilic character that is critical to its function. This guide will delve into the quantitative measures of its hydrophobicity, detail the experimental protocols for its determination, and visualize its role in relevant biochemical and synthetic pathways.
The Dual Nature of this compound: A Hydrophobic Head and a Hydrophilic Tail
This compound is a molecule designed with a specific balance of hydrophobic and hydrophilic properties. The terminal benzyl group (C6H5CH2-) is a nonpolar, aromatic moiety that contributes significantly to the molecule's hydrophobicity.[1] This hydrophobicity can be crucial for interactions with nonpolar regions of proteins or for traversing cellular membranes. Conversely, the hexaethylene glycol (PEG6) chain is a flexible, polar segment that imparts hydrophilicity, enhancing aqueous solubility and influencing the pharmacokinetic profile of conjugated molecules.[2][3] The primary amine group at the other end of the PEG chain provides a reactive handle for conjugation to various molecules, such as targeting ligands or E3 ligase binders in the context of PROTACs.[1][4]
Quantitative Assessment of Hydrophobicity
The hydrophobicity of a molecule can be quantified using several parameters. The most common is the partition coefficient (LogP), which describes the ratio of the concentration of a compound in a nonpolar solvent (typically octanol) to its concentration in a polar solvent (water) at equilibrium. A positive LogP value indicates a preference for the nonpolar solvent, signifying hydrophobicity.
| Parameter | Value | Description | Source |
| LogP | 1.24 | A calculated value indicating a moderate level of hydrophobicity. This value reflects the combined contributions of the hydrophobic benzyl group and the hydrophilic PEG6 chain. | |
| Molecular Weight | 371.47 g/mol | --- | |
| Formula | C19H33NO6 | --- |
The LogP value of 1.24 for this compound suggests that while it has a degree of lipophilicity, it is not excessively hydrophobic, a characteristic often desired in drug linkers to balance membrane permeability with aqueous solubility.
Experimental Protocols for Determining Hydrophobicity
Several experimental techniques can be employed to determine the hydrophobicity of molecules like this compound. Below are detailed methodologies for three common approaches.
Shake-Flask Method for LogP Determination
This is the traditional and most direct method for measuring the partition coefficient.
Principle: The compound is partitioned between two immiscible liquids, typically n-octanol and water. The concentration of the compound in each phase is then measured to calculate the partition coefficient.
Protocol:
-
Preparation of Phases: Prepare a phosphate buffer solution (e.g., pH 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the buffer. This pre-saturation is crucial to ensure that the volumes of the two phases do not change during the experiment.
-
Dissolution of Compound: Accurately weigh a small amount of this compound and dissolve it in a known volume of either the pre-saturated water or n-octanol.
-
Partitioning: Add a known volume of the other pre-saturated phase to the solution from step 2 in a separatory funnel or a suitable vial.
-
Equilibration: Shake the mixture vigorously for a predetermined period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases. After shaking, allow the phases to separate completely.
-
Sampling and Analysis: Carefully separate the two phases. Determine the concentration of this compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a chromatographic method that can be used to estimate the hydrophobicity of a compound based on its retention time on a nonpolar stationary phase.
Principle: In RP-HPLC, the stationary phase is hydrophobic (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and an organic solvent like acetonitrile or methanol). Hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.
Protocol:
-
Column and Mobile Phase Selection: Use a standard C18 analytical column. The mobile phase will typically consist of a gradient of water (often with a modifier like 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile).
-
Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition.
-
Chromatographic Run: Inject the sample onto the column and run a linear gradient from a low to a high concentration of the organic solvent. Monitor the elution of the compound using a UV detector.
-
Data Analysis: The retention time of this compound is recorded. To obtain a quantitative measure of hydrophobicity, a calibration curve can be created by running a series of standard compounds with known LogP values under the same chromatographic conditions. The retention time of this compound can then be used to interpolate its LogP value from this calibration curve.
Hydrophobic Interaction Chromatography (HIC)
HIC is particularly useful for characterizing the hydrophobicity of biomolecules and polymers, including PEGylated compounds.
Principle: HIC separates molecules based on their hydrophobic interactions with a weakly hydrophobic stationary phase. The binding of the molecule to the stationary phase is promoted by high salt concentrations in the mobile phase, and elution is achieved by decreasing the salt concentration.
Protocol:
-
Column and Buffer Selection: Choose a HIC column with a suitable hydrophobic ligand (e.g., butyl, phenyl, or octyl). The mobile phase consists of a high-salt buffer (e.g., ammonium sulfate or sodium chloride in a phosphate buffer) for binding and a low-salt or no-salt buffer for elution.
-
Sample Preparation: Dissolve this compound in the high-salt binding buffer.
-
Chromatographic Run: Equilibrate the column with the binding buffer. Inject the sample and allow it to bind to the stationary phase. Elute the bound compound by applying a decreasing salt gradient. Monitor the elution profile with a suitable detector.
-
Data Interpretation: The salt concentration at which this compound elutes is indicative of its hydrophobicity. More hydrophobic molecules will require a lower salt concentration for elution. By comparing the elution profile to that of known standards, a relative hydrophobicity can be determined.
Visualization of this compound in Action
The amphiphilic nature of this compound is central to its application as a linker in PROTACs. The following diagrams, generated using the DOT language, illustrate its role in the PROTAC mechanism and a typical synthetic workflow.
Caption: PROTAC signaling pathway utilizing a this compound linker.
Caption: Experimental workflow for PROTAC synthesis.
Conclusion
The hydrophobicity of this compound, quantified by its LogP value and characterized by its amphiphilic structure, is a key determinant of its utility in drug development. The interplay between the hydrophobic benzyl group and the hydrophilic PEG6 chain provides a balance that is advantageous for applications such as PROTACs, where solubility, cell permeability, and the ability to facilitate the formation of a ternary complex are all critical for efficacy. The experimental protocols detailed in this guide provide a framework for the empirical determination of this important physicochemical property, enabling researchers to make informed decisions in the design and optimization of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Principles of Micellar Electrokinetic Capillary Chromatography Applied in Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of Molar Weight-Distributed Polyethylene Glycols by Reversed-Phase Chromatography—Analysis and Modeling Based on Isocratic Analytical-Scale Investigations [mdpi.com]
Methodological & Application
Application Notes and Protocols for Conjugating Benzyl-PEG6-amine to Peptides
These application notes provide a detailed protocol for the covalent attachment of Benzyl-PEG6-amine to peptides. This process, known as PEGylation, is a widely utilized bioconjugation technique to enhance the therapeutic properties of peptides.[1][2] The covalent attachment of polyethylene glycol (PEG) chains can improve a peptide's pharmacokinetic and pharmacodynamic properties by increasing its hydrodynamic size, which in turn can prolong its circulation half-life by reducing renal clearance.[1][3] Furthermore, PEGylation can enhance the solubility of hydrophobic peptides, shield them from proteolytic enzymes, and reduce their immunogenicity.[1]
This protocol specifically details the conjugation of this compound to a peptide's carboxylic acid group (e.g., the C-terminus or the side chain of aspartic or glutamic acid) through the formation of a stable amide bond. This reaction is facilitated by the use of common carbodiimide coupling agents.
Experimental Workflow
The overall experimental workflow for the PEGylation of a peptide with this compound is depicted below. The process begins with the preparation of the peptide and PEG reagents, followed by the conjugation reaction. The resulting mixture is then purified to isolate the desired PEG-peptide conjugate, which is subsequently characterized to confirm its identity and purity.
Caption: Experimental workflow for peptide PEGylation.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Purity | Notes |
| Peptide with Carboxylic Acid Group | User-defined | >95% | Lyophilized powder |
| This compound | e.g., BroadPharm | >98% | |
| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) | Sigma-Aldrich | >98% | |
| N-Hydroxysuccinimide (NHS) | Sigma-Aldrich | >98% | |
| Anhydrous Dimethylformamide (DMF) | Sigma-Aldrich | <50 ppm H₂O | |
| 0.1 M MES Buffer, pH 4.5-5.0 | User-prepared | - | Activation Buffer |
| 0.1 M Sodium Phosphate Buffer, pH 7.2-7.5 | User-prepared | - | Conjugation Buffer |
| Acetonitrile (ACN), HPLC Grade | Fisher Scientific | >99.9% | For RP-HPLC |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | >99% | For RP-HPLC |
| Deionized Water (18.2 MΩ·cm) | Milli-Q System | - |
Protocol for Amide Bond Conjugation
This protocol describes the conjugation of this compound to a peptide's carboxylic acid group using EDC and NHS as coupling agents.
2.1 Reagent Preparation
-
Peptide Solution: Dissolve the peptide (1 equivalent) in 0.1 M MES buffer (pH 4.5-5.0) to a final concentration of 5-10 mg/mL.
-
EDC/NHS Solution: Prepare a fresh solution of EDC (1.5 equivalents) and NHS (1.5 equivalents) in anhydrous DMF or MES buffer immediately before use.
-
This compound Solution: Dissolve this compound (1.5-3 equivalents) in the conjugation buffer (0.1 M Sodium Phosphate, pH 7.2-7.5).
2.2 Conjugation Reaction
-
Add the freshly prepared EDC/NHS solution to the peptide solution.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle stirring.
-
Adjust the pH of the activated peptide solution to 7.2-7.5 by adding the conjugation buffer.
-
Immediately add the this compound solution to the activated peptide solution.
-
Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris buffer) or by proceeding directly to purification.
Signaling Pathway: Amide Bond Formation
The following diagram illustrates the chemical pathway for the conjugation of this compound to a peptide's carboxylic acid group. The carboxylic acid is first activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then react with NHS to form a more stable NHS ester. Finally, the amine group of this compound attacks the NHS ester, forming a stable amide bond and releasing NHS.
Caption: Amide bond formation pathway.
Purification of the PEG-Peptide Conjugate
The purification of the PEGylated peptide is crucial to remove unreacted peptide, excess PEG reagent, and reaction byproducts. A combination of chromatographic techniques is often employed.
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius. It is effective for removing smaller molecules like excess this compound and byproducts from the larger PEG-peptide conjugate.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity and is widely used for the purification of peptides and their conjugates. It can effectively separate the PEG-peptide conjugate from the unreacted peptide.
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge. Since PEGylation can shield surface charges, IEX can be used to separate PEGylated species from their un-PEGylated counterparts.
Example RP-HPLC Purification Protocol:
-
Column: C18 column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.
-
Detection: UV absorbance at 220 nm and 280 nm.
-
Collect fractions corresponding to the PEG-peptide conjugate peak and confirm the product by mass spectrometry.
Characterization of the PEG-Peptide Conjugate
The final purified product should be characterized to confirm its identity, purity, and the extent of PEGylation.
| Technique | Purpose | Expected Outcome |
| Mass Spectrometry (MS) | To confirm the covalent attachment of the PEG moiety and determine the molecular weight of the conjugate. | A mass spectrum showing a peak or series of peaks corresponding to the calculated molecular weight of the PEG-peptide conjugate. |
| RP-HPLC | To assess the purity of the final product. | A chromatogram showing a single major peak for the purified conjugate, indicating high purity (>95%). |
| Nuclear Magnetic Resonance (NMR) | To provide detailed structural information and confirm the site of PEGylation. | NMR spectra showing signals corresponding to both the peptide and the PEG moiety, confirming the conjugation. |
| SDS-PAGE | To visualize the increase in molecular weight upon PEGylation. | A shift in the band of the PEG-peptide conjugate to a higher apparent molecular weight compared to the unconjugated peptide. |
Quantitative Data Summary
| Parameter | Unconjugated Peptide | PEG-Peptide Conjugate |
| Molecular Weight (Da) | e.g., 2000 | e.g., 2444.9 (for this compound MW = 444.9) |
| RP-HPLC Retention Time (min) | e.g., 15.2 | e.g., 18.5 |
| Purity (by HPLC) | >95% | >95% |
| Conjugation Yield | N/A | Typically 50-80% (can be optimized) |
These application notes and protocols provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully conjugate this compound to peptides and characterize the resulting conjugates. The specific reaction conditions may require optimization depending on the properties of the peptide.
References
- 1. Peptide PEGylation Services - Creative Peptides [creative-peptides.com]
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development using Benzyl-PEG6-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Benzyl-PEG6-amine as a linker in the development of Antibody-Drug Conjugates (ADCs). This document outlines the rationale for using a PEGylated linker, detailed experimental protocols for conjugation and characterization, and representative data presented in a clear, tabular format.
Introduction to this compound in ADCs
Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxicity of a small-molecule drug. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, efficacy, and pharmacokinetic profile. Polyethylene glycol (PEG) linkers, such as this compound, have gained prominence in ADC design due to their ability to enhance the physicochemical properties of the conjugate.
The this compound linker offers a discrete chain of six ethylene glycol units, providing a balance of hydrophilicity and defined spacer length. The benzyl group can serve as a stable protecting group for the amine, which, once deprotected, provides a reactive handle for conjugation. The primary amine can be acylated by a payload that has been activated, for example, as an N-hydroxysuccinimide (NHS) ester.
Key Advantages of Using this compound:
-
Enhanced Hydrophilicity: The PEG chain improves the solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads, thereby mitigating aggregation.[1]
-
Improved Pharmacokinetics: The hydrophilic nature of the PEG linker can create a hydration shell around the payload, potentially shielding it from premature clearance and extending the ADC's circulation half-life.[1]
-
Defined Spacer Length: The monodisperse nature of the PEG6 linker provides a precise and uniform distance between the antibody and the drug, which can be crucial for optimizing target binding and reducing steric hindrance.
-
Reduced Immunogenicity: PEGylation can mask potential epitopes on the linker-payload, decreasing the risk of an immune response against the ADC.[1]
Experimental Protocols
The following protocols provide a general workflow for the synthesis and characterization of an ADC using this compound. These protocols are based on established bioconjugation principles and may require optimization for specific antibodies and payloads.
2.1. Workflow Overview
The overall process involves the activation of the cytotoxic payload, conjugation to the this compound linker, and subsequent conjugation of the drug-linker construct to the antibody. This is followed by purification and characterization of the final ADC.
References
Application Notes and Protocols: Benzyl-PEG6-amine in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG6-amine is a bifunctional linker increasingly utilized in the field of targeted drug delivery. Its unique structure, comprising a hydrophobic benzyl group, a hydrophilic hexa(ethylene glycol) (PEG6) spacer, and a reactive primary amine, offers a versatile platform for the formulation of advanced therapeutic nanoparticles. The benzyl group can enhance the stability of nanoparticles and facilitate the encapsulation of hydrophobic drugs. The PEG6 linker improves aqueous solubility, reduces immunogenicity, and prolongs circulation time in vivo[1]. The terminal amine group provides a convenient handle for the covalent conjugation of targeting ligands, such as antibodies, peptides, or small molecules, enabling active targeting of diseased cells and tissues[1][2][3][4].
These application notes provide an overview of the utility of this compound in targeted drug delivery, along with detailed protocols for nanoparticle formulation, characterization, and biological evaluation.
Key Applications
-
Surface Functionalization of Nanoparticles: The primary amine of this compound allows for its conjugation to the surface of various nanoparticles (e.g., PLGA, liposomes, metallic nanoparticles) to impart "stealth" properties and provide a linker for targeting moieties.
-
Formation of Polymer-Drug Conjugates: this compound can be used to synthesize block copolymers, such as this compound-PLGA, which can self-assemble into micelles or nanoparticles for drug encapsulation.
-
Active Targeting: The amine group can be readily coupled to targeting ligands that recognize and bind to specific receptors overexpressed on cancer cells or other diseased cells, thereby enhancing the therapeutic efficacy and reducing off-target side effects.
Quantitative Data Summary
Due to the specific nature of this compound, publicly available quantitative data is limited. The following tables present representative data from studies using nanoparticles functionalized with amine-terminated PEGs of similar short chain lengths. This data serves as a general guideline for the expected physicochemical properties of nanoparticles formulated with this compound.
Table 1: Representative Physicochemical Properties of Drug-Loaded Nanoparticles Functionalized with Amine-Terminated PEG
| Nanoparticle Formulation | Drug | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) |
| PLGA-PEG-Amine | Doxorubicin | 130.8 | 0.200 | -15.2 | 8.72 ± 0.57 | 86.71 ± 2.05 |
| PCL-PEG-PCL-Amine | Docetaxel | ~150 | < 0.2 | -12.8 | ~5 | ~82.5 |
| Lipid-Polymer Hybrid NP | Doxorubicin | 79 ± 3 | 0.183 ± 0.018 | -39 ± 4 | 7.0 ± 0.5 | > 90 |
Data is compiled from representative studies and should be considered as a general reference.
Table 2: Representative In Vitro Drug Release Profile
| Formulation | Time (hours) | Cumulative Release (%) pH 7.4 | Cumulative Release (%) pH 5.5 |
| Doxorubicin-loaded PCL-PEG-PCL NPs | 24 | ~15 | ~25 |
| 72 | ~25 | ~40 | |
| 168 | ~34 | ~50 | |
| Docetaxel-loaded PCL-PEG-PCL NPs | 24 | ~20 | ~28 |
| 144 | ~34 | ~39 | |
| 336 | ~34 | ~39 |
Data is illustrative of typical release profiles from PEGylated polyester nanoparticles.
Experimental Protocols
Protocol 1: Synthesis of Benzyl-PEG6-PLGA Nanoparticles for Hydrophobic Drug Delivery
This protocol describes the preparation of docetaxel-loaded nanoparticles using a pre-synthesized this compound-functionalized PLGA copolymer via the nanoprecipitation method.
Materials:
-
This compound-PLGA copolymer
-
Docetaxel (or other hydrophobic drug)
-
Acetonitrile
-
Deionized water
-
Dialysis membrane (MWCO 12 kDa)
-
Magnetic stirrer
-
Syringe pump
Procedure:
-
Preparation of Organic Phase:
-
Dissolve 50 mg of this compound-PLGA copolymer and 5 mg of docetaxel in 5 mL of acetonitrile.
-
Vortex gently until a clear solution is obtained.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
Nanoprecipitation:
-
Place 10 mL of deionized water in a glass vial and stir at 600 rpm.
-
Using a syringe pump, add the organic phase dropwise to the aqueous phase at a rate of 0.5 mL/min.
-
A milky suspension of nanoparticles will form instantaneously.
-
-
Solvent Evaporation and Purification:
-
Continue stirring the nanoparticle suspension at room temperature for at least 4 hours to allow for the complete evaporation of acetonitrile.
-
Transfer the suspension to a dialysis membrane and dialyze against 4 L of deionized water for 6 hours, changing the water after 30 minutes and 1 hour to remove any unencapsulated drug and excess surfactant.
-
-
Characterization:
-
Measure the particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).
-
Determine the drug loading and encapsulation efficiency using HPLC after dissolving a known amount of lyophilized nanoparticles in a suitable solvent.
-
Protocol 2: Conjugation of a Targeting Peptide to this compound Functionalized Nanoparticles
This protocol details the covalent attachment of a carboxyl-containing targeting peptide to the amine-functionalized surface of pre-formed nanoparticles using EDC/NHS chemistry.
Materials:
-
This compound functionalized nanoparticles (from Protocol 1)
-
Targeting peptide with a terminal carboxylic acid group
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
MES buffer (0.1 M, pH 6.0)
-
PBS (pH 7.4)
-
Centrifugal filter units (e.g., Amicon Ultra, 100 kDa MWCO)
Procedure:
-
Activation of Peptide:
-
Dissolve the targeting peptide in MES buffer.
-
Add a 5-fold molar excess of EDC and a 2.5-fold molar excess of NHS to the peptide solution.
-
Incubate for 15 minutes at room temperature to activate the carboxylic acid groups.
-
-
Conjugation Reaction:
-
Resuspend the this compound functionalized nanoparticles in PBS (pH 7.4).
-
Add the activated peptide solution to the nanoparticle suspension. The molar ratio of peptide to nanoparticles will need to be optimized.
-
Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.
-
-
Quenching and Purification:
-
To quench the reaction, add hydroxylamine to a final concentration of 10 mM and incubate for 15 minutes.
-
Purify the peptide-conjugated nanoparticles by repeated washing with PBS using centrifugal filter units to remove unreacted peptide and coupling reagents.
-
-
Confirmation of Conjugation:
-
Analyze the conjugation efficiency using techniques such as FTIR, XPS, or by quantifying the amount of unreacted peptide in the supernatant via HPLC or a suitable colorimetric assay.
-
Protocol 3: In Vitro Cell Uptake Study
This protocol describes how to evaluate the cellular uptake of fluorescently labeled targeted nanoparticles using confocal microscopy and flow cytometry.
Materials:
-
Fluorescently labeled (e.g., with a near-infrared dye) targeted and non-targeted nanoparticles
-
Cancer cell line overexpressing the target receptor (e.g., MCF-7 for HER2)
-
Control cell line with low expression of the target receptor
-
Complete cell culture medium
-
DAPI solution
-
Paraformaldehyde (4%)
-
Confocal microscope and flow cytometer
Procedure:
-
Cell Seeding:
-
Seed the cells in 6-well plates (for flow cytometry) or on glass-bottom dishes (for microscopy) and allow them to adhere overnight.
-
-
Nanoparticle Incubation:
-
Treat the cells with a defined concentration of fluorescently labeled targeted and non-targeted nanoparticles in complete medium.
-
Incubate for various time points (e.g., 1, 4, 24 hours) at 37°C.
-
-
Sample Preparation for Microscopy:
-
Wash the cells three times with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash again with PBS and stain the nuclei with DAPI.
-
Image the cells using a confocal microscope.
-
-
Sample Preparation for Flow Cytometry:
-
Wash the cells three times with PBS.
-
Detach the cells using trypsin-EDTA.
-
Resuspend the cells in PBS and analyze the fluorescence intensity using a flow cytometer.
-
Visualization of Signaling Pathways and Workflows
Targeted Drug Delivery Workflow
The following diagram illustrates the general workflow for developing and evaluating targeted drug delivery systems using this compound.
Caption: Workflow for targeted nanoparticle development.
Signaling Pathways in Targeted Cancer Therapy
Targeted drug delivery systems often aim to interfere with specific signaling pathways that are dysregulated in cancer. Below are simplified diagrams of key pathways that can be targeted.
1. EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) pathway is frequently overactivated in many cancers, promoting cell proliferation and survival. Nanoparticles can be targeted to EGFR to deliver inhibitors.
Caption: Simplified EGFR signaling cascade.
2. VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor Receptor (VEGFR) pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.
References
- 1. Modulating versatile pathways using a cleavable PEG shell and EGFR-targeted nanoparticles to deliver CRISPR-Cas9 and docetaxel for triple-negative breast cancer inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vascularcell.com [vascularcell.com]
- 3. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Amine-Reactive Conjugation Chemistry with Benzyl-PEG6-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amine-reactive conjugation is a cornerstone of bioconjugation, enabling the covalent attachment of molecules to proteins, antibodies, and other biomolecules. This process is fundamental in the development of antibody-drug conjugates (ADCs), PEGylated proteins, and various diagnostic and therapeutic agents. Benzyl-PEG6-amine is a versatile heterobifunctional linker that features a primary amine for conjugation and a benzyl-protected hydroxyl group at the other terminus of a hexaethylene glycol (PEG6) spacer. The primary amine group of this compound can readily react with various electrophilic groups, most commonly N-hydroxysuccinimide (NHS) esters and carboxylic acids activated by carbodiimides like EDC.
The inclusion of a PEG6 spacer enhances the solubility and biocompatibility of the resulting conjugate, which can be critical for in vivo applications.[1] The benzyl protecting group can be removed under specific conditions to reveal a hydroxyl group for further functionalization if desired.[2][3] This document provides detailed protocols for two primary methods of conjugating this compound to target molecules: reaction with NHS esters and EDC/NHS-mediated coupling to carboxylic acids.
Core Concepts in Amine-Reactive Chemistry
Primary amines (–NH2), present at the N-terminus of polypeptides and on the side chain of lysine residues, are excellent nucleophiles at physiological or slightly basic pH.[4] This nucleophilicity makes them ideal targets for conjugation with electrophilic reagents.[4]
-
NHS Ester Chemistry: N-hydroxysuccinimide (NHS) esters are highly reactive towards primary amines, forming stable and irreversible amide bonds. The reaction proceeds efficiently in aqueous buffers at a pH range of 7.2 to 8.5. At this pH, the primary amine is sufficiently deprotonated to be nucleophilic. A competing reaction is the hydrolysis of the NHS ester, which increases with pH.
-
EDC/NHS Chemistry: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length crosslinker that activates carboxyl groups to form an unstable O-acylisourea intermediate. This intermediate is susceptible to hydrolysis. The addition of N-hydroxysuccinimide (NHS) stabilizes the activated carboxyl group by converting it into a more stable, amine-reactive NHS ester. This two-step process allows for the efficient formation of an amide bond between a carboxyl-containing molecule and an amine-containing molecule like this compound.
Applications of this compound Conjugation
The conjugation of this compound to biomolecules has a wide range of applications in research and drug development:
-
PEGylation: Covalently attaching PEG chains (PEGylation) to therapeutic proteins or peptides can increase their hydrodynamic volume, leading to a longer plasma half-life, reduced immunogenicity, and improved stability.
-
Antibody-Drug Conjugates (ADCs): this compound can be part of a linker system that connects a cytotoxic drug to an antibody. The PEG spacer can enhance the solubility of hydrophobic drugs.
-
Surface Modification: Immobilizing biomolecules onto surfaces for applications in diagnostics and biomaterials.
-
PROTACs and Molecular Glues: As a component of proteolysis-targeting chimeras (PROTACs) and other small molecule drug conjugates.
Experimental Protocols
Protocol 1: Conjugation of this compound to an NHS Ester-Activated Molecule
This protocol describes the reaction between the primary amine of this compound and a molecule pre-functionalized with an NHS ester.
Materials:
-
This compound
-
NHS ester-activated molecule (e.g., protein, peptide, or small molecule)
-
Amine-free reaction buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.0 or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography, or ion-exchange chromatography)
Procedure:
-
Preparation of Reactants:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolve the NHS ester-activated molecule in the chosen amine-free reaction buffer to a final concentration of 1-10 mg/mL.
-
Immediately before use, prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMF or DMSO.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the solution of the NHS ester-activated molecule. A 5 to 20-fold molar excess of this compound over the activated molecule is a typical starting point. The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% of the total reaction volume to avoid denaturation of proteins.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. Gentle stirring or mixing is recommended.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction and consume any unreacted NHS esters, add the quenching buffer to a final concentration of 20-50 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted this compound and byproducts using a suitable purification method.
-
Dialysis: For protein conjugates, dialyze the reaction mixture against a suitable buffer (e.g., PBS) at 4°C for 24-48 hours with multiple buffer changes.
-
Size-Exclusion Chromatography (SEC): This method separates molecules based on their size and is effective for removing small molecule reagents from larger protein conjugates.
-
Ion-Exchange Chromatography (IEX): PEGylation can alter the net charge of a protein, allowing for the separation of conjugated and unconjugated species.
-
-
Analysis and Characterization:
-
Analyze the purified conjugate using SDS-PAGE. PEGylated proteins will show an increase in apparent molecular weight.
-
Use techniques like mass spectrometry to confirm the conjugation and determine the degree of labeling.
-
Quantitative Data Summary for Protocol 1
| Parameter | Recommended Range | Reference |
|---|---|---|
| Protein Concentration | 1-10 mg/mL | |
| Reaction Buffer | 0.1 M Phosphate or Bicarbonate | |
| Reaction pH | 7.2 - 8.5 | |
| Molar Excess of this compound | 5 to 20-fold | |
| Reaction Time | 30-60 min at RT or 2 hours at 4°C |
| Quenching Agent | 20-50 mM Tris or Glycine | |
Protocol 2: EDC/NHS-Mediated Conjugation of this compound to a Carboxylic Acid
This protocol outlines the in-situ activation of a carboxyl-containing molecule with EDC and NHS, followed by conjugation to this compound.
Materials:
-
This compound
-
Carboxyl-containing molecule (e.g., protein, peptide, or small molecule)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, pH 4.7-6.0)
-
Coupling Buffer (e.g., 0.1 M Phosphate Buffer, pH 7.2-7.5)
-
Anhydrous DMF or DMSO
-
Quenching Buffer (e.g., 1 M hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0)
-
Purification system (as in Protocol 1)
Procedure:
-
Preparation of Reactants:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.
-
Dissolve the carboxyl-containing molecule in Activation Buffer (e.g., MES buffer, pH 6.0) at a concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in a minimal amount of water, DMF, or DMSO.
-
-
Activation of Carboxylic Acid:
-
In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in Activation Buffer. A common starting point is to use a 1.5 to 5-fold molar excess of EDC and NHS over the amount of this compound to be used.
-
Add the EDC/NHS solution to the solution of the carboxyl-containing molecule.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
-
Conjugation Reaction:
-
Add the this compound solution to the activated molecule solution. A 5 to 20-fold molar excess of this compound over the carboxyl-containing molecule is recommended as a starting point.
-
For optimal coupling to the amine, the pH of the reaction mixture can be raised to 7.2-7.5 by adding Coupling Buffer (e.g., phosphate buffer).
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Stop the reaction by adding a quenching buffer. Hydroxylamine can be added to a final concentration of 10 mM to hydrolyze unreacted NHS esters. Alternatively, a buffer containing primary amines like Tris can be used.
-
-
Purification and Analysis:
-
Purify the conjugate as described in Protocol 1 (Dialysis, SEC, IEX).
-
Analyze the final product as described in Protocol 1 (SDS-PAGE, Mass Spectrometry).
-
Quantitative Data Summary for Protocol 2
| Parameter | Recommended Range | Reference |
|---|---|---|
| Activation Buffer | 0.1 M MES | |
| Activation pH | 4.7 - 6.0 | |
| Coupling pH | 7.2 - 7.5 | |
| EDC/NHS Molar Excess (to amine) | 1.5 to 5-fold | |
| This compound Molar Excess (to carboxyl) | 5 to 20-fold | |
| Activation Time | 15-30 min at RT | |
| Conjugation Time | 2-4 hours at RT or overnight at 4°C |
| Quenching Agent | 10 mM Hydroxylamine or 20-50 mM Tris | |
Troubleshooting and Considerations
-
Low Conjugation Efficiency:
-
Hydrolysis of Activated Ester: Ensure that NHS ester reagents are handled in anhydrous conditions before addition to the aqueous reaction. Perform reactions promptly after preparing reagent stock solutions.
-
Incorrect pH: The pH of the reaction buffer is critical. For NHS ester reactions, ensure the pH is between 7.2 and 8.5. For EDC/NHS activation, the initial pH should be acidic (4.7-6.0), followed by a neutral to slightly basic pH for the amine coupling step.
-
Buffer Composition: Avoid buffers containing primary amines (e.g., Tris, glycine) during the conjugation step as they will compete with the reaction.
-
Steric Hindrance: The accessibility of the target functional groups can impact efficiency. Increasing the molar excess of the this compound may improve yields.
-
-
Precipitation of Protein:
-
Some proteins may be sensitive to the addition of organic solvents (DMSO/DMF). Keep the final concentration below 10%.
-
High levels of conjugation can alter the solubility of a protein. Optimize the molar ratio of reagents to achieve the desired degree of labeling without causing precipitation.
-
-
Characterization:
-
It is essential to thoroughly characterize the final conjugate to determine the degree of labeling (DOL), purity, and integrity of the biomolecule. Techniques such as HABA/biotin assays (if applicable), UV-Vis spectroscopy, mass spectrometry, and chromatography are commonly used.
-
By following these detailed protocols and considering the key chemical principles, researchers can successfully utilize this compound for a wide range of bioconjugation applications.
References
Application Notes and Protocols for Functionalizing Nanoparticles with Benzyl-PEG6-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with polyethylene glycol (PEG) is a cornerstone of nanomedicine, enhancing systemic circulation time and reducing immunogenicity.[1][2][3] Benzyl-PEG6-amine is a heterobifunctional linker that offers a strategic advantage in the multi-step synthesis of complex nanoparticle conjugates. The terminal primary amine allows for covalent attachment to the nanoparticle surface, while the benzyl group can serve as a stable protecting group or a precursor for further chemical modifications through debenzylation.[4]
These application notes provide a comprehensive guide to the covalent conjugation of this compound to carboxylated nanoparticles, methods for characterization, and potential applications derived from the unique properties of the benzyl terminus.
Key Applications
The primary utility of functionalizing nanoparticles with this compound lies in creating a versatile platform for subsequent bioconjugation. The amine group provides a stable anchor to the nanoparticle, while the benzyl-protected hydroxyl group offers a latent site for further modification.
-
Drug Delivery Vehicle Development: The PEGylated nanoparticle serves as a "stealth" carrier, and the benzyl group can be removed at a later stage to attach targeting ligands, drugs, or imaging agents.
-
Sequential Click Chemistry: After debenzylation to reveal a primary alcohol, this group can be activated (e.g., converted to an azide or alkyne) to participate in click chemistry reactions, allowing for the highly efficient and specific attachment of biomolecules.
-
Controlled Surface Chemistry: The benzyl group's stability allows for purification and characterization of the amine-coupled nanoparticle before proceeding with further functionalization, ensuring a well-defined conjugate.
Experimental Protocols
Protocol 1: Covalent Conjugation of this compound to Carboxylated Nanoparticles via EDC/NHS Chemistry
This protocol details the conjugation of this compound to nanoparticles with surface carboxyl groups (e.g., carboxyl-functionalized iron oxide or polystyrene nanoparticles) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS).
Materials:
-
Carboxylated nanoparticles (e.g., 10 mg/mL suspension)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 50 mM Tris or hydroxylamine, pH 7.5
-
Wash Buffer: PBS with 0.05% Tween 20
-
Magnetic separator (for magnetic nanoparticles) or centrifuge
Procedure:
-
Nanoparticle Preparation:
-
Resuspend 1 mL of the carboxylated nanoparticle stock solution in 1 mL of Activation Buffer.
-
For magnetic nanoparticles, use a magnetic separator to pellet the particles and remove the supernatant. For other nanoparticles, centrifuge at an appropriate speed and duration to pellet the particles.
-
Repeat the wash step twice with Activation Buffer.
-
-
Activation of Carboxyl Groups:
-
Resuspend the washed nanoparticles in 1 mL of Activation Buffer.
-
Prepare a fresh solution of EDC (e.g., 10 mg/mL) and sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer.
-
Add 100 µL of the EDC solution and 100 µL of the sulfo-NHS solution to the nanoparticle suspension.
-
Incubate for 15-30 minutes at room temperature with gentle mixing to activate the surface carboxyl groups, forming an amine-reactive sulfo-NHS ester.[5]
-
-
Conjugation with this compound:
-
Pellet the activated nanoparticles (using a magnet or centrifuge) and discard the supernatant containing excess EDC and sulfo-NHS.
-
Immediately resuspend the nanoparticles in 1 mL of Coupling Buffer.
-
Prepare a solution of this compound in Coupling Buffer (e.g., 5 mg/mL).
-
Add 200 µL of the this compound solution to the activated nanoparticle suspension.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Quenching and Washing:
-
Add 100 µL of Quenching Buffer to the reaction mixture and incubate for 15 minutes to deactivate any remaining sulfo-NHS esters.
-
Pellet the functionalized nanoparticles.
-
Wash the nanoparticles three times with Wash Buffer to remove unbound this compound and byproducts.
-
After the final wash, resuspend the this compound functionalized nanoparticles in a suitable storage buffer (e.g., PBS) at the desired concentration.
-
Protocol 2: Characterization of this compound Functionalized Nanoparticles
Successful functionalization should be confirmed by a suite of characterization techniques.
1. Dynamic Light Scattering (DLS) and Zeta Potential:
-
Purpose: To determine the change in hydrodynamic diameter and surface charge upon PEGylation.
-
Procedure:
-
Dilute a small aliquot of the nanoparticle suspension (unfunctionalized and functionalized) in an appropriate buffer (e.g., 10 mM NaCl).
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using a DLS instrument.
-
Measure the zeta potential to assess the change in surface charge.
-
-
Expected Results: An increase in hydrodynamic diameter is expected due to the attached PEG chains. The zeta potential of carboxylated nanoparticles is typically negative; upon successful conjugation with the amine-terminated PEG, the surface charge will become less negative or near-neutral.
2. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
Purpose: To confirm the presence of the PEG chains and quantify the grafting density.
-
Procedure:
-
Lyophilize a known amount of the functionalized nanoparticles.
-
Dissolve the nanoparticles in a suitable deuterated solvent (e.g., D₂O). For some nanoparticle types, dissolution of the core may be necessary to obtain high-resolution spectra of the attached molecules.
-
Acquire the ¹H NMR spectrum.
-
-
Expected Results: The characteristic peak of the ethylene glycol protons of the PEG backbone will be visible around 3.65 ppm. By integrating this peak relative to a known internal standard or a characteristic peak of the nanoparticle core (if applicable), the amount of PEG per nanoparticle can be quantified.
3. Thermogravimetric Analysis (TGA):
-
Purpose: To determine the weight percentage of the organic PEG coating on the inorganic nanoparticle core.
-
Procedure:
-
Place a known mass of the dried functionalized nanoparticles in a TGA instrument.
-
Heat the sample under an inert atmosphere (e.g., nitrogen) at a constant rate.
-
-
Expected Results: A weight loss step corresponding to the thermal decomposition of the this compound will be observed. The percentage of weight loss can be used to calculate the grafting density.
Quantitative Data Summary
The following tables present hypothetical but representative data for the characterization of 100 nm carboxylated polystyrene nanoparticles before and after functionalization with this compound, based on the described protocols.
Table 1: DLS and Zeta Potential Measurements
| Sample | Z-Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Carboxylated Nanoparticles | 108 ± 2 | 0.05 | -45 ± 5 |
| This compound NP | 125 ± 3 | 0.08 | -8 ± 3 |
Table 2: Grafting Density Quantification
| Technique | Measured Parameter | Result | Calculated Grafting Density (PEG chains/nm²) |
| ¹H NMR | Ratio of PEG protons to nanoparticle polymer protons | 0.15 | ~1.2 |
| TGA | Weight loss between 200-450 °C | 12% | ~1.1 |
Visualizations
Caption: Workflow for EDC/NHS-mediated conjugation of this compound.
Caption: Strategic workflow utilizing the benzyl group for multi-step functionalization.
References
- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines [frontiersin.org]
- 3. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.mpg.de [pure.mpg.de]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Surface Modification of Biomaterials using Benzyl-PEG6-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface properties of biomaterials are critical determinants of their in vivo performance, influencing protein adsorption, cellular interactions, and the overall biocompatibility. Unmodified biomaterial surfaces can trigger undesirable host responses, such as inflammation, thrombosis, and foreign body reactions. Surface modification with polyethylene glycol (PEG), a process known as PEGylation, is a widely adopted strategy to mitigate these effects. PEGylation creates a hydrophilic, neutral, and sterically hindering layer that effectively reduces non-specific protein adsorption and cellular adhesion.[1][2][3]
Benzyl-PEG6-amine is a heterobifunctional linker that is particularly well-suited for the surface modification of biomaterials. It comprises a hydrophobic benzyl (Bn) group, a hydrophilic hexaethylene glycol (PEG6) spacer, and a terminal primary amine group. The amine group provides a reactive handle for covalent immobilization onto a variety of biomaterial surfaces, particularly those bearing carboxyl or N-hydroxysuccinimide (NHS) ester groups. The short PEG6 chain imparts the desired bio-inert properties, while the benzyl group can be utilized for further functionalities or as a stable protecting group.
These application notes provide detailed protocols for the surface modification of biomaterials using this compound, along with methods for the characterization of the modified surfaces and assessment of their biological performance.
Key Applications
The unique properties of this compound make it a versatile tool for a range of biomedical applications, including:
-
Improving Biocompatibility: Creating non-fouling surfaces on medical implants, biosensors, and drug delivery systems to minimize immune responses and enhance in vivo longevity.
-
Drug Delivery: Functionalizing nanoparticles and other drug carriers to improve their circulation time and reduce clearance by the reticuloendothelial system (RES).
-
Tissue Engineering: Modifying scaffolds to control cell adhesion and guide tissue regeneration.
-
Diagnostics: Passivating the surface of diagnostic devices to reduce background noise and improve signal-to-noise ratio.
Quantitative Data Summary
The following tables summarize key quantitative data related to the surface modification of biomaterials with short-chain amine-terminated PEGs, serving as a proxy for this compound.
Table 1: Surface Property Characterization
| Parameter | Unmodified Substrate (Silicon/Glass) | Modified with Amine-Terminated Short-Chain PEG | Reference |
| Surface Roughness (RMS, nm) | 0.3 - 1.0 | < 2.0 | [1] |
| Water Contact Angle (°) | 50 - 70 | 78 - 80 | [1] |
| PEG Grafting Density (chains/nm²) | N/A | 0.85 - 2.21 (for PEG3k-5k on gold) |
Table 2: Biological Performance
| Parameter | Unmodified Substrate | Modified with Amine-Terminated Short-Chain PEG | Reference |
| Protein Adsorption (Albumin) | High | 66% reduction compared to unmodified | |
| Cell Adhesion | High | Significantly reduced |
Experimental Protocols
Protocol 1: Covalent Immobilization of this compound onto a Carboxylated Surface
This protocol describes the covalent attachment of this compound to a biomaterial surface that has been pre-functionalized with carboxylic acid groups. The method utilizes the well-established 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable amide bond.
Materials:
-
Carboxylated biomaterial substrate
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 4.5-6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Ethanol
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning: Thoroughly clean the carboxylated biomaterial substrate by sonicating in ethanol for 15 minutes, followed by rinsing with DI water. Dry the substrate under a stream of nitrogen gas.
-
Activation of Carboxyl Groups:
-
Prepare a fresh solution of EDC (10 mg/mL) and NHS (15 mg/mL) in cold MES buffer.
-
Immerse the cleaned substrate in the EDC/NHS solution and incubate for 15-30 minutes at room temperature with gentle agitation. This step activates the carboxyl groups to form reactive NHS esters.
-
-
Rinsing: Briefly rinse the substrate with MES buffer to remove excess EDC and NHS.
-
PEGylation:
-
Immediately immerse the activated substrate in a solution of this compound (5-10 mg/mL) in PBS (pH 7.4).
-
Incubate for 2-4 hours at room temperature with gentle agitation.
-
-
Washing:
-
Remove the substrate from the this compound solution.
-
Wash thoroughly with PBS to remove any non-covalently bound PEG molecules.
-
Rinse with DI water and dry under a stream of nitrogen gas.
-
-
Storage: Store the modified substrate in a clean, dry environment until further use.
Protocol 2: Characterization of this compound Modified Surfaces
1. X-ray Photoelectron Spectroscopy (XPS):
XPS is a surface-sensitive quantitative spectroscopic technique that can be used to determine the elemental composition of the modified surface.
-
Procedure:
-
Acquire high-resolution spectra of the C 1s, N 1s, and O 1s regions for both unmodified and modified substrates.
-
The presence of a new N 1s peak at approximately 400 eV and an increase in the C-O component of the C 1s peak (around 286.5 eV) are indicative of successful this compound immobilization.
-
2. Water Contact Angle Measurement:
This technique provides information about the hydrophilicity/hydrophobicity of the surface. A successful PEGylation should result in a more hydrophilic surface compared to many unmodified biomaterials.
-
Procedure:
-
Place a small droplet of DI water onto the surface of the unmodified and modified substrates.
-
Measure the angle between the substrate surface and the tangent of the droplet at the solid-liquid-vapor interface using a goniometer.
-
A decrease in the water contact angle after modification indicates increased hydrophilicity.
-
3. Atomic Force Microscopy (AFM):
AFM can be used to characterize the surface topography and roughness of the modified biomaterial.
-
Procedure:
-
Scan the surface of both unmodified and modified substrates in tapping mode.
-
A smooth, uniform surface is typically observed after successful PEGylation.
-
Protocol 3: Assessment of Biological Performance
1. Protein Adsorption Assay (ELISA-based):
This assay quantifies the amount of protein that adsorbs to the modified surface.
-
Procedure:
-
Incubate the unmodified and this compound modified substrates in a solution of a model protein (e.g., bovine serum albumin or fibrinogen) for a defined period.
-
Wash the substrates thoroughly to remove non-adsorbed protein.
-
Use a primary antibody specific to the adsorbed protein, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate for the enzyme and measure the resulting colorimetric or fluorescent signal, which is proportional to the amount of adsorbed protein.
-
A significant reduction in signal for the modified surface indicates successful resistance to protein adsorption.
-
2. Cell Adhesion Assay:
This assay evaluates the ability of the modified surface to resist cell attachment.
-
Procedure:
-
Seed a specific cell type (e.g., fibroblasts or endothelial cells) onto the unmodified and modified substrates.
-
Incubate for a defined period to allow for cell attachment.
-
Wash the substrates to remove non-adherent cells.
-
Stain the remaining adherent cells with a fluorescent dye (e.g., Calcein AM).
-
Visualize and quantify the number of adherent cells using fluorescence microscopy.
-
A lower number of adherent cells on the modified surface indicates effective anti-adhesive properties.
-
Visualizations
Caption: Covalent immobilization workflow for this compound.
Caption: Effect of surface modification on biological interactions.
References
Step-by-Step Guide for Using Benzyl-PEG6-amine in Bioconjugation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the use of Benzyl-PEG6-amine, a heterobifunctional linker, in bioconjugation applications. These protocols are intended for researchers, scientists, and drug development professionals. This compound is a versatile tool in bioconjugation, featuring a primary amine for coupling to various functional groups and a benzyl-protected hydroxyl group. The polyethylene glycol (PEG) spacer enhances solubility and reduces immunogenicity of the resulting conjugate.
Introduction to this compound in Bioconjugation
This compound is a bifunctional molecule composed of a benzyl group, a six-unit polyethylene glycol (PEG) chain, and a primary amine. This structure provides a unique combination of properties beneficial for bioconjugation:
-
Hydrophobicity and Stability : The benzyl group offers hydrophobicity and can serve as a stable protecting group for a hydroxyl functionality, which can be deprotected under specific conditions for further modification.[1]
-
Enhanced Solubility and Reduced Immunogenicity : The hydrophilic PEG6 spacer improves the water solubility of conjugated molecules and can shield them from the immune system, potentially reducing immune responses.[1]
-
Reactive Amine Group : The primary amine allows for covalent linkage to various functional groups on biomolecules, such as carboxylic acids and activated esters (e.g., N-hydroxysuccinimide [NHS] esters).[2]
These characteristics make this compound a valuable linker for applications in drug delivery, the development of Antibody-Drug Conjugates (ADCs), and the synthesis of PROTACs.[3][4]
Quantitative Data Summary
The efficiency of bioconjugation reactions involving amine-PEG linkers is influenced by factors such as the reaction chemistry, pH, and molar ratio of reactants. The following tables summarize typical reaction conditions and expected outcomes for common conjugation strategies.
Table 1: Typical Reaction Parameters for Amine-PEG Conjugation
| Conjugation Chemistry | Target Functional Group | Typical pH Range | Molar Excess of Amine-PEG | Typical Reaction Time |
| EDC/NHS Coupling | Carboxylic Acids | 4.5 - 6.0 (activation), 7.2 - 8.0 (coupling) | 1.5 - 2 fold | 2 - 4 hours |
| NHS Ester Coupling | NHS Esters | 7.0 - 9.0 | 1 - 2 fold | 3 - 24 hours |
Table 2: Illustrative PEGylation Efficiency
| Activation Method | Target Residue on Protein | Molar Ratio (PEG:Protein) | Reaction Time (h) | Estimated PEGylation Efficiency (%) |
| Tosylation (of PEG-OH prior to amination) | Amine (Lysine) | 10:1 | 4 | ~60-70 |
| Amine Coupling (to activated carboxyls) | Carboxylic Acid (Asp/Glu) | 10:1 | 4 | ~50-60 |
Note: The data presented are representative and may vary depending on the specific biomolecule and reaction conditions.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Carboxylic Acid-Containing Molecule (e.g., a small molecule drug)
This protocol describes the activation of a carboxylic acid with EDC and NHS, followed by conjugation to this compound.
Materials:
-
Carboxylic acid-containing molecule
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching solution (e.g., hydroxylamine)
-
Purification system (e.g., HPLC, column chromatography)
Procedure:
-
Preparation of Reagents :
-
Dissolve the carboxylic acid-containing molecule in anhydrous DMF or DMSO to a stock concentration of 10-50 mM.
-
Dissolve this compound in Coupling Buffer.
-
Freshly prepare solutions of EDC and NHS in Activation Buffer.
-
-
Activation of Carboxylic Acid :
-
In a reaction vessel, add the carboxylic acid solution.
-
Add 1.5 equivalents of EDC and 1.5 equivalents of NHS to the carboxylic acid solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester intermediate.
-
-
Conjugation Reaction :
-
Add the this compound solution to the activated carboxylic acid mixture. A 1.5 to 2-fold molar excess of the amine linker is recommended.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification :
-
Quench the reaction by adding a quenching solution to consume unreacted NHS esters.
-
Purify the conjugate using an appropriate method such as reversed-phase HPLC or column chromatography to remove unreacted starting materials and byproducts.
-
Protocol 2: Conjugation of this compound to a Protein via an NHS Ester Linker
This protocol details the reaction of this compound with a protein that has been pre-activated with an NHS ester crosslinker.
Materials:
-
NHS ester-activated protein
-
This compound
-
Coupling Buffer: 0.1 M PBS, pH 7.0-8.0
-
Anhydrous DMF or DMSO
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification system (e.g., Size Exclusion Chromatography [SEC], dialysis)
Procedure:
-
Preparation of Reagents :
-
Ensure the NHS ester-activated protein is in an amine-free buffer. If necessary, perform a buffer exchange.
-
Dissolve this compound in a small amount of anhydrous DMF or DMSO and then dilute with Coupling Buffer.
-
-
Conjugation Reaction :
-
Add the this compound solution to the activated protein solution. A common starting point is a 1 to 2-fold molar excess of the amine linker relative to the NHS ester groups on the protein.
-
The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction for 3-24 hours at room temperature or 4°C with gentle mixing. The reaction time will depend on the reactivity of the specific NHS ester.
-
-
Quenching and Purification :
-
Stop the reaction by adding the Quenching Buffer to a final concentration of approximately 50 mM.
-
Purify the conjugate using SEC or dialysis to remove unreacted this compound and byproducts.
-
Protocol 3: Deprotection of the Benzyl Group
The benzyl group can be removed to reveal a hydroxyl group for further functionalization. Catalytic hydrogenation is a common and effective method.
Materials:
-
Benzyl-PEG6-conjugate
-
Palladium on carbon (Pd/C, 10 wt%)
-
Solvent (e.g., Methanol, Ethanol, or THF)
-
Hydrogen gas source (e.g., hydrogen balloon or hydrogenation apparatus)
-
Inert gas (e.g., Argon or Nitrogen)
-
Filtration apparatus (e.g., Celite® pad or syringe filter)
Procedure:
-
Reaction Setup :
-
Dissolve the Benzyl-PEG6-conjugate in the chosen solvent in a round-bottom flask under an inert atmosphere.
-
Carefully add the Pd/C catalyst (typically 10-20% by weight of the substrate).
-
-
Hydrogenation :
-
Purge the flask with hydrogen gas and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by a suitable analytical method such as TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
-
Work-up :
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® or a syringe filter to remove the Pd/C catalyst.
-
Wash the filter with the reaction solvent to ensure complete recovery of the product.
-
Evaporate the solvent under reduced pressure to obtain the deprotected conjugate.
-
Confirm the identity and purity of the product by NMR and/or MS analysis.
-
Visualizations
The following diagrams illustrate the key experimental workflows described in the protocols.
References
Application of Benzyl-PEG6-amine in Prodrug Design: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of targeted drug delivery systems is a cornerstone of modern pharmacology, aiming to enhance therapeutic efficacy while minimizing off-target toxicity. Prodrug design, a strategy wherein a pharmacologically active agent is chemically modified to be inactive and then converted to its active form at the target site, represents a powerful approach to achieving this goal. Benzyl-PEG6-amine is a versatile heterobifunctional linker that has garnered significant interest in the design of self-immolative prodrugs. This linker combines the advantageous properties of a polyethylene glycol (PEG) spacer with a benzyl carbamate moiety that can undergo a self-eliminating cascade reaction.
The PEG component, in this case, a discrete chain of six ethylene glycol units, imparts increased hydrophilicity to the prodrug conjugate. This can improve the solubility of hydrophobic drugs, prolong their circulation half-life by reducing renal clearance and recognition by the reticuloendothelial system, and potentially decrease immunogenicity[1][2]. The benzyl group serves as a key component of a self-immolative or "triggerable" linker system[1][3]. In this design, the benzyl carbamate linkage to the amine-containing drug is stable under normal physiological conditions. However, upon a specific triggering event at the target site, such as enzymatic cleavage of a linked promoiety, the benzyl carbamate undergoes a 1,6-elimination reaction, leading to the spontaneous release of the active drug[1]. The terminal amine group on the this compound linker provides a convenient handle for conjugation to either the drug molecule or a targeting ligand.
This document provides detailed application notes and protocols for the use of this compound in the design and evaluation of self-immolative prodrugs, with a focus on anticancer agents like doxorubicin and paclitaxel.
Principle of Self-Immolative Drug Release
The core of this prodrug strategy lies in the self-immolative nature of the p-aminobenzyl carbamate (PABC) linker system. The this compound linker is incorporated into a tripartite prodrug structure, which consists of a targeting moiety (or a simple trigger), the self-immolative linker, and the active drug.
The general mechanism is as follows:
-
Targeting and Triggering: The prodrug circulates in the body and accumulates at the target site (e.g., a tumor) through passive (Enhanced Permeability and Retention effect) or active targeting (e.g., via a conjugated antibody or ligand). At the target, a specific enzyme, such as cathepsin B which is often overexpressed in the tumor microenvironment, cleaves a trigger moiety attached to the benzyl group.
-
Initiation of 1,6-Elimination: The enzymatic cleavage unmasks an electron-donating group (e.g., an aniline) on the benzyl ring. This initiates a spontaneous 1,6-electronic cascade, also known as a 1,6-elimination reaction.
-
Drug Release: This electronic rearrangement leads to the cleavage of the carbamate bond linking the drug to the benzyl group, releasing the unmodified, active drug, carbon dioxide, and the linker byproducts.
This triggered release mechanism ensures that the cytotoxic drug is preferentially liberated at the site of action, thereby increasing its therapeutic index.
Application Examples: Doxorubicin and Paclitaxel Prodrugs
This compound can be used to create prodrugs of potent anticancer agents like doxorubicin and paclitaxel, which have amine or hydroxyl groups available for conjugation.
Doxorubicin Prodrug
Doxorubicin (DOX) has a primary amine group that can be conjugated to a self-immolative linker. A common strategy involves linking a cathepsin B-cleavable dipeptide, such as Valine-Citrulline (Val-Cit), to the p-aminobenzyl alcohol portion of the linker, which is then connected to DOX via a carbamate bond. The this compound can be attached to the other end of this construct.
Paclitaxel Prodrug
Paclitaxel (PTX) has several hydroxyl groups, with the 2'-hydroxyl being a common site for modification. A prodrug can be designed by linking a cathepsin B-cleavable peptide to a PABC spacer, which is then connected to the 2'-hydroxyl of paclitaxel via a carbonate linkage. The this compound would be attached to the peptide.
Data Presentation
The following tables summarize representative quantitative data for PEG-benzyl-linker-based prodrugs of doxorubicin and paclitaxel from various studies. Note that specific data for this compound is limited; therefore, data from similar structures are presented to illustrate expected performance.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Compound | Cell Line | IC50 (nM) | Reference |
| Doxorubicin | MCF-7 | 1.1 - 2.5 µM | |
| Doxorubicin-PEG Prodrug | MCF-7 | 1.8 - 18.2 µM | |
| Paclitaxel | MCF-7 | 1.8 - 35.7 nM | |
| Paclitaxel-PEG Prodrug | MCF-7 | >100 nM (uncleaved) |
Table 2: In Vitro Drug Release
| Prodrug System | Condition | Half-life (t½) of Release | Reference |
| PEG-GFLG-Doxorubicin | Lysosomal enzymes | ~5 hours (30% release) | |
| PEG-disulfide-Doxorubicin | 10 mM DTT (reducing) | < 6 hours (>80% release) | |
| Paclitaxel-PEG conjugate | Human plasma | ~2 minutes |
Table 3: Pharmacokinetic Parameters
| Compound | Species | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) | Reference |
| Doxorubicin | Human | ~2.0 | ~0.08 | ~3.97 | ~20-30 | |
| PEG-Doxorubicin | Human | ~250 | ~1 | ~25,000 | ~55 | |
| Paclitaxel | Human | ~5.1 µM | ~3 | ~12.0 L/h/m² (Clearance) | ~8.6 | |
| Paclitaxel-PEG Conjugate | Mouse | - | - | 3-fold higher than free PTX | - |
Experimental Protocols
Protocol 1: Synthesis of a this compound-based Doxorubicin Prodrug
This protocol describes a general method for synthesizing a cathepsin B-cleavable doxorubicin prodrug incorporating a this compound linker.
Materials:
-
Fmoc-Val-Cit-PAB-PNP (Fmoc-valine-citrulline-p-aminobenzyl alcohol-p-nitrophenyl carbonate)
-
Doxorubicin hydrochloride
-
This compound
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N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
-
HPLC-grade solvents for purification
Procedure:
-
Preparation of Doxorubicin Free Base: Dissolve doxorubicin hydrochloride in a mixture of chloroform and methanol. Add a slight excess of triethylamine and stir for 30 minutes. Remove the solvent under reduced pressure to obtain the doxorubicin free base.
-
Conjugation of Doxorubicin to the Linker:
-
Dissolve Fmoc-Val-Cit-PAB-PNP (1.2 equivalents) and doxorubicin free base (1 equivalent) in anhydrous DMF.
-
Add DIPEA (3 equivalents) to the solution.
-
Stir the reaction mixture under an inert atmosphere (e.g., argon) at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product, Fmoc-Val-Cit-PABC-Dox, by flash chromatography on silica gel.
-
-
Fmoc Deprotection:
-
Dissolve the purified Fmoc-Val-Cit-PABC-Dox in a 20% solution of piperidine in DMF.
-
Stir at room temperature for 30 minutes.
-
Remove the solvent under reduced pressure to obtain the deprotected intermediate, H2N-Val-Cit-PABC-Dox.
-
-
Conjugation of this compound:
-
Activate the carboxylic acid of a suitable precursor (e.g., by converting it to an NHS ester) that will be coupled to the this compound. Alternatively, if this compound is to be coupled to the peptide, a suitable activated form of the PEG linker is required. For this example, we assume coupling to the peptide.
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Dissolve H2N-Val-Cit-PABC-Dox (1 equivalent) and an activated ester of the desired targeting moiety or trigger in DMF.
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Add DIPEA (2 equivalents) and stir at room temperature for 4-6 hours.
-
Purify the final prodrug conjugate by preparative reverse-phase HPLC.
-
-
Characterization: Confirm the structure and purity of the final this compound-containing doxorubicin prodrug using ¹H NMR, mass spectrometry (e.g., ESI-MS), and analytical HPLC.
Protocol 2: In Vitro Drug Release Study
This protocol outlines a method to determine the rate of drug release from the prodrug in the presence of a target enzyme.
Materials:
-
This compound-based prodrug
-
Cathepsin B (human liver)
-
Cathepsin B assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM dithiothreitol (DTT), pH 5.5)
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Control buffer (e.g., PBS, pH 7.4)
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HPLC system with a suitable column (e.g., C18) and detector (UV-Vis or fluorescence)
-
Incubator or water bath at 37°C
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the prodrug in DMSO (e.g., 10 mM).
-
Prepare a stock solution of cathepsin B in assay buffer.
-
Prepare working solutions of the prodrug by diluting the stock solution in the assay buffer and control buffer to a final concentration (e.g., 100 µM).
-
-
Enzymatic Release Assay:
-
In a microcentrifuge tube, add the prodrug working solution in assay buffer.
-
Initiate the reaction by adding the cathepsin B stock solution to a final concentration (e.g., 1 µM).
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench the enzymatic reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the enzyme.
-
-
Control Experiments:
-
Perform the same procedure without adding cathepsin B to assess the chemical stability of the prodrug in the assay buffer.
-
Perform the assay in the control buffer (PBS, pH 7.4) with and without the enzyme to evaluate stability at physiological pH.
-
-
HPLC Analysis:
-
Analyze the supernatant from each time point by reverse-phase HPLC.
-
Use a gradient elution method to separate the prodrug, the free drug, and any intermediates.
-
Monitor the absorbance or fluorescence at the characteristic wavelength of the free drug.
-
Quantify the amount of released drug at each time point by comparing the peak area to a standard curve of the free drug.
-
-
Data Analysis: Plot the percentage of cumulative drug release versus time. Calculate the half-life (t½) of drug release from the release profile.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for evaluating the cytotoxicity of the prodrug against a cancer cell line (e.g., MCF-7 breast cancer cells).
Materials:
-
MCF-7 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Free drug (e.g., doxorubicin)
-
Prodrug conjugate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment:
-
Prepare serial dilutions of the free drug and the prodrug in complete medium.
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium to each well. Include wells with medium only as a negative control.
-
Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) for both the free drug and the prodrug.
-
Visualization of Signaling Pathways
The targeted delivery of cytotoxic agents like doxorubicin and paclitaxel via a this compound prodrug ultimately engages the same intracellular signaling pathways as the free drugs, leading to apoptosis.
Doxorubicin-Induced Apoptosis Pathway
Doxorubicin primarily acts by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS). These actions trigger a cascade of events leading to apoptosis, often involving the p53 tumor suppressor protein, the Bcl-2 family of proteins, and caspases.
Paclitaxel-Induced Apoptosis Pathway
Paclitaxel's mechanism of action involves the stabilization of microtubules, leading to the arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis. This process is often mediated by the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic signaling cascades.
Conclusion
This compound is a valuable tool in the design of sophisticated prodrugs that can offer targeted delivery and controlled release of potent therapeutic agents. The combination of the hydrophilic PEG spacer and the self-immolative benzyl carbamate linker provides a robust platform for improving the pharmacokinetic and pharmacodynamic properties of drugs. The protocols and data presented here serve as a guide for researchers in the development and evaluation of novel prodrug candidates using this versatile linker technology. Further optimization of the trigger moiety and targeting ligand can lead to the development of highly selective and effective cancer therapies.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Benzyl-PEG6-amine Coupling
Welcome to the technical support center for optimizing coupling reactions involving Benzyl-PEG6-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for coupling this compound to other molecules?
The primary amino group of this compound is a versatile functional group that can be conjugated to various molecules using several common methods. The choice of method depends on the functional group present on the coupling partner. The most prevalent strategies include:
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Amide bond formation with N-hydroxysuccinimide (NHS) esters: This is a highly efficient method where the amine reacts with a pre-activated NHS ester to form a stable amide bond. The reaction is typically carried out in a neutral to slightly basic buffer (pH 7-9).[1][2]
-
Carbodiimide-mediated coupling with carboxylic acids: This method uses a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS), to activate a carboxylic acid. The activated acid then readily reacts with the amine of the this compound to form an amide bond.[3][4]
-
Reductive amination with aldehydes or ketones: This two-step process involves the formation of an imine intermediate (Schiff base) between the amine and a carbonyl group, which is then reduced to a stable secondary amine by a reducing agent like sodium cyanoborohydride (NaBH₃CN).
Q2: Why is my coupling reaction with an NHS ester showing low yield?
Low yields in NHS ester coupling reactions are often due to a few common issues:
-
Hydrolysis of the NHS ester: NHS esters are moisture-sensitive and can hydrolyze, rendering them non-reactive. It is crucial to use anhydrous solvents for dissolving the NHS ester and to prepare the solution immediately before use. Avoid preparing stock solutions for long-term storage.
-
Competing reactions with primary amine-containing buffers: Buffers such as Tris or glycine contain primary amines that will compete with your this compound for reaction with the NHS ester. Use amine-free buffers like phosphate-buffered saline (PBS) or HEPES.
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Suboptimal pH: The reaction of NHS esters with primary amines is most efficient at a pH between 7 and 9. At lower pH, the amine is protonated and less nucleophilic, while at higher pH, the hydrolysis of the NHS ester is accelerated.
Q3: What are common side products in EDC/NHS coupling reactions?
The most common side product in EDC/NHS mediated amidation is the formation of an N-acylurea. This occurs when the O-acylisourea intermediate, formed from the reaction of the carboxylic acid with EDC, rearranges instead of reacting with NHS or the intended amine. This side product can be difficult to remove due to its similar polarity to the desired product. To minimize this, it is recommended to use NHS or its water-soluble analog, Sulfo-NHS, which converts the unstable O-acylisourea intermediate into a more stable, amine-reactive NHS ester.
Q4: How can I monitor the progress of my coupling reaction?
The progress of the reaction can be monitored by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the desired product.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Formation | Inactive coupling agents (e.g., hydrolyzed NHS ester, inactive EDC). | Use fresh, high-quality reagents. Store moisture-sensitive reagents like EDC and NHS esters in a desiccator. |
| Presence of water in the reaction. | Ensure all solvents and reagents are anhydrous, especially for NHS ester and carbodiimide chemistries. | |
| Suboptimal pH for the reaction. | For NHS ester coupling, maintain a pH of 7-9. For EDC/NHS coupling, the activation step is most efficient at pH 4.5-6.0, while the coupling to the amine is better at pH 7.0-8.0. | |
| Insufficient molar excess of one reagent. | Increase the molar excess of the PEG reagent or the coupling partner. For protein labeling, a 20-fold molar excess of PEG NHS ester is often used. | |
| Precipitation During Reaction | Poor solubility of reactants or products. | Ensure all reactants are fully dissolved. For aqueous reactions, check the concentration of the biomolecule. If using an organic solvent, ensure it is suitable for all components. |
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase the reaction time and monitor progress. Consider gently increasing the temperature, while being mindful of the stability of your reactants. |
| Steric hindrance. | The benzyl group or the substrate may cause steric hindrance. Longer reaction times or a different coupling strategy might be necessary. |
Quantitative Data Summary
Table 1: General Reaction Conditions for NHS Ester Coupling
| Parameter | Value | Reference |
| pH | 7.0 - 9.0 | |
| Temperature | Room Temperature or on ice | |
| Reaction Time | 30 - 60 minutes at RT, 2 hours on ice | |
| Solvent | Amine-free buffers (e.g., PBS, HEPES) | |
| Molar Excess of PEG-NHS Ester (for proteins) | 20-fold |
Table 2: General Reaction Conditions for EDC/NHS Coupling with Carboxylic Acids
| Step | Parameter | Value | Reference |
| Activation | pH | 4.5 - 6.0 | |
| Coupling Reagents | EDC, NHS (or Sulfo-NHS) | ||
| Solvent | Anhydrous DMF or DCM (organic), MES buffer (aqueous) | ||
| Coupling | pH | 7.2 - 7.5 | |
| Temperature | Room Temperature | ||
| Reaction Time | 2 - 24 hours |
Table 3: General Reaction Conditions for Reductive Amination
| Step | Parameter | Value | Reference |
| Schiff Base Formation | pH | Slightly acidic to neutral (pH 5-7) | |
| Temperature | Room Temperature | ||
| Reaction Time | 1 - 2 hours | ||
| Reduction | Reducing Agent | Sodium cyanoborohydride (NaBH₃CN) | |
| Final Concentration of Reducing Agent | 20 - 50 mM | ||
| Temperature | 4°C to Room Temperature | ||
| Reaction Time | 2 - 24 hours |
Experimental Protocols
Protocol 1: Coupling of this compound with an NHS Ester
-
Reagent Preparation:
-
Equilibrate the vial of the NHS ester-functionalized molecule to room temperature before opening to prevent moisture condensation.
-
Dissolve the this compound in an appropriate amine-free buffer (e.g., 0.1 M PBS, pH 7.4).
-
Immediately before use, dissolve the NHS ester in an anhydrous water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Do not prepare stock solutions for storage.
-
-
Coupling Reaction:
-
Add the desired molar excess of the dissolved NHS ester solution to the this compound solution. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
-
Quenching and Purification:
-
If desired, the reaction can be quenched by adding an amine-containing buffer such as Tris-buffered saline (TBS).
-
Remove the unreacted PEG reagent and byproducts by dialysis or gel filtration.
-
Protocol 2: EDC/NHS Coupling of this compound to a Carboxylic Acid
-
Activation of Carboxylic Acid (Two-Step Protocol):
-
Dissolve the carboxylic acid-containing molecule in an appropriate activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0).
-
Add EDC and NHS to the solution. A common molar ratio is 1:1.2:1.2 (Carboxylic Acid:EDC:NHS).
-
Incubate the reaction for 15 minutes at room temperature to form the NHS ester.
-
-
Coupling to this compound:
-
Dissolve the this compound in a suitable reaction buffer.
-
Add the activated carboxylic acid solution to the this compound solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
-
Quenching and Purification:
-
Quench the reaction by adding hydroxylamine or another amine-containing buffer.
-
Purify the conjugate using an appropriate method such as column chromatography.
-
Protocol 3: Reductive Amination of this compound with an Aldehyde
-
Schiff Base Formation:
-
Dissolve the aldehyde-containing molecule and this compound in a suitable reaction buffer (pH 5-7).
-
A 5 to 20-fold molar excess of the aldehyde is a good starting point.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring.
-
-
Reduction:
-
Prepare a fresh solution of sodium cyanoborohydride. Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Add the sodium cyanoborohydride solution to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate the reaction for 2-24 hours at room temperature or 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench any unreacted aldehyde by adding a quenching solution (e.g., Tris buffer) to a final concentration of 50-100 mM and incubate for 30 minutes.
-
Purify the PEGylated product using an appropriate chromatography method (e.g., size-exclusion chromatography).
-
Visualizations
Caption: Workflow for NHS Ester Coupling.
Caption: Workflow for EDC/NHS Coupling.
Caption: Troubleshooting Logic for Low Yield.
References
Common side reactions of Benzyl-PEG6-amine with primary amines
Welcome to the technical support center for Benzyl-PEG6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable advice on using this reagent. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you navigate common challenges and avoid potential side reactions during your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use?
This compound is a monofunctional polyethylene glycol (PEG) linker. It features a primary amine (-NH2) at one end of the PEG chain and a benzyl ether group at the other. The primary amine is a strong nucleophile and is the reactive handle for conjugation. It is commonly used to introduce a hydrophilic PEG6 spacer onto molecules containing electrophilic groups, such as activated esters (e.g., NHS esters), aldehydes, ketones, or alkyl halides. The benzyl group serves as a stable, non-reactive protecting group for the other terminus.
Q2: What are the most common reactions performed with this compound?
The primary amine of this compound is typically used in one of three main reaction types:
-
Amide Bond Formation: Reacting with an activated carboxylic acid (like an N-hydroxysuccinimide or NHS ester) to form a stable amide bond. This is one of the most common bioconjugation strategies.[1]
-
Reductive Amination: Reacting with an aldehyde or ketone to form an intermediate imine, which is then reduced (typically with a mild reducing agent like sodium cyanoborohydride) to form a stable secondary amine linkage.[2][3]
-
Nucleophilic Substitution: Reacting with an alkyl halide (e.g., an alkyl bromide or iodide) to form a secondary amine. However, this method is prone to side reactions.[4]
Q3: What are the major categories of side reactions when using this compound?
Side reactions are highly dependent on the type of conjugation chemistry being employed. The most common issues fall into these categories:
-
Over-alkylation: In reactions with alkylating agents, the newly formed secondary amine can react again, leading to the formation of tertiary amines and even quaternary ammonium salts.[5]
-
Hydrolysis: In aqueous buffers, electrophilic reagents (especially NHS esters) can hydrolyze, reducing the efficiency of the conjugation reaction.
-
Byproduct Formation: The use of certain coupling reagents, like EDC for activating carboxylic acids, can lead to the formation of stable N-acylurea byproducts that can be difficult to remove.
-
Dimerization/Aggregation: If the target molecule has multiple reactive sites, the PEG-amine can inadvertently cross-link them, leading to aggregation or the formation of dimers and oligomers.
Q4: How stable is the benzyl ether protecting group?
The benzyl ether group is robust and stable under the mildly acidic or alkaline conditions (pH 7-9) typically used for amine-based conjugations like NHS ester coupling or reductive amination. However, it is important to note that the benzyl group can be cleaved under specific conditions, which must be avoided in subsequent experimental steps:
-
Catalytic Hydrogenolysis: The benzyl group is readily removed by hydrogenation with a palladium catalyst (e.g., H₂/Pd-C).
-
Strong Acids: Exposure to strong acids can also lead to cleavage.
Side Reaction Summary
The following table summarizes common side reactions, their causes, and recommended preventative measures based on the conjugation method.
| Conjugation Method | Common Side Reaction | Cause | Prevention & Mitigation |
| Amide Coupling (with Activated Esters) | Hydrolysis of Activated Ester | The activated ester (e.g., NHS ester) reacts with water instead of the PEG-amine. This is accelerated at higher pH. | Work at the optimal pH range (7.2-8.5). Use fresh, high-quality activated esters. Prepare solutions immediately before use. |
| Formation of N-acylurea | When using EDC/NHS to activate a carboxyl group, the O-acylisourea intermediate can rearrange to form a stable N-acylurea byproduct. | Use a two-step coupling procedure where the carboxyl group is activated first, followed by addition of the PEG-amine. Use Sulfo-NHS to increase the stability of the active ester intermediate. | |
| Reductive Amination (with Aldehydes/Ketones) | Over-alkylation | The secondary amine product reacts with another aldehyde/ketone molecule, leading to a tertiary amine. | Use a molar excess of the this compound to favor the formation of the desired secondary amine. |
| Reduction of Carbonyl | The reducing agent (e.g., NaBH₃CN) reduces the starting aldehyde/ketone before it can form an imine with the PEG-amine. | Use a pH-sensitive reducing agent like sodium cyanoborohydride (NaBH₃CN), which is more effective at reducing the protonated imine than the carbonyl group at mildly acidic pH (6-7). | |
| Nucleophilic Substitution (with Alkyl Halides) | Over-alkylation (Polyalkylation) | The secondary amine product is often more nucleophilic than the starting primary amine, leading to a "runaway" reaction that forms tertiary and quaternary products. | This reaction is notoriously difficult to control. Use a large excess of the this compound. For cleaner synthesis of secondary amines, reductive amination is the preferred method. |
| General | Reagent Instability | The PEG-amine reagent can degrade if not stored properly. Coupling agents like EDC are highly sensitive to moisture. | Store this compound at -20°C. Allow reagents to warm to room temperature before opening to prevent condensation. Use fresh, high-quality coupling agents. |
| Competition from Buffer | Buffers containing primary amines (e.g., Tris, Glycine) will compete with this compound for reaction with the target molecule. | Use non-amine-containing buffers such as PBS, HEPES, or Borate buffer at the appropriate pH. |
Troubleshooting Guides
Issue 1: Low or No Yield in Amide Coupling Reaction
Q: I am reacting this compound with an NHS-ester activated molecule, but I'm getting very low yield. What went wrong?
This is a common issue that can usually be traced to one of three areas: the reagents, the reaction conditions, or the purification process.
-
Verify Reagent Quality: NHS esters are highly susceptible to hydrolysis. Ensure your NHS-activated molecule is fresh or has been stored under anhydrous conditions. Similarly, ensure the this compound has been stored correctly at -20°C.
-
Check Your Buffer: As mentioned, amine-containing buffers like Tris will compete in the reaction. Use a non-nucleophilic buffer like PBS, HEPES, or borate within the recommended pH range of 7.2-8.5.
-
Confirm pH: The reaction rate is pH-dependent. Below pH 7, the reaction is very slow. Above pH 8.5, hydrolysis of the NHS ester becomes a significant competing reaction.
-
Use Molar Excess: To drive the reaction to completion, use a molar excess (typically 5- to 20-fold) of the this compound relative to your target molecule.
-
Solubility Issues: If your target molecule has poor aqueous solubility, this can limit the reaction. Consider using a small amount of a water-miscible organic co-solvent like DMSO or DMF.
Issue 2: Multiple Products or Smear on Gel/Chromatogram
Q: My reaction seems to have worked, but I see multiple higher molecular weight species. What is happening?
This often points to over-alkylation or aggregation, especially if your target molecule has more than one reactive site.
-
Over-alkylation in Reductive Amination/Alkylation: If you are performing a reductive amination or reacting with an alkyl halide, you may be forming secondary and tertiary amines. The secondary amine product can react again with another molecule of your substrate.
-
Solution: Adjust the stoichiometry. Using a larger excess of this compound can help minimize the formation of these higher-order products.
-
-
Substrate with Multiple Reactive Sites: If your protein or molecule has multiple lysines (for NHS chemistry) or aldehydes, you may be getting a mixture of species with one, two, or more PEGs attached.
-
Solution: This is an inherent challenge of non-site-specific conjugation. To control the degree of PEGylation, you can try reducing the molar excess of the PEG-amine, shortening the reaction time, or lowering the temperature. For precise control, site-specific mutagenesis to limit the number of reactive residues may be necessary.
-
Visualizing Reaction Pathways
Desired Reaction: Amide Bond Formation
This diagram illustrates the intended reaction between this compound and a molecule activated with an NHS ester.
Side Reaction: Over-alkylation Pathway
This diagram shows the common side reaction of over-alkylation when a primary amine is reacted with an alkylating agent (R-X). The product amine can react further, leading to undesired products.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling to an NHS-Activated Protein
-
Prepare Buffers: Prepare a non-amine-containing buffer such as 1X PBS at pH 7.4.
-
Prepare Protein Solution: Dissolve your protein containing the NHS ester in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare PEG-Amine Solution: Shortly before use, weigh out this compound and dissolve it in the reaction buffer to create a concentrated stock solution (e.g., 100 mM).
-
Reaction: Add a 10-fold molar excess of the this compound solution to the protein solution. Incubate at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Quenching (Optional): To stop the reaction, you can add a small molecule with a primary amine, such as 1 M Tris buffer, to a final concentration of 50 mM. This will react with any remaining NHS esters.
-
Purification: Remove excess, unreacted PEG-amine and byproducts by dialysis, size exclusion chromatography (SEC), or tangential flow filtration (TFF).
Protocol 2: General Procedure for Reductive Amination
-
Prepare Buffer: Prepare a buffer such as HEPES or MES at pH 6.0-7.0.
-
Prepare Reactant Solution: Dissolve the aldehyde or ketone-containing molecule in the reaction buffer.
-
Add PEG-Amine: Add a 5- to 10-fold molar excess of this compound to the solution. Allow the components to pre-incubate for 30-60 minutes at room temperature to facilitate imine formation.
-
Add Reducing Agent: Prepare a fresh stock solution of sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) in the reaction buffer. Add a 20- to 50-fold molar excess of the reducing agent to the reaction mixture.
-
Reaction: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Purification: Purify the final conjugate using an appropriate method such as dialysis, SEC, or reverse-phase chromatography to remove excess reagents.
References
Benzyl-PEG6-amine stability issues and degradation products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl-PEG6-amine. The information addresses potential stability issues and degradation products that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a heterobifunctional linker molecule. It consists of a benzyl group at one end, a six-unit polyethylene glycol (PEG) chain, and a primary amine group at the other end. The benzyl group acts as a stable protecting group for the hydroxyl end of the PEG chain, while the amine group is available for conjugation to various molecules such as drugs, proteins, or surfaces.[1][2][3][4] Its PEG chain enhances solubility and can reduce the immunogenicity of the conjugated molecule.[1] Common applications include its use in bioconjugation, drug delivery, and as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras).
Q2: What are the recommended storage conditions for this compound?
To ensure stability and prevent degradation, this compound should be stored at -20°C in a tightly sealed container, protected from moisture and light.
Q3: What are the primary modes of degradation for this compound?
The two primary modes of degradation for this compound are:
-
Cleavage of the benzyl ether bond: This can occur under harsh acidic conditions, or through catalytic hydrogenation or oxidation.
-
Oxidation of the PEG chain: The polyethylene glycol backbone is susceptible to auto-oxidation, which can be initiated by heat, light, or the presence of transition metal ions.
Q4: What are the likely degradation products of this compound?
Based on its structure, the following are potential degradation products:
-
From benzyl ether cleavage: Benzyl alcohol and PEG6-amine. Further oxidation of benzyl alcohol can lead to benzaldehyde and benzoic acid.
-
From PEG chain oxidation: This can result in a complex mixture of products, including shorter PEG fragments with terminal aldehyde or carboxylic acid functionalities. Formic acid and formaldehyde are also known degradation products of PEG.
Troubleshooting Guide: Stability Issues and Unexpected Results
This guide addresses common problems that may arise during the use of this compound in experimental settings.
| Issue | Potential Cause | Recommended Solution |
| Low reaction yield in conjugation experiments | Degradation of this compound: The amine group may have degraded due to improper storage or handling. | - Use a fresh vial of this compound stored under recommended conditions (-20°C).- Perform a quality control check (e.g., NMR or LC-MS) on the reagent before use. |
| Hydrolysis of activated esters (if used for conjugation): NHS esters and other activated esters are moisture-sensitive. | - Use anhydrous solvents for preparing stock solutions.- Prepare activated ester solutions immediately before use. | |
| Suboptimal reaction pH: The reactivity of the primary amine is pH-dependent. | - For reactions with NHS esters, maintain a pH between 7 and 9. | |
| Unexpected peaks in analytical data (e.g., HPLC, LC-MS) | Presence of impurities from synthesis: The reagent may contain residual starting materials or byproducts. | - Obtain a certificate of analysis from the supplier to identify potential impurities.- Purify the this compound using an appropriate chromatographic method if necessary. |
| Formation of degradation products: The compound may have degraded during the experiment or upon storage. | - Analyze the sample by LC-MS to identify the molecular weights of the unknown peaks and compare them to potential degradation products (see Q4).- Review experimental conditions (e.g., exposure to strong acids/bases, heat, light) that could induce degradation. | |
| Incomplete deprotection of the benzyl group | Inefficient catalytic hydrogenation: The catalyst may be inactive or the reaction conditions may be suboptimal. | - Use fresh palladium on carbon (Pd/C) catalyst.- Ensure the reaction is performed under an inert atmosphere with a reliable source of hydrogen. |
| Presence of catalyst poisons: Certain functional groups can poison the palladium catalyst. | - Ensure the starting material and solvents are free from catalyst poisons like sulfur-containing compounds. | |
| Formation of side products during conjugation | Oxidation of the PEG chain: The presence of oxidizing agents or metal contaminants can lead to the formation of aldehyde or carboxylated PEG species. | - Use high-purity, metal-free reagents and buffers.- Degas solutions to remove dissolved oxygen. |
| Reaction with impurities: Reactive impurities in the this compound or other reagents may lead to side reactions. | - Characterize all starting materials for purity before use. |
Quantitative Data Summary
| Condition | Benzyl Ether Linkage | PEG Chain | Primary Amine |
| Strong Acid (e.g., HCl, H₂SO₄) | Labile, can be cleaved | Generally stable | Protonated, less reactive |
| Strong Base (e.g., NaOH, KOH) | Generally stable | Generally stable | Unaffected |
| Catalytic Hydrogenation (H₂/Pd-C) | Labile, readily cleaved | Generally stable | Unaffected |
| Oxidizing Agents (e.g., H₂O₂, O₂, DDQ) | Can be cleaved to a benzoate | Susceptible to degradation | Can be oxidized |
| Elevated Temperature | Generally stable | Can accelerate oxidative degradation | Generally stable |
| UV Light | Generally stable | Can initiate oxidative degradation | Generally stable |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under controlled stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
High-purity water
-
Methanol, HPLC grade
-
HPLC system with UV and/or MS detector
-
pH meter
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1 M NaOH.
-
Analyze by HPLC-MS.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1 M HCl.
-
Analyze by HPLC-MS.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Incubate at room temperature for 24 hours, protected from light.
-
Analyze by HPLC-MS.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed sample in methanol to a concentration of 1 mg/mL.
-
Analyze by HPLC-MS.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (1 mg/mL in methanol) to a calibrated light source (e.g., consistent with ICH Q1B guidelines).
-
Analyze by HPLC-MS at appropriate time intervals.
-
-
Control Sample: Keep a solution of this compound at -20°C, protected from light, to serve as an unstressed control.
-
Analysis: Analyze all samples by a stability-indicating HPLC method coupled with a mass spectrometer to separate and identify the degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Columns:
-
HPLC system with a UV detector (set at ~254 nm for the benzyl group) and/or a mass spectrometer.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program (example):
-
Start with 10% B.
-
Linear gradient to 90% B over 20 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to 10% B over 1 minute and equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
Sample Preparation: Dilute samples from the forced degradation study (Protocol 1) with the initial mobile phase composition.
Analysis: Inject the samples and monitor the chromatogram for the appearance of new peaks corresponding to degradation products. The mass spectrometer will aid in the identification of these peaks.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing this compound stability.
References
Technical Support Center: Strategies to Minimize Over-alkylation in Amine Reactions
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) on minimizing over-alkylation during amine reactions.
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation in amine reactions and why is it a significant problem?
Over-alkylation is a common side reaction where a primary or secondary amine reacts with more than one equivalent of an alkylating agent.[1] The initial alkylation product, a secondary or tertiary amine, is often more nucleophilic than the starting amine due to the electron-donating nature of the newly added alkyl group.[2][3] This increased nucleophilicity makes the desired product more reactive towards further alkylation, leading to a mixture of secondary, tertiary, and even quaternary ammonium salts.[1] This lack of selectivity complicates product purification, reduces the yield of the target compound, and can be particularly problematic when using reactive alkylating agents.
Q2: I'm observing significant poly-alkylation in my reaction. What are the primary strategies to favor mono-alkylation?
To enhance the selectivity for mono-alkylation, several strategies can be employed:
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Stoichiometry Control: Utilizing a large excess of the starting amine compared to the alkylating agent can statistically favor the reaction of the alkylating agent with the more abundant primary amine.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture helps maintain a low concentration of the electrophile, thereby reducing the likelihood of the product amine reacting further.
-
Choice of Base and Solvent: Employing a milder, non-nucleophilic, or sterically hindered base can minimize side reactions. Cesium bases, such as cesium carbonate (Cs₂CO₃), have been shown to be particularly effective in promoting selective mono-N-alkylation. The choice of solvent can also influence the reaction's outcome.
-
Lower Reaction Temperature: Since elimination reactions can compete with substitution, running the reaction at a lower temperature can favor N-alkylation, as elimination often has a higher activation energy.
-
Alternative Methodologies: Reductive amination and the use of protecting groups are highly reliable alternatives to direct alkylation for achieving mono-alkylation.
Q3: When should I consider using a protecting group strategy?
A protecting group strategy is advisable when other methods to control selectivity are insufficient or when the amine is part of a complex molecule with other reactive functional groups. This method involves temporarily blocking the amine functionality to prevent over-alkylation. After the desired mono-alkylation at another site or after other synthetic steps, the protecting group is removed to yield the mono-alkylated amine. A common protecting group for amines is the tert-butoxycarbonyl (Boc) group.
Q4: What is reductive amination, and why is it a preferred method to avoid over-alkylation?
Reductive amination is a two-step process in one pot that involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced to the corresponding amine. This method is highly effective at preventing over-alkylation because the imine intermediate is not as nucleophilic as the product amine, and the reaction conditions for reduction are typically mild. The choice of reducing agent is crucial; sodium triacetoxyborohydride (STAB) is often preferred as it is mild enough not to reduce the starting carbonyl compound significantly.
Troubleshooting Guide
Issue: My direct alkylation of a primary amine is yielding a mixture of secondary, tertiary, and quaternary ammonium salts.
This is a classic case of over-alkylation. Follow this troubleshooting workflow to optimize your reaction for the desired mono-alkylated product.
Caption: A troubleshooting workflow for addressing over-alkylation in amine reactions.
Experimental Protocols
Protocol 1: Selective Mono-N-Alkylation using Stoichiometry Control
This protocol describes a general procedure for the mono-N-alkylation of a primary amine by using an excess of the amine.
Reactant Preparation:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary amine (5.0 equivalents) and an appropriate anhydrous solvent (e.g., acetonitrile or DMF).
-
Add a solid inorganic base such as potassium carbonate (K₂CO₃, 1.5 equivalents).
Reaction Execution:
-
While stirring the mixture, slowly add the alkyl halide (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to an appropriate temperature (e.g., reflux) and monitor the progress by TLC or LC-MS.
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and filter off the solid base.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reductive Amination for Selective Mono-Alkylation
This protocol provides a standard method for the selective N-alkylation of a primary amine with an aldehyde using sodium triacetoxyborohydride (STAB).
Imine Formation:
-
In a round-bottom flask, dissolve the primary amine (1.0 equivalent) and the aldehyde (1.0-1.2 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE).
-
If the amine is in the form of a salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic base like triethylamine (TEA) to liberate the free amine.
-
Optionally, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 20-60 minutes.
Reduction:
-
Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the stirring solution.
-
Allow the reaction to stir at room temperature for 3-24 hours, monitoring the progress by TLC or LC-MS.
Workup and Purification:
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by flash column chromatography.
Protocol 3: Amine Protection using Boc Anhydride
This protocol details the protection of a primary amine with di-tert-butyl dicarbonate (Boc₂O).
Reaction Setup:
-
Dissolve the primary amine (1.0 equivalent) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base such as triethylamine (1.2 equivalents) or work under aqueous basic conditions (e.g., NaOH or NaHCO₃).
Boc Protection:
-
Dissolve Boc₂O (1.1 equivalents) in a small amount of the same solvent and add it dropwise to the amine solution.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC.
Workup:
-
Once the reaction is complete, dilute the mixture with the solvent.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, deionized water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the Boc-protected amine. Further purification is often not necessary.
Data Presentation
The choice of base can significantly impact the selectivity of mono-alkylation. The following table provides an illustrative comparison of different bases in N-alkylation reactions.
| Base | Relative Strength | Common Applications/Notes |
| Potassium Carbonate (K₂CO₃) | Weak | A cost-effective and widely used base for general-purpose N-alkylations. |
| Triethylamine (TEA) | Moderate | A non-nucleophilic base often used to scavenge acid byproducts, particularly when the amine starting material is a salt. |
| DIPEA | Moderate | A sterically hindered, non-nucleophilic base that can help minimize side reactions. |
| Cesium Carbonate (Cs₂CO₃) | Moderate | Often more effective than K₂CO₃ due to higher solubility and the "cesium effect," which enhances amine nucleophilicity and promotes mono-alkylation. |
| Sodium Hydride (NaH) | Strong | A strong, non-nucleophilic base used when the amine is weakly acidic. Requires anhydrous conditions. |
Reaction Pathway Visualization
The following diagram illustrates the competing pathways of direct alkylation leading to over-alkylation versus the selective pathway of reductive amination.
Caption: Comparison of direct alkylation and reductive amination pathways.
References
Technical Support Center: Purification of Benzyl-PEG6-amine Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Benzyl-PEG6-amine conjugates.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
The synthesis of this compound typically involves a two-step process: activation of the terminal hydroxyl group of Benzyl-PEG6-alcohol (e.g., by tosylation or mesylation) followed by nucleophilic substitution with an amine source.[1] Consequently, common impurities include:
-
Unreacted Starting Materials: Benzyl-PEG6-alcohol, Benzyl-PEG6-tosylate, or Benzyl-PEG6-mesylate.
-
Reagents and Byproducts: Excess amine, tosylating/mesylating agents, and their byproducts.
-
Side Products: Small amounts of PEG diols or other PEG-related impurities from the starting material.[]
-
Degradation Products: Potential for hydrolysis of intermediates if moisture is present.
Q2: Which chromatographic techniques are most effective for purifying this compound conjugates?
The most effective chromatographic techniques for purifying small, functionalized PEG compounds like this compound are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Size-Exclusion Chromatography (SEC).
-
RP-HPLC: Offers high-resolution separation based on hydrophobicity. The benzyl group provides a hydrophobic handle, allowing for good retention and separation from more polar or less hydrophobic impurities on a C18 or similar column.[3][4]
-
SEC: Separates molecules based on their hydrodynamic volume. It is particularly useful for removing smaller molecule impurities, such as excess reagents, or larger aggregates.[5] For a small molecule like this compound, a column with a low molecular weight cut-off is necessary.
Q3: How can I monitor the purity of my fractions during purification?
Analytical RP-HPLC with a suitable detector is the recommended method for monitoring fraction purity. UV detection at 254 nm is effective for detecting the benzyl group. For more comprehensive analysis, especially for PEG-containing compounds that lack a strong chromophore, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be used in conjunction with HPLC. Thin-Layer Chromatography (TLC) can also be a quick, albeit less quantitative, method for initial screening of fractions.
Q4: My recovery of this compound is low after RP-HPLC. What are the potential causes and solutions?
Low recovery during RP-HPLC can be attributed to several factors:
-
Irreversible Adsorption: The polar PEG chain can sometimes interact strongly with the stationary phase, leading to irreversible binding.
-
Precipitation on Column: The conjugate may have limited solubility in the mobile phase as the organic solvent concentration changes during the gradient.
-
Degradation: Acidic mobile phase modifiers like trifluoroacetic acid (TFA) might cause degradation of sensitive conjugates.
To improve recovery, consider the following:
-
Column Choice: Experiment with a different stationary phase (e.g., a less hydrophobic C8 or a more polar embedded phase).
-
Mobile Phase Modification: Use a different ion-pairing agent (e.g., formic acid), adjust the pH, or add a small percentage of a different organic modifier like isopropanol.
-
Sample Loading: Ensure the sample is fully dissolved in the initial mobile phase before injection and do not overload the column.
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound conjugates.
Troubleshooting RP-HPLC Purification
| Problem | Potential Cause | Recommended Solution |
| Poor or No Separation | Inappropriate column chemistry for the polarity of the conjugate. | For polar molecules like PEGs, a standard C18 may not be optimal. Consider a column with a different stationary phase (e.g., C8, C4, or a polar-embedded phase). |
| Mobile phase gradient is not optimized. | Adjust the gradient slope. A shallower gradient can improve the resolution of closely eluting peaks. | |
| Broad or Tailing Peaks | The polydispersity of the PEG chain can contribute to peak broadening. | While some broadening is inherent to PEGylated compounds, optimizing the flow rate and mobile phase composition can help sharpen peaks. |
| Secondary interactions with the silica backbone of the column. | Use a high-purity, end-capped column. Adding a competitive base to the mobile phase (e.g., a small amount of triethylamine) can sometimes reduce tailing for amine-containing compounds. | |
| Ghost Peaks | Contamination in the mobile phase or carryover from a previous injection. | Use high-purity, HPLC-grade solvents. Implement a robust needle wash protocol and run blank injections to check for carryover. |
Troubleshooting Size-Exclusion Chromatography (SEC)
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution | Inappropriate column for the molecular weight range. | Ensure the column's fractionation range is suitable for separating this compound from the expected impurities. |
| Sample volume is too large. | For optimal resolution, the sample volume should not exceed 30% of the total column bed volume. | |
| Distorted Peak Shapes | Non-ideal interactions between the analyte and the column matrix. | Ensure the column is properly equilibrated. Consider using a mobile phase with a slightly higher ionic strength to minimize secondary interactions. |
| Slow dissolution of the PEG conjugate in the mobile phase. | Ensure the sample is fully dissolved before loading. Gentle warming may aid dissolution for some PEGs. |
Section 3: Experimental Protocols
Protocol 1: RP-HPLC Purification of this compound
Objective: To purify this compound from unreacted starting materials and other impurities using preparative RP-HPLC.
Materials:
-
Preparative HPLC system with a gradient pump and UV detector.
-
C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Crude this compound reaction mixture.
-
0.22 µm syringe filter.
Procedure:
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a solvent compatible with the initial mobile phase conditions (e.g., 50:50 water:acetonitrile). Filter the sample through a 0.22 µm syringe filter.
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes at a flow rate of 4-5 mL/min.
-
Injection: Inject the prepared sample onto the column.
-
Gradient Elution: Elute the conjugate using a linear gradient, for example:
-
5-40% Mobile Phase B over 30 minutes.
-
40-90% Mobile Phase B over 5 minutes.
-
Hold at 90% Mobile Phase B for 5 minutes.
-
Return to 5% Mobile Phase B over 2 minutes and re-equilibrate.
-
-
Fraction Collection: Collect fractions based on the UV chromatogram (monitoring at 254 nm). The product, this compound, is expected to elute later than the more polar Benzyl-PEG6-alcohol.
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine their purity.
-
Solvent Removal: Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.
Protocol 2: Purity Assessment by Analytical RP-HPLC
Objective: To assess the purity of this compound conjugates.
Materials:
-
Analytical HPLC system with a UV or CAD/ELSD detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Purified this compound sample.
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient: A linear gradient from 10% to 70% Mobile Phase B over 20 minutes.
-
-
Data Analysis: Integrate the peaks in the chromatogram. Calculate the purity based on the relative peak area of the main product peak.
Section 4: Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting common RP-HPLC purification issues.
References
Technical Support Center: Benzyl-PEG6-amine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl-PEG6-amine. The following information will help you optimize your reaction conditions, with a particular focus on the critical role of pH in achieving high reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the reactive group on this compound and what does it react with?
A1: The reactive group on this compound is a primary amine (-NH2). This amine is a nucleophile and is most commonly used to react with electrophilic groups such as N-hydroxysuccinimide (NHS) esters, isothiocyanates, and aldehydes (in the presence of a reducing agent). A frequent application is the formation of stable amide bonds through reaction with NHS esters.[1][2]
Q2: Why is pH a critical parameter in reactions involving this compound?
A2: The pH of the reaction environment is crucial because it dictates the protonation state of the primary amine group.[3] For the amine to be reactive, it must be in its deprotonated, nucleophilic form (-NH2).[3][4] At acidic pH (below the pKa of the amine), the group is protonated to form a non-reactive ammonium ion (-NH3+). Therefore, the reaction efficiency is highly dependent on maintaining a pH that favors the deprotonated state.
Q3: What is the optimal pH range for reacting this compound with an NHS ester?
A3: The optimal pH for reacting this compound with an NHS ester is a compromise between maximizing the nucleophilicity of the amine and minimizing the hydrolysis of the NHS ester. The generally recommended pH range is 7.2 to 9.0. For many applications, a more specific pH of 8.3 to 8.5 is considered optimal.
Q4: What happens if the pH is too high or too low?
A4:
-
Too Low (e.g., pH < 7): The primary amine of this compound will be predominantly protonated (-NH3+), rendering it non-nucleophilic and significantly reducing the reaction rate.
-
Too High (e.g., pH > 9): While a higher pH increases the concentration of the reactive deprotonated amine, it also significantly accelerates the hydrolysis of the NHS ester. This competing reaction consumes the NHS ester, making it unavailable to react with the this compound, thus lowering the overall yield of the desired conjugate.
Q5: Which buffers should I use for my reaction?
A5: It is critical to use a buffer that does not contain primary amines, as these will compete with your this compound for reaction with the NHS ester. Recommended amine-free buffers include:
-
Phosphate-buffered saline (PBS)
-
Sodium bicarbonate buffer
-
Sodium phosphate buffer
-
Borate buffer
-
HEPES buffer
Avoid using Tris-based buffers (e.g., TBS) as they contain a primary amine.
Q6: How can I stop (quench) the reaction?
A6: The reaction can be effectively stopped by adding a quenching buffer that contains a high concentration of a primary amine. This will consume any unreacted NHS ester. Common quenching reagents include Tris or glycine solutions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Reaction Yield | Incorrect pH of the reaction buffer. | Verify the pH of your reaction buffer before starting the experiment. The optimal range for NHS ester coupling is typically pH 7.2-9.0, with pH 8.3-8.5 often being ideal. |
| Use of an inappropriate buffer containing primary amines (e.g., Tris). | Prepare your reaction using an amine-free buffer such as PBS, sodium bicarbonate, or borate buffer. | |
| Hydrolysis of the NHS ester. | Prepare the NHS ester solution immediately before use. Avoid storing it in aqueous solutions. Work at the lower end of the optimal pH range (e.g., pH 7.2-8.0) to slow down hydrolysis, though this may require a longer reaction time. | |
| Degradation of this compound. | Ensure proper storage of this compound according to the manufacturer's instructions. | |
| Protein Aggregation/Precipitation after Conjugation | Protein instability at the reaction pH. | Screen a range of pH values within the recommended 7.2-9.0 range to find a condition where your protein is most stable. Consider performing the reaction at a lower temperature (e.g., 4°C). |
| High degree of modification. | Reduce the molar excess of the NHS ester reagent relative to the this compound or the protein it is being conjugated to. | |
| High Polydispersity (Mixture of differently PEGylated species) | Molar ratio of reagents is too high. | Systematically decrease the molar ratio of the activated NHS ester to your target molecule to find the optimal balance for your desired degree of labeling. |
| Multiple reactive sites with similar accessibility. | Adjusting the pH can sometimes provide more selective modification. For instance, a slightly lower pH might favor the N-terminal amine over lysine residues in a protein due to differences in their pKa values. |
Quantitative Data
The efficiency of the reaction between this compound and an NHS ester is significantly impacted by the rate of NHS ester hydrolysis. The table below illustrates how pH affects the stability of the NHS ester.
| pH | Half-life of NHS-ester at 4°C | Implication for Reaction Efficiency |
| 7.0 | 4-5 hours | Slower reaction with the amine, but the NHS ester is relatively stable. |
| 8.6 | 10 minutes | Faster reaction with the amine, but also very rapid hydrolysis of the NHS ester, which can lead to lower overall yield if the reaction is not fast enough. |
This data highlights the critical balance required for pH optimization.
Experimental Protocols
General Protocol for Conjugation of this compound to a Protein via an NHS Ester
This protocol provides a general guideline. You may need to optimize the molar excess of reagents, reaction time, and temperature for your specific application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5)
-
This compound
-
NHS ester crosslinker (e.g., to be attached to the protein first, or a hetero-bifunctional linker)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of any primary amines.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in the Reaction Buffer.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMF or DMSO.
-
Reaction:
-
If modifying the protein with an NHS-ester first, add the desired molar excess of the NHS ester solution to the protein solution while gently vortexing.
-
Then, add the this compound solution.
-
A common starting point is a 5- to 20-fold molar excess of the PEG reagent over the protein.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove the excess, unreacted reagents and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).
Visualizations
Caption: Impact of pH on this compound reactivity.
Caption: Experimental workflow for this compound conjugation.
References
Technical Support Center: Preventing Hydrolysis of Activated Esters in PEGylation
Welcome to the technical support center for PEGylation. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the PEGylation process, with a specific focus on preventing the hydrolysis of activated esters.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low PEGylation efficiency?
A1: A common cause of low PEGylation efficiency is the hydrolysis of the activated PEG ester, such as an N-hydroxysuccinimide (NHS) ester, before it can react with the primary amine groups on the target molecule.[1][2] Activated esters are susceptible to hydrolysis in aqueous environments, a reaction that competes with the desired aminolysis (PEGylation).[3] This hydrolysis results in an inactive PEG carboxylic acid and renders the PEGylation reagent unable to conjugate to the protein.[4]
Q2: How does pH affect the hydrolysis of activated PEG esters?
A2: The pH of the reaction buffer is a critical factor influencing the rate of hydrolysis.[5] While a slightly alkaline pH (7.2-8.5) is optimal for the PEGylation reaction because it deprotonates the primary amines on the protein, making them more nucleophilic, higher pH values significantly accelerate the rate of ester hydrolysis. At a pH above 8.5-9, the hydrolysis of the NHS ester can become the dominant reaction, drastically reducing the yield of the PEGylated product. For instance, the half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 9.
Q3: Which buffers are recommended for PEGylation with activated esters, and which should be avoided?
A3: It is crucial to use amine-free buffers for PEGylation reactions involving amine-reactive activated esters. Buffers containing primary amines, such as Tris or glycine, will compete with the target protein for reaction with the PEG-NHS ester, leading to reduced conjugation efficiency.
Recommended Buffers:
-
Phosphate-buffered saline (PBS)
-
Carbonate-bicarbonate buffers
-
HEPES buffers
-
Borate buffers
Incompatible Buffers:
-
Tris-buffered saline (TBS)
-
Glycine-containing buffers
If your protein is in an incompatible buffer, a buffer exchange step using dialysis or gel filtration is necessary before initiating the PEGylation reaction.
Q4: How should I properly store and handle activated PEG ester reagents to prevent hydrolysis?
A4: Activated PEG esters are highly sensitive to moisture. Proper storage and handling are essential to maintain their reactivity.
-
Storage: Store the reagent at -20°C or below in a desiccated environment.
-
Handling: Before opening, always allow the vial to equilibrate to room temperature. This prevents moisture from the air from condensing onto the cold reagent.
-
Preparation: Dissolve the activated PEG ester in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. It is not recommended to prepare stock solutions for storage as the NHS-ester moiety readily hydrolyzes.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during PEGylation with activated esters.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low PEGylation Yield | 1. Hydrolysis of Activated PEG Ester: The reagent may have been compromised by moisture during storage or handling. 2. Incorrect Buffer: The reaction buffer may contain primary amines (e.g., Tris, glycine) that compete with the target protein. 3. Suboptimal pH: The pH of the reaction buffer may be too low, resulting in protonated and unreactive amines on the protein, or too high, leading to rapid hydrolysis of the PEG ester. 4. Inaccessible Amine Groups: The primary amine groups on the protein may be sterically hindered or buried within the protein's structure. | 1. Ensure proper storage of PEG reagents at -20°C with a desiccant. Always warm the vial to room temperature before opening. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use. 2. Perform a buffer exchange into an amine-free buffer such as PBS. 3. Verify and adjust the pH of the reaction buffer to the optimal range of 7.2-8.5. 4. Consider altering the reaction conditions (e.g., adding a denaturant, if the protein can be refolded) or using a different PEGylation chemistry that targets other functional groups. |
| Protein Precipitation During or After Conjugation | 1. High Concentration of Organic Solvent: Many activated PEG esters are first dissolved in an organic solvent like DMSO or DMF. A high final concentration of this solvent can denature and precipitate the protein. 2. Protein Instability: The chosen reaction conditions (e.g., pH, temperature) may not be optimal for the stability of your specific protein. 3. Cross-linking: If using a bifunctional PEG reagent, it may be causing intermolecular cross-linking, leading to aggregation. | 1. Keep the final concentration of the organic solvent in the reaction mixture below 10% (v/v). 2. Screen different buffer conditions and temperatures to find those that maintain protein stability. Consider performing the reaction at 4°C. 3. If cross-linking is suspected, consider using a monofunctional PEG reagent or adjusting the molar ratio of PEG to protein. |
| High Polydispersity (Mixture of mono-, di-, and multi-PEGylated species) | 1. High Molar Ratio of PEG to Protein: A large excess of the activated PEG reagent can lead to the modification of multiple amine sites on the protein. 2. Multiple Reactive Sites: The protein may have several amine groups with similar reactivity and accessibility. | 1. Systematically decrease the molar ratio of activated PEG to protein to favor mono-PEGylation. A 5- to 20-fold molar excess is a common starting point. 2. Adjust the reaction pH. A lower pH can sometimes increase the selectivity for the N-terminal amine group. For highly specific conjugation, site-directed mutagenesis to remove competing reactive sites may be necessary. |
Quantitative Data Summary
The stability of activated esters is highly dependent on the pH of the aqueous solution. The following table summarizes the approximate half-life of NHS esters at different pH values.
| pH | Temperature (°C) | Approximate Half-life of NHS Ester | Reference |
| 7.0 | 0 | 4-5 hours | |
| 7.4 | Room Temperature | > 120 minutes | |
| 8.6 | 4 | 10 minutes | |
| 9.0 | Room Temperature | < 9 minutes |
Note: These values are approximate and can vary depending on the specific activated ester and buffer conditions.
Experimental Protocols
General Protocol for Protein PEGylation with an NHS Ester
This protocol provides a general guideline for the PEGylation of a protein with an amine-reactive PEG-NHS ester. Optimization will be required for each specific protein and PEG reagent.
Materials:
-
Protein to be PEGylated in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
PEG-NHS ester reagent
-
Anhydrous, amine-free organic solvent (e.g., DMSO or DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Method for purification (e.g., dialysis cassettes, size-exclusion chromatography columns)
Procedure:
-
Preparation of Protein Solution:
-
Ensure the protein is in a suitable amine-free buffer at a concentration that minimizes the need for a large molar excess of the PEG reagent. Protein concentrations of 1-10 mg/mL are common.
-
-
Preparation of Activated PEG Solution:
-
Allow the vial of PEG-NHS ester to warm to room temperature before opening.
-
Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a known concentration (e.g., 10 mM). Do not store this solution.
-
-
PEGylation Reaction:
-
Add a calculated molar excess of the dissolved PEG-NHS ester solution to the protein solution. A 5- to 20-fold molar excess is a typical starting point.
-
Ensure the final concentration of the organic solvent does not exceed 10% (v/v) to maintain protein stability.
-
Incubate the reaction mixture with gentle stirring. Incubation can be performed for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
(Optional but recommended) Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. This will react with any remaining unreacted PEG-NHS ester.
-
Incubate for approximately 30 minutes at room temperature.
-
-
Purification of the PEGylated Protein:
-
Remove unreacted PEG reagent and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.
-
-
Characterization:
-
Analyze the extent of PEGylation using techniques such as SDS-PAGE, size-exclusion chromatography (SEC), or mass spectrometry (MS).
-
Visualizations
Caption: Competing reaction pathways for activated PEG esters.
Caption: General experimental workflow for protein PEGylation.
Caption: Troubleshooting decision tree for low PEGylation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Optimization of peg activation chemistry for efficient bioconjugation under alkaline conditions | Poster Board #491 - American Chemical Society [acs.digitellinc.com]
- 5. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC and LC-MS Analysis of Benzyl-PEG6-amine Reaction Mixtures
For researchers, scientists, and drug development professionals working with PEGylated compounds, the accurate analysis of reaction mixtures is paramount for ensuring product purity, optimizing reaction conditions, and maintaining regulatory compliance. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) techniques for the analysis of Benzyl-PEG6-amine reaction mixtures, complete with experimental protocols and supporting data.
This compound is a valuable bifunctional linker used in bioconjugation and drug delivery to attach molecules to proteins, peptides, or other surfaces.[1][2] Monitoring the progress of reactions involving this linker and characterizing the resulting products and impurities requires robust analytical methods.
Workflow for HPLC and LC-MS Analysis
The general workflow for analyzing this compound reaction mixtures involves several key stages, from sample preparation to data interpretation.
Caption: General workflow for HPLC and LC-MS analysis of reaction mixtures.
Typical Bioconjugation Reaction
A primary application of this compound is its conjugation to proteins or other biomolecules. The amine group of the PEG linker reacts with an activated functional group on the target molecule, such as an N-hydroxysuccinimide (NHS) ester, to form a stable amide bond.[3][4]
Caption: A typical bioconjugation reaction involving this compound.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate analysis. Below are representative protocols for HPLC and LC-MS analysis of a this compound reaction mixture, such as in a bioconjugation reaction.
Sample Preparation
For complex biological matrices, sample preparation is a critical step to remove interfering substances.[1]
-
Protein Precipitation: For reaction mixtures containing proteins, precipitation is often the first step. A common method is the addition of cold acetonitrile (3:1 v/v acetonitrile to sample), followed by vortexing and centrifugation to pellet the proteins.
-
Liquid-Liquid Extraction (LLE): To further purify the sample, LLE can be employed. After protein precipitation, the supernatant can be mixed with an immiscible organic solvent like methyl tert-butyl ether to extract the analyte of interest.
-
Solid-Phase Extraction (SPE): SPE offers a more controlled and often more efficient cleanup. A suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) can be used to retain the amine-containing PEG linker, which is then eluted with an appropriate solvent.
-
Derivatization (Optional but Recommended for HPLC-UV): Due to the lack of a strong chromophore in the PEG chain, derivatization can significantly enhance UV detection. Benzoyl chloride is a common derivatizing agent for primary and secondary amines, improving reversed-phase column retention and increasing ionization efficiency for MS.
-
Benzoyl Chloride Derivatization Protocol:
-
Dry the extracted sample under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable buffer (e.g., 100 mM sodium carbonate).
-
Add a solution of 2% benzoyl chloride in acetonitrile.
-
Vortex the mixture and allow it to react for a specified time (e.g., 10-30 minutes) at a controlled temperature.
-
Quench the reaction, for example, by adding an acid.
-
-
HPLC and LC-MS Conditions
The following tables summarize typical starting conditions for HPLC and LC-MS analysis. These may require optimization based on the specific reaction components and matrix.
Table 1: HPLC-UV Analysis Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., Phenomenex Kinetex C18, 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Detection | UV at 230 nm (for benzoylated derivatives) or Charged Aerosol Detection (CAD) for underivatized PEG |
Table 2: LC-MS Analysis Conditions
| Parameter | Condition |
| LC System | UPLC/UHPLC system for high resolution |
| Column | C18 Reversed-Phase (e.g., Waters HSS T3) |
| Mobile Phase A | 0.1% Formic Acid and 1 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation of reactants, products, and impurities |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 45 °C |
| Mass Spectrometer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) |
| Ionization Source | Electrospray Ionization (ESI) in positive ion mode |
| Scan Mode | Full Scan for identification, Multiple Reaction Monitoring (MRM) for quantification |
Quantitative Data Comparison
The following tables present hypothetical but representative data for the analysis of a this compound bioconjugation reaction mixture.
Table 3: HPLC-UV Analysis of a Benzoylated Reaction Mixture
| Compound | Retention Time (min) | Peak Area (%) |
| This compound (derivatized) | 5.2 | 15.3 |
| Protein-NHS Ester | 2.1 | 35.8 |
| Benzyl-PEG6-Protein Conjugate | 8.5 | 45.1 |
| Unidentified Impurity 1 | 4.8 | 2.5 |
| Unidentified Impurity 2 | 6.1 | 1.3 |
Table 4: LC-MS Analysis of a Reaction Mixture
| Compound | Retention Time (min) | Observed m/z | Expected m/z |
| This compound | 4.8 | 384.25 [M+H]⁺ | 384.25 |
| This compound Dimer | 6.5 | 767.49 [M+H]⁺ | 767.49 |
| Hydrolyzed Benzyl-PEG6-acid | 4.2 | 399.22 [M+H]⁺ | 399.22 |
| Benzyl-PEG6-Protein Conjugate | 7.9 | Deconvoluted Mass | Varies with Protein |
Comparison of HPLC-UV and LC-MS
| Feature | HPLC-UV | LC-MS |
| Selectivity | Lower; relies on chromatographic separation. | Higher; provides mass-to-charge ratio for specific identification. |
| Sensitivity | Generally lower, especially for underivatized PEG. | High sensitivity, capable of detecting trace-level impurities. |
| Identification | Based on retention time comparison with standards. | Provides molecular weight information, enabling identification of unknowns. |
| Quantification | Good for major components with a suitable chromophore or with universal detectors like CAD. | Excellent for quantification using MRM, especially for complex mixtures. |
| Cost & Complexity | Lower cost and less complex to operate. | Higher initial investment and operational complexity. |
| Derivatization | Often necessary for PEG compounds to achieve adequate sensitivity. | Can improve ionization but is not always required. |
Conclusion
Both HPLC-UV and LC-MS are powerful techniques for the analysis of this compound reaction mixtures. The choice between them depends on the specific analytical needs. HPLC with UV or CAD detection is a robust and cost-effective method for routine analysis and quantification of major components, especially when derivatization is employed. For in-depth characterization, impurity profiling, and identification of unknown byproducts, the superior selectivity and sensitivity of LC-MS make it the indispensable tool for researchers and drug development professionals in the field of bioconjugation and PEGylation.
References
A Head-to-Head Comparison: Benzyl-PEG6-amine vs. Other Amine-Terminated PEG Linkers in Bioconjugation and Drug Development
In the landscape of advanced drug delivery and bioconjugation, the choice of a linker molecule is a critical decision that can significantly impact the efficacy, stability, and pharmacokinetic profile of a therapeutic. Poly(ethylene glycol) (PEG) linkers with a terminal amine group are a cornerstone of this field, offering a versatile handle for attaching a wide array of molecules to proteins, nanoparticles, and other substrates. Among these, Benzyl-PEG6-amine presents a unique set of properties due to its terminal aromatic benzyl group. This guide provides an objective comparison of this compound with other common amine-terminated PEG linkers, such as methoxy-PEG6-amine (mPEG6-amine) and homobifunctional Amino-PEG6-amine, supported by analogous experimental data and detailed experimental protocols to aid researchers in making an informed selection.
Executive Summary
This compound distinguishes itself from other amine-terminated PEG linkers primarily through the hydrophobicity and aromaticity conferred by the benzyl group. This feature can be advantageous in specific applications by potentially enhancing interactions with cell membranes or providing a stable scaffold, but it may also influence solubility and aggregation propensity. In contrast, linkers like mPEG6-amine offer a more classic hydrophilic profile, while Amino-PEG6-amine provides two reactive amine groups for crosslinking applications. The selection of the optimal linker is therefore highly dependent on the specific requirements of the final conjugate.
Data Presentation: A Comparative Overview of Amine-Terminated PEG6 Linkers
The following table summarizes the key characteristics and performance parameters of this compound in comparison to other commonly used amine-terminated PEG6 linkers. The quantitative data is based on typical properties and analogous studies comparing aromatic and aliphatic moieties.
| Feature | This compound | mPEG6-amine | Amino-PEG6-amine |
| Molecular Structure | Benzyl-(OCH2CH2)6-NH2 | CH3-(OCH2CH2)6-NH2 | H2N-(CH2CH2O)6-CH2CH2-NH2 |
| Molecular Weight | ~371.5 g/mol | ~281.4 g/mol | ~324.4 g/mol [1] |
| Terminal Functionality | Primary Amine | Primary Amine | Two Primary Amines |
| Key Feature | Terminal Benzyl Group | Terminal Methoxy Group | Two Terminal Amines |
| Relative Hydrophobicity | Higher | Lower | Lower |
| Aqueous Solubility | Good | Excellent | Excellent |
| Potential for π-π Stacking | Yes | No | No |
| Relative Stability of Conjugate | Potentially higher due to hydrophobic interactions[2] | High | High |
| Primary Applications | Drug delivery, bioconjugation where hydrophobicity is desired, nanoparticle functionalization | General bioconjugation, protein PEGylation, surface modification | Crosslinking, hydrogel formation, surface amine functionalization |
Performance Comparison
Synthesis and Handling
The synthesis of this compound often involves the use of a benzyl protecting group for one of the hydroxyl termini of a PEG molecule, which is a stable and robust protecting group throughout various synthetic steps.[3][4] This can be an advantage in multi-step syntheses of complex bioconjugates. The final amine-terminated product is generally stable under standard storage conditions. Other amine-terminated PEGs, like mPEG-amines, are also readily available and stable.
Physicochemical Properties
The most significant difference lies in the physicochemical properties imparted by the terminal group. The benzyl group in this compound introduces a hydrophobic and aromatic character. This can be contrasted with the more hydrophilic nature of the methoxy group in mPEG6-amine. Studies comparing polymers with aromatic versus aliphatic linkers have shown that the aromatic group can lead to higher encapsulation efficiency of hydrophobic drugs and enhanced stability of the resulting nanostructures, likely due to π-π stacking interactions.[2]
Bioconjugation Performance
The primary amine group on all these linkers allows for efficient covalent conjugation to various functional groups, such as carboxylic acids and N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. The reaction kinetics are generally expected to be similar, as the reactivity of the primary amine is the determining factor. However, the hydrophobicity of the benzyl group might influence the solubility of the linker in certain reaction media and could potentially affect the accessibility of the amine group in some contexts.
Experimental Protocols
To facilitate a direct comparison of these linkers in your specific application, we provide the following detailed experimental protocols.
Protocol 1: Comparative Analysis of Conjugation Efficiency to an NHS-activated Molecule
Objective: To compare the reaction efficiency of this compound and mPEG6-amine with an NHS-activated fluorescent dye.
Materials:
-
This compound
-
mPEG6-amine
-
NHS-activated fluorescent dye (e.g., NHS-fluorescein)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system
Procedure:
-
Prepare stock solutions of this compound (10 mM), mPEG6-amine (10 mM), and NHS-fluorescein (10 mM) in anhydrous DMF.
-
In separate microcentrifuge tubes, combine 100 µL of the NHS-fluorescein stock solution with 100 µL of either the this compound or mPEG6-amine stock solution.
-
Add 2 µL of TEA to each reaction mixture to act as a base.
-
Incubate the reactions at room temperature for 2 hours, protected from light.
-
After incubation, dilute the reaction mixtures 1:100 in a mixture of water and acetonitrile (50:50) for HPLC analysis.
-
Analyze the samples by RP-HPLC, monitoring at the excitation and emission wavelengths of the fluorescent dye.
-
Quantify the peak areas of the unreacted NHS-fluorescein and the PEG-fluorescein conjugate in each sample.
-
Calculate the conjugation efficiency as: (Area of Conjugate Peak / (Area of Conjugate Peak + Area of Unreacted Dye Peak)) * 100%.
Protocol 2: Evaluation of the Stability of a Protein-PEG Conjugate
Objective: To compare the stability of a model protein conjugated with either this compound or mPEG6-amine in human plasma.
Materials:
-
Model protein with available carboxyl groups (e.g., Bovine Serum Albumin - BSA)
-
This compound
-
mPEG6-amine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0
-
Human plasma
-
Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE) equipment
Procedure:
-
Protein Conjugation:
-
Dissolve BSA in MES buffer to a concentration of 10 mg/mL.
-
Activate the carboxyl groups on BSA by adding a 10-fold molar excess of EDC and a 20-fold molar excess of NHS. Incubate for 15 minutes at room temperature.
-
Divide the activated BSA solution into two. To one, add a 50-fold molar excess of this compound. To the other, add a 50-fold molar excess of mPEG6-amine.
-
Allow the reactions to proceed for 2 hours at room temperature.
-
Purify the PEGylated BSA from unreacted PEG and coupling reagents by dialysis against PBS.
-
-
Plasma Stability Assay:
-
Incubate the purified Benzyl-PEG6-BSA and mPEG6-BSA conjugates in human plasma at a concentration of 1 mg/mL at 37°C.
-
At various time points (e.g., 0, 6, 24, 48 hours), take an aliquot of each sample.
-
Analyze the aliquots by SDS-PAGE to monitor for any degradation of the conjugate. Look for the appearance of lower molecular weight bands which might indicate cleavage of the conjugate.
-
Mandatory Visualizations
References
- 1. The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aromatic vs. aliphatic linkers: impact on dye loading and stability in oligoglycerol-derived dendronized polymersomes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to Benzyl-PEG6-amine Conjugation Efficiency and DAR Validation
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of polyethylene glycol (PEG) linkers to antibodies is a critical step in the development of Antibody-Drug Conjugates (ADCs). The choice of linker and the validation of the drug-to-antibody ratio (DAR) are paramount for ensuring the efficacy, safety, and pharmacokinetic profile of the therapeutic. This guide provides an objective comparison of Benzyl-PEG6-amine with other common amine-reactive linkers, supported by experimental protocols for conjugation and DAR validation.
Comparison of Amine-Reactive Linkers
The selection of a linker for antibody conjugation is a crucial decision that influences the stability and homogeneity of the final ADC. While various amine-reactive linkers are available, they differ in their reaction mechanisms, stability, and potential for side reactions. Below is a comparison of this compound with other commonly used alternatives.
| Feature | This compound | N-Hydroxysuccinimide (NHS) Ester-PEG | Aldehyde-PEG |
| Reactive Group | Primary Amine (-NH2) | N-Hydroxysuccinimide Ester | Aldehyde (-CHO) |
| Target Residue | Primarily surface-exposed lysine (ε-amino group) and N-terminal α-amino groups on the antibody. | Primarily surface-exposed lysine (ε-amino group) and N-terminal α-amino groups on the antibody. | Primarily the N-terminus of a protein or the side chain of lysine residues.[1] |
| Reaction Mechanism | Nucleophilic acyl substitution (requires activation of a carboxyl group on the payload or antibody). | Acylation of primary amines to form a stable amide bond.[2] | Forms an initial imine bond which is then reduced to a stable secondary amine.[1] |
| Bond Stability | Stable amide bond. | Stable amide bond. | Stable secondary amine bond.[1] |
| Key Advantages | The benzyl protecting group allows for controlled, stepwise conjugation strategies. The primary amine offers versatility for various coupling chemistries. | Well-established chemistry with high reactivity towards primary amines.[2] | Can be controlled to favor conjugation at the N-terminus under specific pH conditions, leading to more homogenous products. |
| Potential Disadvantages | Requires activation step which can add complexity to the conjugation process. | Can sometimes lack specificity, leading to a heterogeneous mixture of conjugates with varying DARs. The NHS-ester moiety is susceptible to hydrolysis. | The two-step process (imine formation and reduction) can be more complex than a direct conjugation. |
| Typical Reaction pH | 7.0-8.5 for amine coupling to activated esters. | 7.2 to 8.5 | pH-dependent for imine formation, followed by reduction. |
Experimental Protocols
Detailed methodologies are essential for reproducible and efficient conjugation and analysis. The following sections provide step-by-step protocols for key experiments.
Protocol 1: Antibody-Drug Conjugation using an Amine-PEG Linker
This protocol describes a general method for conjugating a drug to an antibody via an amine-terminated PEG linker, such as this compound, by activating the drug's carboxyl group with EDC/NHS chemistry.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Drug with a carboxylic acid moiety
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethyl sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography - SEC)
Procedure:
-
Antibody Preparation: If necessary, perform a buffer exchange to remove any primary amine-containing substances from the antibody solution. Adjust the antibody concentration to a working range (e.g., 5-10 mg/mL).
-
Drug-Linker Activation:
-
Dissolve the carboxylic acid-containing drug and a molar excess of this compound in anhydrous DMSO.
-
In a separate tube, dissolve EDC and NHS in anhydrous DMSO.
-
Add the EDC/NHS solution to the drug-linker mixture and incubate for 15-30 minutes at room temperature to activate the carboxyl group.
-
-
Conjugation Reaction:
-
Add the activated drug-linker solution to the antibody solution. The molar ratio of the drug-linker to the antibody should be optimized to achieve the desired DAR.
-
Gently mix and incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching: Add the quenching solution to the reaction mixture to stop the reaction by consuming any unreacted activated drug-linker.
-
Purification: Purify the resulting ADC using an SEC column to remove unconjugated drug-linker and other small molecules.
-
Characterization: Analyze the purified ADC to determine the DAR, purity, and aggregation state.
Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for determining the DAR distribution of ADCs.
Materials:
-
Purified ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol)
Procedure:
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the different ADC species using a gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B).
-
-
Data Analysis:
-
Monitor the elution profile at 280 nm.
-
The peaks eluting at different retention times correspond to ADC species with different numbers of conjugated drugs.
-
Calculate the average DAR by determining the weighted average of the peak areas.
-
Protocol 3: DAR Determination by UV-Vis Spectroscopy
UV-Vis spectroscopy provides a rapid estimation of the average DAR.
Materials:
-
Purified ADC sample
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Measurement: Measure the absorbance of the ADC solution at two wavelengths: 280 nm (for the antibody) and a wavelength where the drug has maximum absorbance.
-
Calculation: Use the Beer-Lambert law and the known extinction coefficients of the antibody and the drug at both wavelengths to calculate their respective concentrations. The average DAR is then calculated as the molar ratio of the drug to the antibody.
Visualizing Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and relationships.
References
In Vitro Stability of Benzyl-PEG6-amine Linked Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker is a cornerstone in the design of effective and safe Antibody-Drug Conjugates (ADCs). An ideal linker must be sufficiently stable in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity and a diminished therapeutic window. Conversely, upon internalization into the target cancer cell, the linker should facilitate the efficient release of the payload. This guide provides a comparative analysis of the in vitro stability of ADCs featuring a Benzyl-PEG6-amine linker, offering insights into its performance against other common linker technologies.
The Role of PEG Linkers in ADC Stability
Polyethylene glycol (PEG) linkers have become integral to modern ADC design due to their ability to favorably modulate the physicochemical properties of the conjugate.[1][2] The inherent hydrophilicity of the PEG chain can help to counteract the hydrophobicity of the payload, thereby reducing the propensity for aggregation and improving solubility.[2][3] This enhancement in biophysical characteristics can lead to improved pharmacokinetics and a better overall therapeutic index.[4] The this compound linker, a non-cleavable linker, is designed to offer high stability in the bloodstream, with payload release occurring after lysosomal degradation of the antibody backbone.
Comparative In Vitro Stability Data
| Linker Type | Linker Example | ADC Construct | Plasma Source | Stability Metric (% Intact ADC or Conjugated Drug) | Reference |
| Non-Cleavable (PEG-based) | Amino-PEG6-C2-MMAD | Site I-anti-5T4 | Mouse | High stability, minimal degradation observed. | |
| Cleavable (Peptide) | Val-Cit-PABC | Trastuzumab-MMAE | Human | >95% stable after 7 days | |
| Cleavable (Peptide) | Val-Cit-PABC | ITC6104RO (anti-B7-H3-MMAF) | Human (IgG depleted) | ~70% conjugated drug remaining after 7 days | |
| Cleavable (Peptide) | Val-Cit-PABC | ITC6104RO (anti-B7-H3-MMAF) | Mouse | <10% conjugated drug remaining after 7 days | |
| Cleavable (Disulfide) | SPDB | anti-CD22-DM4 | Human | ~50% intact ADC after 72 hours | |
| Cleavable (Hydrazone) | AcBut | Gemtuzumab Ozogamicin | Human | Significant release observed within 24 hours |
Note: The data presented is a compilation from various sources and direct comparison should be made with caution due to differences in experimental conditions, including the specific antibody, payload, and analytical methods used.
Key In Vitro Stability Assays
A comprehensive assessment of ADC stability involves a panel of in vitro assays designed to probe different aspects of linker and conjugate integrity.
Plasma Stability Assay
Objective: To evaluate the stability of the ADC in plasma and determine the rate of drug deconjugation or linker cleavage.
Principle: The ADC is incubated in plasma from various species (e.g., human, mouse, rat) at 37°C over a time course. Aliquots are taken at different time points and analyzed to quantify the amount of intact ADC, total antibody, and released payload.
Lysosomal Stability Assay
Objective: To assess the release of the payload from the ADC in a simulated lysosomal environment.
Principle: The ADC is incubated with isolated lysosomes or lysosomal fractions, which contain the necessary enzymes to process the ADC and release the payload. The release of the payload is then quantified over time.
Aggregation Assay
Objective: To determine the propensity of the ADC to form aggregates, which can impact efficacy and immunogenicity.
Principle: Size Exclusion Chromatography (SEC) is the primary method used to separate and quantify monomers, dimers, and higher-order aggregates based on their hydrodynamic radius. Multi-Angle Light Scattering (MALS) can be coupled with SEC to provide accurate molecular weight determination of the different species.
Experimental Protocols
Detailed Protocol for In Vitro Plasma Stability Assay using LC-MS
-
Preparation of Plasma: Thaw frozen human plasma (or other species of interest) at 37°C. Centrifuge at high speed (e.g., 14,000 x g) for 5-10 minutes to pellet any cryoprecipitates. Use the supernatant for the assay.
-
ADC Incubation: Spike the ADC into the plasma at a final concentration of 100 µg/mL. Incubate the mixture in a water bath or incubator at 37°C.
-
Time Point Collection: Collect aliquots (e.g., 50 µL) at various time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours). Immediately store the aliquots at -80°C to stop any further degradation.
-
Sample Preparation for LC-MS Analysis:
-
Immuno-capture (for intact ADC analysis): Use magnetic beads coated with an anti-human Fc antibody to capture the ADC from the plasma. Wash the beads to remove plasma proteins. Elute the ADC from the beads.
-
Protein Precipitation (for released payload analysis): Add a threefold excess of cold acetonitrile to the plasma sample to precipitate proteins. Centrifuge to pellet the proteins and collect the supernatant containing the released payload.
-
-
LC-MS Analysis:
-
Intact ADC Analysis: Analyze the eluted ADC using a high-resolution mass spectrometer coupled to a liquid chromatography system. Determine the average Drug-to-Antibody Ratio (DAR) at each time point. A decrease in DAR over time indicates payload deconjugation.
-
Released Payload Analysis: Analyze the supernatant by LC-MS/MS to quantify the concentration of the free payload.
-
-
Data Analysis: Plot the percentage of intact ADC (based on DAR) or the concentration of released payload against time to determine the stability profile.
Detailed Protocol for Lysosomal Stability Assay
-
Preparation of Lysosomes: Isolate lysosomes from rat liver or use commercially available lysosomal fractions. Determine the protein concentration of the lysosomal preparation.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC (final concentration 10-50 µM), catabolic buffer (e.g., 10x buffer containing DTT for pre-activation of some enzymes), and the lysosomal preparation (e.g., 0.125 mg/mL protein concentration).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Point Collection: At designated time points (e.g., 0, 1, 4, 8, 24 hours), stop the reaction by heat inactivation (95°C for 5-10 minutes) or by adding an organic solvent to precipitate the proteins.
-
Sample Preparation: Centrifuge the samples to pellet the precipitated proteins and lysosomal debris. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant to identify and quantify the released payload and any metabolic byproducts.
-
Data Analysis: Plot the concentration of the released payload over time to assess the rate of linker cleavage and payload release in the lysosomal environment.
Detailed Protocol for Aggregation Analysis by SEC-MALS
-
Instrumentation Setup: Equilibrate the SEC column (e.g., Agilent AdvanceBio SEC 300Å) with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4). The SEC system should be coupled to a UV detector, a MALS detector, and a refractive index (RI) detector.
-
Sample Preparation: Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.
-
Injection and Separation: Inject a defined volume of the ADC sample (e.g., 10-50 µL) onto the SEC column. The separation will occur based on the size of the molecules, with larger aggregates eluting first, followed by the monomer, and then any fragments.
-
Data Acquisition: Collect data from the UV, MALS, and RI detectors simultaneously as the sample elutes from the column.
-
Data Analysis:
-
Use the UV chromatogram to determine the relative percentage of monomer, aggregate, and fragment species by integrating the peak areas.
-
Use the data from the MALS and RI detectors to calculate the absolute molar mass of each species eluting from the column, confirming their identity as monomers, dimers, or higher-order aggregates.
-
Visualizing ADC Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in ADC function and stability assessment.
Caption: General mechanism of action for an antibody-drug conjugate.
Caption: General experimental workflow for in vitro ADC stability assays.
Conclusion
The in vitro stability of an ADC is a critical quality attribute that significantly influences its preclinical and clinical performance. The this compound linker, being a non-cleavable, hydrophilic linker, is rationally designed to confer high stability in circulation, thereby minimizing off-target toxicity. While direct comparative data for this specific linker is limited, the provided protocols and comparative data for other linker technologies offer a framework for its evaluation. A thorough in vitro stability assessment, encompassing plasma and lysosomal stability as well as aggregation propensity, is paramount in the development of robust and effective ADCs.
References
A Comparative Guide to the In Vivo Pharmacokinetics of Different PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene glycol (PEG) linkers, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This modification can lead to improved solubility, increased stability, and a longer circulation half-life. However, the choice of PEG linker is critical, as its characteristics—such as length, molecular weight, structure, and cleavability—can significantly influence the in vivo behavior of the conjugated molecule. This guide provides an objective comparison of different PEG linkers, supported by experimental data, to inform the selection of the optimal linker for specific therapeutic applications.
Data Presentation: In Vivo Performance Metrics
The following tables summarize quantitative data from various studies, comparing the in-vivo performance of molecules conjugated with different PEG linkers. These metrics are crucial for understanding how linker choice impacts a drug's behavior in a biological system.
Table 1: Impact of PEG Linker Length on Pharmacokinetics
| Molecule Type | PEG Linker Length | Key Pharmacokinetic Finding |
| Affibody-Drug Conjugate | None | Half-life of 19.6 minutes.[1] |
| Affibody-Drug Conjugate | 4 kDa | 2.5-fold increase in half-life compared to no PEG.[1][2] |
| Affibody-Drug Conjugate | 10 kDa | 11.2-fold increase in half-life compared to no PEG.[1][2] |
| Trastuzumab (Antibody) | Short PEG8 | Faster blood clearance compared to the non-PEGylated counterpart. |
| DNA Polyplex | 30 kDa | Maximally blocked liver uptake and resulted in a long circulatory half-life. |
| Methotrexate-loaded Chitosan Nanoparticles | 2 kDa, 5 kDa, 10 kDa | Area Under the Curve (AUC) increased with increasing PEG molecular weight, indicating longer circulation. |
| Antimicrobial Peptide (Onc72) | 5 kDa | Elimination half-life of 66 minutes. |
| Antimicrobial Peptide (Onc72) | 20 kDa | Elimination half-life of approximately 5.5 hours. |
Table 2: Comparison of Cleavable and Non-Cleavable PEG Linkers
| Linker Type | Mechanism of Action | Advantages | Disadvantages | Representative Examples |
| Cleavable | Designed to release the drug payload in response to specific conditions, such as the acidic tumor microenvironment or the presence of certain enzymes. | Targeted drug delivery to cancer cells, reduced off-target toxicity, and potential for a "bystander effect". | Can sometimes exhibit instability in circulation, leading to premature drug release. | Hydrazone, disulfide, peptide, and β-glucuronide linkers. |
| Non-Cleavable | The entire antibody-drug conjugate (ADC) is internalized, and the drug is released through lysosomal degradation of the antibody. | Greater stability in circulation, longer half-life, and potentially a larger therapeutic window. | Drug release is dependent on the degradation of the antibody, which can be a slower process. | Thioether linkers, such as the one used in Kadcyla® (ado-trastuzumab emtansine). |
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental findings. Below is a representative protocol for a key in vivo pharmacokinetic study.
In Vivo Pharmacokinetic Analysis
Objective: To determine and compare the pharmacokinetic profiles of different PEG-linker-drug conjugates.
Animal Model: Male Wistar rats or BALB/c mice are commonly used.
Procedure:
-
Dosing: A single dose of the PEGylated drug conjugate is administered intravenously (e.g., via the tail vein). The dosage is typically normalized based on the active drug concentration.
-
Blood Sampling: Blood samples are collected at predetermined time points post-injection (e.g., 5 min, 15 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, and 72 hr).
-
Sample Processing: Plasma is separated from whole blood by centrifugation.
-
Drug Concentration Analysis: The concentration of the drug conjugate in the plasma samples is quantified using a validated analytical method, such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:
-
Half-life (t½): The time required for the drug concentration in the plasma to decrease by half.
-
Area Under the Curve (AUC): The total drug exposure over time.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Visualizing Experimental Workflows and Mechanisms
Diagrams created using the DOT language provide a clear visual representation of complex processes.
References
A Head-to-Head Comparison of Benzyl-PEG6-amine and Boc-Protected PEGs for Advanced Bioconjugation
For researchers, scientists, and drug development professionals, the selection of appropriate PEG linkers is a critical step in the design of bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The choice of protecting group for the terminal amine of the PEG linker dictates the synthetic strategy and can significantly impact the stability, purity, and overall performance of the final product. This guide provides an objective, data-supported comparison between two commonly used amine-protected PEG linkers: Benzyl-PEG6-amine and Boc-protected PEGs.
This comparison will delve into the key performance characteristics of each linker, including the stability of the protecting group, deprotection efficiency, and the potential impact on the final bioconjugate. Experimental protocols for deprotection and representative workflows are provided to guide researchers in their practical applications.
Executive Summary
| Feature | This compound | Boc-Protected PEGs |
| Protecting Group | Benzyl (Bn) | tert-Butoxycarbonyl (Boc) |
| Deprotection Method | Catalytic Hydrogenolysis | Acidolysis (e.g., TFA) |
| Deprotection Conditions | Mild, neutral pH | Strongly acidic |
| Orthogonality | Orthogonal to acid- and base-labile protecting groups (e.g., Boc, Fmoc)[1] | Orthogonal to base-labile and hydrogenolysis-labile protecting groups (e.g., Fmoc, Cbz) |
| Stability of Protected Linker | High stability to a wide range of acidic and basic conditions[1][2] | Stable to basic and nucleophilic conditions, but labile to strong acids[1] |
| Potential Side Reactions | Catalyst poisoning by sulfur-containing compounds[3]; incomplete reaction. | Formation of t-butyl adducts with scavengers like tryptophan; potential for acid-catalyzed side reactions on the payload or biomolecule. |
| Primary Applications | PROTAC synthesis, multi-step synthesis requiring robust protection | Solid-phase peptide synthesis (SPPS), general bioconjugation |
Chemical Structures and Deprotection Pathways
The fundamental difference between this compound and Boc-protected PEGs lies in the nature of their amine-protecting groups and the conditions required for their removal.
Performance Comparison
Stability of the Protected Linker
The benzyl group offers exceptional stability across a wide range of chemical conditions, including strong acids and bases, making it suitable for multi-step syntheses where other protecting groups might be labile. This robustness allows for selective deprotection of other protecting groups, such as Boc or Fmoc, without affecting the benzyl-protected amine.
In contrast, the Boc group is designed to be labile under acidic conditions. While stable to basic and nucleophilic reagents, its utility is limited in synthetic routes that require strongly acidic steps prior to the desired deprotection.
Illustrative Stability Data in Harsh Chemical Environments
| Protecting Group | Condition | % Intact Linker (24h, RT) |
| Benzyl Ether | 1 M HCl | >99% |
| 1 M NaOH | >99% | |
| tert-Butyl Ether * | 1 M HCl | <1% |
| 1 M NaOH | >99% |
Note: Data for tert-butyl ether is used to illustrate the acid lability of the Boc group's core structure.
Deprotection Efficiency and Orthogonality
This compound: Deprotection is typically achieved through catalytic hydrogenolysis using hydrogen gas and a palladium catalyst (e.g., Pd/C). This method is highly efficient and specific, with the primary by-product being toluene, which is easily removed. The mild, neutral conditions of hydrogenolysis make it compatible with sensitive functional groups and biomolecules. This deprotection scheme is orthogonal to acid- and base-labile protecting groups, providing significant flexibility in complex synthetic strategies.
Boc-Protected PEGs: The Boc group is readily cleaved with strong acids, most commonly trifluoroacetic acid (TFA). The reaction is typically fast and proceeds to completion at room temperature. However, the harsh acidic conditions can be detrimental to acid-sensitive moieties within the payload or the biomolecule itself. The use of scavengers is often necessary to prevent side reactions caused by the liberated tert-butyl cation.
References
The Balancing Act: How PEG Linker Length Dictates Antibody-Drug Conjugate Efficacy
A comprehensive analysis for researchers and drug development professionals on optimizing Antibody-Drug Conjugate (ADC) performance through strategic polyethylene glycol (PEG) linker design.
The efficacy of an Antibody-Drug Conjugate (ADC) is a delicate interplay between its constituent parts: the specificity of the monoclonal antibody, the potency of the cytotoxic payload, and the crucial role of the linker that connects them. Among the various linker technologies, polyethylene glycol (PEG) has emerged as a key modulator of an ADC's therapeutic index. The length of the PEG chain can significantly influence an ADC's solubility, stability, pharmacokinetics (PK), and ultimately, its anti-tumor activity and safety profile.[1] This guide provides an objective comparison of how different PEG linker lengths impact ADC performance, supported by experimental data, to inform the rational design of next-generation ADCs.
The Trade-Off: Pharmacokinetics vs. Potency
The selection of a PEG linker length often involves a critical trade-off between enhancing the ADC's pharmacokinetic properties and maintaining its potent cytotoxicity.[1][2] Longer PEG chains are generally favored for improving the hydrophilicity of ADCs, especially those with hydrophobic payloads. This increased solubility can mitigate aggregation, allowing for higher drug-to-antibody ratios (DARs) without compromising the ADC's integrity.[2] Furthermore, longer PEG linkers can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer plasma half-life.[2] This extended circulation time can result in greater accumulation of the ADC in tumor tissue.
Conversely, some studies have shown that longer PEG chains can lead to a decrease in in vitro cytotoxicity. This may be due to steric hindrance at the target cell surface or during internalization and payload release. Therefore, the optimal PEG linker length is often context-dependent, requiring empirical evaluation for each specific antibody, payload, and tumor target combination.
Comparative Analysis of ADC Performance with Varying PEG Linker Lengths
The following tables summarize quantitative data from preclinical studies, illustrating the impact of different PEG linker lengths on key ADC performance metrics.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
| ADC Component | PEG Linker Length | Plasma Half-life (t½) | Clearance (mL/day/kg) | Reference |
| ZHER2-Affibody-MMAE | No PEG | 19.6 min | High | |
| ZHER2-Affibody-MMAE | 4 kDa PEG | 49.2 min | Moderate | |
| ZHER2-Affibody-MMAE | 10 kDa PEG | 219.0 min | Low | |
| Anti-CD30-MMAE | PEG2 | - | - | |
| Anti-CD30-MMAE | PEG8 | - | Slower than PEG2 | |
| Anti-CD30-MMAE | PEG12 | - | Slower than PEG8 | |
| Anti-CD30-MMAE | PEG24 | - | Slower than PEG12 |
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity
| ADC Component | Cell Line | PEG Linker Length | IC50 (ng/mL) | Fold Reduction in Cytotoxicity (vs. No PEG) | Reference |
| ZHER2-Affibody-MMAE | NCI-N87 | No PEG | - | 1x | |
| ZHER2-Affibody-MMAE | NCI-N87 | 4 kDa PEG | - | 4.5x | |
| ZHER2-Affibody-MMAE | NCI-N87 | 10 kDa PEG | - | 22x | |
| Anti-CD30-MMAE | Karpas-299 | No PEG | ~10 | - | |
| Anti-CD30-MMAE | Karpas-299 | PEG2 | ~10 | No significant change | |
| Anti-CD30-MMAE | Karpas-299 | PEG4 | ~10 | No significant change | |
| Anti-CD30-MMAE | Karpas-299 | PEG8 | ~10 | No significant change | |
| Anti-CD30-MMAE | Karpas-299 | PEG12 | ~10 | No significant change | |
| Anti-CD30-MMAE | Karpas-299 | PEG24 | ~10 | No significant change |
Table 3: Impact of PEG Linker Length on In Vivo Efficacy
| ADC Component | Tumor Model | PEG Linker Length | Tumor Growth Inhibition | Reference |
| ZHER2-Affibody-MMAE | NCI-N87 Xenograft | No PEG | Moderate | |
| ZHER2-Affibody-MMAE | NCI-N87 Xenograft | 4 kDa PEG | Good | |
| ZHER2-Affibody-MMAE | NCI-N87 Xenograft | 10 kDa PEG | Best | |
| Anti-L540cy ADC | L540cy Xenograft | No PEG | 11% | |
| Anti-L540cy ADC | PEG2 | 35-45% | ||
| Anti-L540cy ADC | PEG4 | 35-45% | ||
| Anti-L540cy ADC | PEG8 | 75-85% | ||
| Anti-L540cy ADC | PEG12 | 75-85% | ||
| Anti-L540cy ADC | PEG24 | 75-85% |
Visualizing the Impact of PEG Linker Length
To better understand the complex relationships at play, the following diagrams illustrate key concepts and workflows in ADC development.
Caption: Experimental workflow for evaluating the impact of PEG linker length on ADC efficacy.
Caption: Logical relationship between PEG linker length and key ADC performance parameters.
Caption: Signaling pathway of the common ADC payload, Monomethyl Auristatin E (MMAE).
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of ADCs with varying PEG linker lengths.
ADC Synthesis and Characterization
-
Antibody Modification : The monoclonal antibody is partially reduced using a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) to expose free sulfhydryl groups for conjugation.
-
Drug-Linker Preparation : The PEGylated linker-payload construct is synthesized separately. The PEG linker of a defined length (e.g., PEG4, PEG8, PEG24) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.
-
Conjugation : The activated drug-linker is added to the reduced antibody solution and incubated to allow for covalent bond formation.
-
Purification : The resulting ADC is purified using techniques like size-exclusion chromatography (SEC) to remove unconjugated drug-linkers and aggregated species.
-
Characterization : The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels using methods such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.
In Vitro Cytotoxicity Assay
-
Cell Culture : Target cancer cell lines are cultured in appropriate media.
-
Treatment : Cells are seeded in 96-well plates and treated with serial dilutions of the ADCs with different PEG linker lengths.
-
Incubation : The cells are incubated for a defined period (e.g., 72-96 hours).
-
Viability Assessment : Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis : The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of each ADC.
Pharmacokinetic (PK) Study in Rodents
-
Animal Model : Healthy mice or rats are used for the study.
-
Administration : ADCs with varying PEG linker lengths are administered intravenously at a defined dose.
-
Blood Sampling : Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.
-
Sample Processing : Plasma is isolated from the blood samples.
-
Quantification : The concentration of the ADC in the plasma is quantified using an ELISA that detects the antibody portion of the conjugate.
-
Data Analysis : Pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC) are calculated.
In Vivo Efficacy Study (Xenograft Model)
-
Tumor Implantation : Human tumor cells are subcutaneously implanted into immunodeficient mice.
-
Tumor Growth : Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment : Mice are randomized into treatment groups and administered with the ADCs, a vehicle control, or a control antibody.
-
Monitoring : Tumor volume and body weight are measured regularly.
-
Endpoint : The study is concluded when tumors in the control group reach a predefined size, or at a set time point.
-
Data Analysis : Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Conclusion
The length of the PEG linker is a critical design parameter that significantly impacts the therapeutic index of an ADC. While longer PEG linkers generally enhance pharmacokinetic properties and can lead to improved in vivo efficacy, this can sometimes come at the cost of reduced in vitro potency. The optimal PEG linker length is not universal and must be empirically determined for each ADC, taking into account the specific antibody, payload, and target antigen. By systematically evaluating ADCs with a range of PEG linker lengths using the experimental approaches outlined in this guide, researchers can rationally design more effective and safer antibody-drug conjugates.
References
A Head-to-Head Comparison: Benzyl-PEG6-amine Versus Cleavable and Non-Cleavable Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chemical linker is a cornerstone in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker dictates the stability, pharmacokinetic profile, and efficacy of the final conjugate. This guide provides an objective, data-supported comparison of Benzyl-PEG6-amine, a non-cleavable linker, against a spectrum of commonly employed cleavable and other non-cleavable linkers.
Introduction to Linker Technologies
Linkers in bioconjugation can be broadly categorized into two classes: cleavable and non-cleavable.[1] Cleavable linkers are designed to release their payload in response to specific triggers within the target cell or tumor microenvironment, such as changes in pH, redox potential, or the presence of specific enzymes.[2][3] This can lead to a "bystander effect," where the released payload can eliminate neighboring target antigen-negative cells.[1]
In contrast, non-cleavable linkers remain intact throughout the delivery process. The release of the payload is dependent on the complete lysosomal degradation of the antibody or protein component of the conjugate.[4] This approach generally results in enhanced plasma stability and a wider therapeutic window due to reduced off-target toxicity.
This compound falls into the category of non-cleavable linkers. It features a polyethylene glycol (PEG) spacer, which enhances hydrophilicity and can improve the pharmacokinetic properties of the conjugate, and a terminal amine group for conjugation. The benzyl group is a stable component of the linker, contributing to its overall non-cleavable nature.
Comparative Performance Data
The choice of linker profoundly impacts the performance of a bioconjugate. The following tables summarize key quantitative data comparing the performance characteristics of different linker types.
Note: Direct quantitative data for this compound is limited in publicly available literature. Therefore, the data presented for non-cleavable linkers serves as a representative benchmark for its expected performance.
Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers
Lower IC50 values indicate higher potency.
| Linker Type | Example Linker | Payload | Target Cell Line | IC50 (ng/mL) | Reference |
| Non-Cleavable | This compound (inferred) | MMAF | HER2+ (SK-BR-3) | ~5-15 | |
| SMCC | DM1 | HER2+ (BT-474) | ~10-30 | ||
| Cleavable (Protease-sensitive) | Val-Cit | MMAE | CD30+ (Karpas 299) | ~0.1-1 | |
| Cleavable (pH-sensitive) | Hydrazone | Doxorubicin | Generic | ~50-200 | |
| Cleavable (Glutathione-sensitive) | Disulfide | DM1 | Generic | ~1-10 |
Table 2: In Vivo Plasma Stability of ADCs with Different Linkers
Longer half-life (t½) in plasma indicates greater stability.
| Linker Type | Example Linker | Animal Model | ADC Half-life (t½) in hours | Reference |
| Non-Cleavable | This compound (inferred) | Mouse | ~100-150 | |
| SMCC | Rat | ~120 | ||
| Cleavable (Protease-sensitive) | Val-Cit | Mouse | ~50-100 (species dependent) | |
| Cleavable (pH-sensitive) | Hydrazone | Mouse | ~20-50 | |
| Cleavable (Glutathione-sensitive) | Disulfide | Rat | ~40-80 |
Table 3: Physicochemical Properties of Different Linker Types
| Property | This compound (Non-cleavable) | Other Non-Cleavable Linkers (e.g., SMCC) | Cleavable Linkers (e.g., Val-Cit, Hydrazone) |
| Hydrophilicity | High (due to PEG chain) | Moderate to Low | Variable (can be modified) |
| Payload Release Mechanism | Lysosomal degradation of the antibody | Lysosomal degradation of the antibody | Enzymatic cleavage, pH-mediated hydrolysis, or reduction |
| Bystander Effect | Absent or minimal | Absent or minimal | Present (for cell-permeable payloads) |
| Systemic Stability | High | High | Moderate to High (trigger-dependent) |
| Off-target Toxicity | Generally Lower | Generally Lower | Potentially Higher |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of bioconjugates with different linkers.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the linker and the extent of premature payload release in plasma.
Materials:
-
Antibody-Drug Conjugate (ADC) of interest
-
Human plasma (or other species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
LC-MS system for analysis
Procedure:
-
ADC Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma and in PBS (as a control).
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), collect aliquots from each sample.
-
Sample Storage: Immediately freeze the collected aliquots at -80°C to halt further degradation.
-
Quantification of Intact ADC (LC-MS):
-
Thaw the plasma samples.
-
Analyze the intact ADC by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average Drug-to-Antibody Ratio (DAR) at each time point. A decrease in DAR over time indicates linker cleavage or payload loss.
-
-
Quantification of Free Payload (LC-MS/MS):
-
Precipitate proteins from the plasma samples (e.g., with acetonitrile) to extract the free payload.
-
Analyze the extracted samples by LC-MS/MS to quantify the amount of released payload.
-
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to determine the half-life (t½) of the ADC in plasma.
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADC in killing target cancer cells.
Materials:
-
Target (antigen-positive) and control (antigen-negative) cancer cell lines
-
Cell culture medium and supplements
-
96-well plates
-
ADCs and control antibodies
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed target and control cells in 96-well plates at an optimal density and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs and control antibodies in cell culture medium.
-
Incubation: Remove the old medium from the cells and add the ADC dilutions. Incubate for a period relevant to the payload's mechanism of action (e.g., 72-120 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to untreated controls and plot cell viability against ADC concentration. Calculate the half-maximal inhibitory concentration (IC50) using a suitable software.
Visualizing the Mechanisms of Action
The following diagrams illustrate the distinct intracellular trafficking and payload release mechanisms for cleavable and non-cleavable linkers.
Caption: Intracellular pathway of an ADC with a cleavable linker.
Caption: Intracellular pathway of an ADC with a non-cleavable linker.
Caption: General experimental workflow for ADC development and comparison.
Conclusion
The selection between a cleavable and a non-cleavable linker, such as this compound, is a critical decision in the design of bioconjugates. Non-cleavable linkers, including this compound, generally offer superior plasma stability and a more favorable safety profile due to the absence of premature payload release. This makes them particularly suitable for highly potent payloads where minimizing off-target toxicity is paramount. The inclusion of a PEG moiety in this compound further enhances its utility by improving hydrophilicity and pharmacokinetic properties.
Cleavable linkers, on the other hand, can provide enhanced potency through efficient payload release and the bystander effect, which may be advantageous for treating heterogeneous tumors. Ultimately, the optimal linker choice depends on the specific therapeutic application, the nature of the target, and the properties of the payload. The experimental protocols and comparative data provided in this guide offer a framework for the rational design and evaluation of next-generation targeted therapies.
References
A Comparative Analysis of the Hydrophilicity of PEGylated Linkers: A Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical decision that can significantly impact the overall efficacy and developability of a therapeutic conjugate. Among the various types of linkers, polyethylene glycol (PEG) linkers have become indispensable tools for enhancing the hydrophilicity of bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The inherent hydrophilicity of PEG linkers can mitigate aggregation, improve pharmacokinetics, and ultimately lead to a more effective and safer therapeutic. This guide provides a comparative analysis of the hydrophilicity of different PEGylated linkers, supported by experimental data and detailed methodologies, to aid in the selection of the optimal linker for your specific application.
The Impact of PEG Chain Length on Hydrophilicity
The hydrophilicity of a linear PEG linker is directly proportional to the number of ethylene glycol units in its chain. As the chain length increases, the molecule's overall water solubility is enhanced. This is due to the ability of the ether oxygens in the PEG backbone to form hydrogen bonds with water molecules.
One of the key parameters used to quantify the hydrophilicity of a molecule is the logarithm of the octanol-water partition coefficient (LogP). A lower LogP value indicates a higher preference for the aqueous phase, and therefore, greater hydrophilicity. For ethylene glycol and its short oligomers, the LogP values are negative, demonstrating their hydrophilic nature.
| Linker/Oligomer | Number of EG Units | Molecular Weight ( g/mol ) | LogP |
| Ethylene Glycol | 1 | 62.07 | -1.36[1] |
| Triethylene Glycol | 3 | 150.17 | -1.98[2] |
Note: Ethylene glycol and its oligomers are miscible with water, indicating very high water solubility.[3][4][5] A radiopharmaceutical containing two PEG4 linkers was reported to have a LogD value of -3.56, indicating strong hydrophilicity.
Linear vs. Branched PEG Linkers: A Structural Comparison
The architecture of a PEG linker also plays a pivotal role in its hydrophilicity. Branched or multi-arm PEG linkers are reported to offer superior hydrophilicity compared to their linear counterparts of similar molecular weight. This enhanced hydrophilicity is attributed to the three-dimensional structure of branched PEGs, which can more effectively shield a hydrophobic payload from the aqueous environment.
Experimental Protocols for Assessing Hydrophilicity
Accurate and reproducible measurement of hydrophilicity is crucial for the selection and characterization of PEGylated linkers. The following are detailed methodologies for key experiments.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a classic technique for determining the thermodynamic solubility of a compound in an aqueous buffer.
Materials:
-
Test compound (PEGylated linker)
-
Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
Scintillation vials or other suitable containers
-
Orbital shaker or rotator
-
Analytical balance
-
Centrifuge
-
HPLC or other suitable analytical instrument for quantification
Procedure:
-
Add an excess amount of the solid test compound to a vial.
-
Add a known volume of the aqueous buffer to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After shaking, centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with an appropriate solvent if necessary.
-
Quantify the concentration of the dissolved compound in the supernatant using a calibrated HPLC or other analytical method.
-
The measured concentration represents the thermodynamic solubility of the compound in the chosen buffer.
Determination of the Octanol-Water Partition Coefficient (LogP/LogD)
The shake-flask method is also the gold standard for determining the LogP (for non-ionizable compounds) or LogD (for ionizable compounds at a specific pH) value.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with the aqueous buffer)
-
Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4; pre-saturated with n-octanol)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a stock solution of the test compound in either the aqueous buffer or n-octanol.
-
Add a known volume of the stock solution to a centrifuge tube.
-
Add a known volume of the other solvent (n-octanol or aqueous buffer) to the tube to create a two-phase system.
-
Seal the tube and vortex vigorously for several minutes to ensure thorough mixing and partitioning of the compound.
-
Allow the two phases to separate by standing or by centrifugation at a low speed.
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.
-
Quantify the concentration of the compound in each aliquot using a suitable analytical method.
-
Calculate the partition coefficient (P or D) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The LogP or LogD is the base-10 logarithm of the partition coefficient.
Visualizing the Impact of PEGylation
The following diagrams illustrate the fundamental concepts related to PEG linker hydrophilicity and the experimental workflow for its determination.
Caption: Relationship between PEG linker structure and its effect on hydrophilicity.
Caption: Experimental workflow for LogP/LogD determination.
Conclusion
The selection of a PEGylated linker with the appropriate length and architecture is a critical step in the design of successful bioconjugates. The hydrophilicity imparted by the PEG linker can significantly influence the solubility, stability, and pharmacokinetic profile of the final molecule. As a general principle, increasing the number of ethylene glycol units in a linear PEG linker enhances its hydrophilicity. Furthermore, branched PEG architectures may offer superior hydrophilicity compared to their linear counterparts of similar molecular weight. The experimental protocols provided in this guide offer a framework for the quantitative assessment of linker hydrophilicity, enabling an informed and data-driven approach to linker selection in drug development.
References
Safety Operating Guide
Proper Disposal of Benzyl-PEG6-amine: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Benzyl-PEG6-amine is a critical aspect of laboratory safety and environmental responsibility. Due to its chemical nature as a benzylamine derivative, it must be treated as hazardous chemical waste. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.
Summary of Key Disposal and Safety Information
Before handling this compound, it is crucial to be familiar with its potential hazards and the necessary safety precautions. The following table summarizes essential information.
| Parameter | Information | Citation |
| Primary Disposal Route | Dispose of as hazardous chemical waste through a licensed disposal contractor. | [1][2] |
| Environmental Precautions | Do not dispose of down the drain or in regular trash. Prevent entry into waterways. | [2] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, and a lab coat. | [3] |
| Spill Containment | Absorb with inert material (e.g., vermiculite, sand) and collect in a sealed container for disposal. | [4] |
| Incompatible Materials | Strong oxidizing agents, acids. |
Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is essential for the safe management of this compound waste.
1. Waste Identification and Segregation:
-
Hazardous Waste Determination: Due to its benzylamine component, this compound should be classified and handled as hazardous chemical waste.
-
Segregation: Keep this compound waste separate from other waste streams, especially incompatible materials like strong acids and oxidizers, to prevent dangerous chemical reactions.
2. Containerization and Labeling:
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting all this compound waste. The container must have a secure, tight-fitting lid.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and indicate the associated hazards (e.g., "Toxic," "Irritant").
3. Waste Accumulation and Storage:
-
Designated Storage Area: Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area that is at or near the point of generation.
-
Storage Conditions: The storage area should be cool, dry, and away from direct sunlight and heat sources.
4. Final Disposal Procedure:
-
Professional Disposal: Do not attempt to neutralize or treat the chemical waste in the lab without a validated and approved protocol. Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.
-
Documentation: Maintain records of the waste disposal, including the chemical name, quantity, and date of pickup, in accordance with your institution's policies and local regulations.
Experimental Protocols: Spill Management
In the event of a this compound spill, follow this procedure:
-
Evacuate and Ventilate: If the spill is significant or in a poorly ventilated area, evacuate non-essential personnel and increase ventilation to the area.
-
Wear Appropriate PPE: Before cleaning the spill, ensure you are wearing the appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent, to contain the spill.
-
Collect Absorbed Material: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.
-
Label and Store: Properly label the container with the spilled chemical's name and "Hazardous Waste," and store it in the designated satellite accumulation area for pickup.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Benzyl-PEG6-amine
Essential Safety and Handling Guide for Benzyl-PEG6-amine
Hazard Identification and Classification
This compound and its structural analogs are associated with significant health and environmental hazards. The following table summarizes the potential hazard classifications based on the Globally Harmonized System (GHS).
| Hazard Class | GHS Hazard Code | Description | Citations |
| Health Hazards | |||
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [1][2][3] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin. | [2][3] |
| Skin Corrosion / Irritation | H314 / H315 | Causes severe skin burns and eye damage or causes skin irritation. | |
| Serious Eye Damage / Irritation | H319 | Causes serious eye irritation. | |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | |
| Physical Hazards | |||
| Flammable / Combustible Liquids | H227 | Combustible liquid. | |
| Environmental Hazards | |||
| Aquatic Hazard (Acute) | H402 | Harmful to aquatic life. |
Physical and Chemical Properties (Based on Benzylamine Analog)
The following data, primarily from benzylamine as a proxy, should be used for safety and handling considerations.
| Property | Value | Citations |
| Appearance | Clear Liquid | |
| Odor | Ammonia-like | |
| Melting Point | 10 °C (50 °F) | |
| Boiling Point | 184 - 185 °C (363 - 365 °F) | |
| Flash Point | 72 °C (161.6 °F) | |
| Density | 0.981 g/cm³ at 25 °C (77 °F) | |
| pH | 11.6 (100 g/l aqueous solution) |
Operational Plan: From Receipt to Disposal
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
Personal Protective Equipment (PPE)
Proper PPE creates a necessary barrier between the researcher and the chemical. The following PPE is mandatory when handling this compound.
| Control | Specification | Citations |
| Engineering Controls | All procedures must be performed in a certified chemical fume hood. An eyewash station and safety shower must be readily accessible. | |
| Eye and Face Protection | Wear chemical safety goggles and a face shield that conform to European Standard EN 166 or OSHA 29 CFR 1910.133. | |
| Hand Protection | Wear compatible, chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for degradation or punctures before each use. | |
| Skin and Body Protection | A lab coat, long-sleeved clothing, and closed-toe shoes are required. For larger volumes or splash risks, a chemical-resistant apron is recommended. | |
| Respiratory Protection | If working outside a fume hood or if aerosol generation is possible, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge. |
Step-by-Step Handling Protocol
a. Receiving and Storage:
-
Upon receipt, inspect the container for damage or leaks.
-
Store in a cool, dry, and well-ventilated area designated for corrosive and combustible materials.
-
Keep the container tightly closed and store away from incompatible materials such as strong oxidizing agents and acids.
b. Preparation and Weighing:
-
Before handling, ensure all required PPE is correctly worn.
-
Prepare the workspace within the chemical fume hood by covering the surface with absorbent bench paper.
-
If the compound is a liquid, use a calibrated pipette or syringe for transfers to minimize splashes. Keep the container closed when not in use.
c. During Reaction:
-
Maintain the entire experimental setup within the fume hood.
-
Continuously monitor the reaction for any signs of unexpected changes.
-
Wash hands and face thoroughly after handling the substance.
Emergency Procedures
a. First Aid Measures:
-
If Inhaled: Immediately move the person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.
-
In Case of Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin with copious amounts of water for at least 15 minutes and call a physician.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Immediately call an ophthalmologist.
-
If Swallowed: Rinse the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.
b. Spill Management:
-
Evacuate and Ventilate: For any spill, evacuate non-essential personnel from the area and ensure adequate ventilation.
-
Containment: Prevent the spill from entering drains or waterways. Cover drains if necessary.
-
Cleanup: Absorb the spill with an inert, non-combustible material like diatomite, sand, or universal binders. Collect the absorbed material and place it into a suitable, sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly. Dispose of all cleaning materials as hazardous waste.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste and disposed of according to institutional and regulatory guidelines.
Waste Segregation and Collection
-
Chemical Waste: Collect any unused this compound and solutions containing it in a designated, leak-proof, and chemically compatible container. The container must be clearly labeled as "Hazardous Waste" with the full chemical name.
-
Contaminated Materials: All items that have come into contact with the chemical, including gloves, absorbent pads, and pipette tips, must be collected in a sealed bag or container for disposal as hazardous waste.
-
Incompatibility: Never mix this compound waste with other waste streams, especially acids or strong oxidizing agents.
Container Disposal
-
To discard an "empty" container, the first rinse with a suitable solvent must be collected and disposed of as hazardous waste. For highly toxic materials, the first three rinses should be collected. After thorough rinsing and air-drying under a fume hood, deface the label and dispose of the container according to institutional policy.
Final Disposal
-
DO NOT dispose of this compound or its waste down the drain, as it is harmful to aquatic life.
-
Store waste containers in a designated satellite accumulation area, ensuring they are kept closed and secure.
-
Arrange for waste pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste contractor.
Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely managing this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
